2,3,6-Trichloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237437 | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-46-5, 88963-39-7 | |
| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloroaniline is a polychlorinated aromatic amine of significant interest in organic synthesis, serving as a key building block for various agrochemicals, pharmaceuticals, and dyestuffs. The precise arrangement of chlorine substituents on the aniline ring dictates its chemical reactivity and subsequent application. This guide provides a comprehensive overview of the most viable synthetic pathways to this compound, focusing on reaction mechanisms, detailed experimental protocols, and comparative analysis of methodologies. While direct chlorination of aniline is a common industrial process for producing trichloroanilines, the inherent directing effects of the amino group favor the formation of the 2,4,6-isomer, making it an unsuitable route for the 2,3,6-substitution pattern.[1][2][3] This guide will, therefore, focus on a more regioselective and reliable two-step approach: the nitration of 1,2,4-trichlorobenzene followed by the reduction of the resulting nitroaromatic intermediate.
Primary Synthesis Pathway: A Two-Step Approach
The most effective and regioselective synthesis of this compound is achieved through a two-step process commencing with the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-3-nitrobenzene. This intermediate is then subjected to reduction to afford the target aniline.
Step 1: Nitration of 1,2,4-Trichlorobenzene
The introduction of a nitro group onto the 1,2,4-trichlorobenzene ring is a classic electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the three chlorine atoms. While chlorine is an ortho-, para-director, the steric hindrance and combined deactivating effects lead to the preferential substitution at the C3 position.
Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring. A resonance-stabilized carbocation (sigma complex) is formed, which then loses a proton to restore aromaticity, yielding 1,2,4-trichloro-3-nitrobenzene.
Experimental Protocol: Nitration of 1,2,4-Trichlorobenzene
Adapted from a patented industrial process.[4]
Materials:
-
1,2,4-Trichlorobenzene
-
Nitrating agent (e.g., a mixture of 18% nitric acid, 77.8% sulfuric acid, and 4.2% water)[4]
-
Water
-
Ice
Procedure:
-
Prepare the nitrating agent by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
In a reaction vessel equipped with a stirrer and a thermometer, warm the nitrating agent to approximately 35°C.
-
Slowly add 1,2,4-trichlorobenzene to the nitrating agent over a period of 30 minutes, maintaining the reaction temperature at around 100°C.
-
After the addition is complete, maintain the reaction mixture at 110°C for 6.5 hours.[4]
-
Upon completion, carefully pour the hot reaction mixture into a large volume of ice-water to precipitate the crude 1,2,4-trichloro-3-nitrobenzene.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Safety Precautions:
-
Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
Step 2: Reduction of 1,2,4-Trichloro-3-nitrobenzene
The reduction of the nitro group in 1,2,4-trichloro-3-nitrobenzene to an amino group is the final step in the synthesis of this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Mechanism of Catalytic Hydrogenation: This process involves the use of a catalyst, typically a noble metal such as platinum or palladium supported on carbon, and a source of hydrogen. The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms in a stepwise manner. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. The chemoselectivity of this reaction is crucial to avoid hydrodehalogenation (removal of chlorine atoms).[5][6][7]
Experimental Protocol: Reduction of 1,2,4-Trichloro-3-nitrobenzene
Based on the findings of Ayyangar et al.[8]
Materials:
-
1,2,4-Trichloro-3-nitrobenzene
-
Concentrated Sulfuric Acid
-
Water
-
Ice
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add the crude 1,2,4-trichloro-3-nitrobenzene to concentrated sulfuric acid.
-
Heat the mixture with stirring for 3 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a sodium hydroxide solution, until the this compound precipitates.
-
Collect the solid product by filtration, wash with water to remove any inorganic salts, and dry.
-
The crude this compound can be purified by recrystallization or sublimation.
Safety Precautions:
-
Handle concentrated sulfuric acid with appropriate safety measures.
-
The addition of the reaction mixture to ice and the subsequent neutralization are exothermic and should be performed with care.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Temperature | Time | Yield | Purity | Reference |
| Nitration | 1,2,4-Trichlorobenzene | Nitric Acid, Sulfuric Acid | 100-110°C | 6.5 h | >90% | High | [4] |
| Reduction | 1,2,4-Trichloro-3-nitrobenzene | Sulfuric Acid | Heating | 3 h | 65% | - | [8] |
| Alternative Reduction (Catalytic Hydrogenation) | Chloronitrobenzenes | H₂, Pt/Fe₃O₄ catalyst | - | - | ≥99.4% | High | [5] |
Synthesis Pathway Visualization
Caption: Primary two-step synthesis pathway for this compound.
Alternative Synthesis Considerations: The Sandmeyer Reaction
An alternative, though less direct, approach to synthesizing specific chloroaniline isomers is the Sandmeyer reaction.[9][10] This reaction involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a chlorine atom using a copper(I) chloride catalyst. To synthesize this compound via this route, one would require a suitable diaminodichlorobenzene precursor, which may not be readily available. The multi-step nature of this pathway often makes it less efficient for the synthesis of this specific isomer compared to the nitration-reduction sequence.
Caption: A potential, though less common, Sandmeyer reaction pathway.
Conclusion
The synthesis of this compound is most reliably achieved through a regioselective two-step process involving the nitration of 1,2,4-trichlorobenzene and subsequent reduction of the nitro intermediate. This pathway offers good yields and high purity of the desired isomer, avoiding the regioselectivity issues associated with the direct chlorination of aniline. The choice of reduction method for the second step can be tailored based on available equipment and desired process conditions, with both chemical reduction and catalytic hydrogenation being viable options. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize this important chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 3. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 4. US2749372A - Trichlorodinitrobenzenes - Google Patents [patents.google.com]
- 5. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Introduction: The Critical Role of Isomerism in Chlorinated Anilines
An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloroaniline
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 88963-39-7). Recognizing the limited availability of experimentally-derived data for this specific isomer in peer-reviewed literature, this document adopts an investigative approach. It presents the known data for this compound, offers a comparative analysis with its more thoroughly characterized isomers (e.g., 2,4,5- and 2,4,6-trichloroaniline), and provides detailed, field-proven experimental protocols for the complete characterization of its core physicochemical parameters. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, analytical method development, or toxicological assessment.
Chlorinated anilines are a class of aromatic compounds fundamental to the chemical industry, serving as precursors in the synthesis of dyes, pesticides, herbicides, and pharmaceuticals.[1][2] The specific isomerism—the precise arrangement of chlorine atoms on the aniline ring—dramatically influences the compound's physicochemical properties, and by extension, its reactivity, environmental fate, and toxicological profile.
The position of the electron-withdrawing chlorine atoms alters the electron density of the aromatic ring and the basicity of the amino group. This directly impacts properties such as:
-
Acidity/Basicity (pKa): The pKa of the conjugate acid is highly sensitive to the electronic effects of the substituents.
-
Melting and Boiling Points: Molecular symmetry and intermolecular forces (hydrogen bonding, dipole-dipole interactions) are dictated by isomer structure. For instance, the highly symmetric 2,4,6-isomer has a distinct melting point compared to its asymmetric counterparts.
-
Solubility: Polarity and crystal lattice energy, both functions of isomer structure, govern solubility in aqueous and organic media.
-
Spectroscopic Profile: The chemical environment of each proton and carbon atom, as well as the electronic transitions, are unique to each isomer, resulting in distinct NMR, IR, and UV-Vis spectra.
This compound is an important synthetic intermediate.[3] However, unlike the 2,4,6-isomer, its properties are not extensively documented in public databases, a fact noted by chemical suppliers who state its characteristics have not been thoroughly investigated.[4] This guide, therefore, provides both the known data and a validated roadmap for its complete experimental characterization.
Physicochemical Profile of this compound
The available data for this compound is limited. The following table summarizes the core identification and physical properties sourced from chemical supplier technical data.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 88963-39-7 | [3][4][5] |
| Molecular Formula | C₆H₄Cl₃N | [3][5] |
| Molecular Weight | 196.46 g/mol | [3][5] |
| Boiling Point | 261.4 °C (at 760 mmHg) | [3] |
| Density | 1.54 g/cm³ |[3] |
Comparative Analysis with Key Trichloroaniline Isomers
To contextualize the expected properties of the 2,3,6-isomer, it is instructive to compare it with its well-studied relatives. The data below illustrates the profound impact of chlorine atom placement on the molecule's characteristics.
Table 2: Comparative Physicochemical Properties of Trichloroaniline Isomers
| Property | 2,4,6-Trichloroaniline | 2,4,5-Trichloroaniline | 2,3,4-Trichloroaniline |
|---|---|---|---|
| CAS Number | 634-93-5 | 636-30-6 | 634-67-3 |
| Melting Point | 73-79 °C[1][6][7] | 93-95 °C | Not specified |
| Boiling Point | 262 °C[1][7][8] | 270 °C | Not specified |
| Water Solubility | <0.1 g/100 mL (21.5 °C)[1][8][9]; 32 mg/L (19 °C)[10] | Insoluble | Not specified |
| logP (Octanol/Water) | 3.69[9][11][12] | Not specified | Not specified |
| pKa (Conjugate Acid) | -0.03 to 0.07[8][9][11] | Not specified | Not specified |
The high degree of symmetry in 2,4,6-trichloroaniline influences its crystal packing, leading to its specific melting point. Its low pKa value reflects the strong electron-withdrawing effects of the three chlorine atoms positioned ortho and para to the amino group, significantly reducing its basicity. It is plausible that the properties of this compound will fall within a similar range, but experimental verification is essential.
A Validated Workflow for Complete Physicochemical Characterization
For a compound with limited data like this compound, a systematic experimental workflow is required. The following protocols are based on standard, internationally recognized methodologies.
Diagram 1: A logical workflow for the comprehensive physicochemical characterization of this compound.
Protocol: Determination of Melting Point (Capillary Method)
-
Principle: This method relies on visually observing the temperature range over which the crystalline solid transitions to a liquid phase. The narrowness of the range is an indicator of purity.
-
Methodology:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
-
Causality and Trustworthiness: Using a calibrated instrument and a slow heating rate near the melting point are critical for accuracy. Repeating the measurement on at least three independent samples validates the result. For the related 2,4,6-isomer, a melting point of 74.0-81.0 °C is reported, providing a likely starting range for this experiment.[13]
Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)
-
Principle: This is the gold standard method for determining the water solubility of a substance. It involves saturating water with the substance and measuring its concentration after equilibrium is achieved.
-
Methodology:
-
Add an excess amount of this compound to a flask containing high-purity water.
-
Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a preliminary period (e.g., 24 hours). Measure the concentration of the aniline in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
Continue agitation, taking measurements at subsequent 24-hour intervals.
-
Equilibrium is reached when three consecutive measurements are within statistical agreement.
-
Once equilibrium is confirmed, centrifuge the solution to separate undissolved solid.
-
Carefully extract an aliquot of the clear supernatant and determine its concentration.
-
-
Causality and Trustworthiness: The long equilibration time is necessary to ensure true saturation is achieved. Maintaining a constant temperature is vital as solubility is temperature-dependent. The use of a validated, sensitive analytical method for quantification ensures the accuracy of the final value. The reported solubility of the 2,4,6-isomer is very low (<0.1 g/100 mL), suggesting a highly sensitive analytical method will be required.[1][8]
Protocol: Spectroscopic Characterization
-
Principle: Each spectroscopic technique provides a unique fingerprint of the molecule's structure and electronic properties.
-
Methodology:
-
¹H and ¹³C NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum of 2,4,6-trichloroaniline shows a singlet for the two aromatic protons at δ 7.19 and a broad signal for the two amine protons at δ 4.43.[1] The ¹³C NMR shows four distinct signals corresponding to the different carbon environments.[1] Similar, yet distinct, spectra would be expected for the 2,3,6-isomer, which would confirm its unique structure.
-
FT-IR: Analyze a sample as a KBr pellet. The spectrum will show characteristic N-H stretching bands for the primary amine group and C-Cl stretching bands, confirming the presence of key functional groups.
-
UV-Vis: Dissolve the sample in a suitable solvent (e.g., methanol or water). The UV spectrum for 2,4,6-trichloroaniline in water shows two absorption maxima at 245 nm and 306 nm.[10] These correspond to electronic transitions within the molecule and are useful for developing spectrophotometric analytical methods.
-
Analytical Strategies for Isomer Separation and Quantification
In research and development, it is often necessary to separate and quantify this compound from its isomers or other matrix components.
Diagram 2: Decision workflow for selecting an appropriate analytical method for this compound.
-
Gas Chromatography (GC): EPA method 8131 provides guidance for the analysis of aniline derivatives.[14] It notes that some isomers, such as 2-nitroaniline and 2,4,6-trichloroaniline, may not be fully resolved on certain capillary columns, emphasizing the need for careful column selection and method validation.[14] A nitrogen-phosphorus detector (NPD) is often used for its selectivity towards nitrogen-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating trichloroaniline isomers.[15] A C8 or C18 reversed-phase column with a mobile phase of acetonitrile and water is typically effective.[15] Detection is commonly performed using a photo-diode array (PDA) detector, which provides spectral information to aid in peak identification.[15]
Safety and Handling
While specific toxicological data for this compound is scarce, the data for its isomers necessitates handling it as a hazardous substance.
-
Hazards: Other trichloroaniline isomers are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[16] They are also very toxic to aquatic life.[16][17]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][18]
-
Conclusion
This compound is a valuable chemical intermediate whose physicochemical properties are not well-defined in the public domain. This guide has consolidated the known data, including its CAS number (88963-39-7), molecular weight (196.46 g/mol ), boiling point (261.4 °C), and density (1.54 g/cm³).[3][5] By providing a comparative analysis with other trichloroaniline isomers and detailing robust, standard experimental protocols, this document serves as a practical tool for researchers. The systematic application of these methodologies will close the existing data gaps, enabling the safe, effective, and compliant use of this compound in scientific research and drug development.
References
- 1. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 2,4,6-Trichloroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 13. A19044.14 [thermofisher.com]
- 14. epa.gov [epa.gov]
- 15. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cpachem.com [cpachem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. echemi.com [echemi.com]
Spectroscopic Characterization of 2,3,6-Trichloroaniline: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for 2,3,6-trichloroaniline (CAS 88963-39-7), a significant chlorinated aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.
Introduction: The Significance of this compound
This compound is a halogenated aromatic amine whose chemical properties and biological effects are of considerable interest in various fields, including environmental science and as an intermediate in organic synthesis. Accurate and thorough characterization of its molecular structure is paramount for understanding its reactivity, metabolism, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the predicted spectroscopic data for this compound, coupled with established experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Interpretation |
| H4 | 7.35 | Doublet | Deshielded due to the para and ortho chlorine atoms. |
| H5 | 7.05 | Doublet | Shielded relative to H4 due to its position relative to the amino group. |
| NH₂ | 4.50 | Broad Singlet | The broadness is due to quadrupole broadening and potential hydrogen exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The predicted chemical shifts are highly dependent on the attached functional groups.
| Carbon | Predicted Chemical Shift (ppm) | Interpretation |
| C1 (C-NH₂) | 145.0 | Carbon attached to the electron-donating amino group, shifted downfield. |
| C2 (C-Cl) | 130.0 | Carbon directly bonded to a chlorine atom. |
| C3 (C-Cl) | 128.0 | Carbon directly bonded to a chlorine atom. |
| C4 (C-H) | 125.0 | Aromatic carbon bonded to a hydrogen atom. |
| C5 (C-H) | 120.0 | Aromatic carbon bonded to a hydrogen atom. |
| C6 (C-Cl) | 135.0 | Carbon directly bonded to a chlorine atom, deshielded by two adjacent chlorine atoms. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-Cl bonds, and the aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | ~3400-3500 | Doublet characteristic of a primary amine. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| Aromatic C=C Stretch | ~1400-1600 | Skeletal vibrations of the benzene ring. |
| C-N Stretch (Aromatic) | ~1250-1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom.[1] |
| C-Cl Stretch | ~1000-1100 | Stretching vibrations of the carbon-chlorine bonds. |
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of three chlorine atoms.
| m/z Value | Interpretation |
| 195/197/199 | Molecular ion peak ([M]⁺) cluster, showing the isotopic pattern for three chlorine atoms. |
| 160/162 | Fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺). |
| 124 | Fragment resulting from the loss of HCl and a chlorine atom. |
The fragmentation of halogenated aromatic compounds in EI-MS is a complex process that can involve the loss of halogen atoms, hydrogen halides, and cleavage of the aromatic ring. The relative intensities of the isotopic peaks in the molecular ion cluster are a key diagnostic feature for compounds containing chlorine.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of this compound is placed in a capillary tube at the tip of the probe.
-
The probe is inserted into the ion source of the mass spectrometer.
-
The probe is gradually heated to volatilize the sample into the ion source.
Data Acquisition:
-
The volatilized sample is ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a detailed and multi-faceted view of the molecular structure of this compound. The predicted NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a robust framework for the identification and characterization of this compound. This information is critical for researchers and scientists working with this compound, enabling them to confidently assess its purity, structure, and behavior in various chemical and biological systems.
References
Introduction to 2,3,6-Trichloroaniline: A Compound of Interest
An In-Depth Technical Guide to the Toxicological Effects of 2,3,6-Trichloroaniline on Cell Lines
Halogenated anilines represent a class of organic compounds with significant utility in synthetic chemistry, serving as versatile building blocks for a range of complex molecules.[1] Among these, trichloroanilines (TCAs) are notable for their use as intermediates in the manufacturing of fungicides, mono-azo dyestuffs, and other industrial chemicals.[2][3] This guide focuses specifically on this compound (2,3,6-TCA), a lesser-studied isomer compared to its more common counterpart, 2,4,6-Trichloroaniline.
The widespread use of chloroaniline-based compounds, including pesticides and dyes, leads to their potential release into the environment, where they are considered priority pollutants.[4][5] Occupational exposure can occur via inhalation and dermal contact, while the general population may be exposed through contaminated drinking water or contact with products containing TCA derivatives.[5][6] Given its persistence and potential for human exposure, a thorough understanding of the toxicological profile of 2,3,6-TCA at the cellular level is imperative for risk assessment and the development of safety guidelines.
Physicochemical Properties
This compound is a halogenated aromatic amine. The addition of chlorine atoms to the aniline ring significantly alters its chemical properties, including its lipophilicity (logP) and dissociation constant (pKa), which in turn influence its environmental fate, bioavailability, and metabolic pathways. The hydrochloride salt form is often used to improve stability and water solubility for handling and experimental purposes.[1]
Core Mechanisms of Trichloroaniline-Induced Cellular Toxicity
While specific data on 2,3,6-TCA is limited, the toxicological mechanisms of related chloroanilines, particularly other TCA isomers and dichloroanilines, provide a robust framework for understanding its likely effects. The primary modes of toxicity involve metabolic activation into reactive species, induction of oxidative stress, and subsequent initiation of programmed cell death, or apoptosis.
Metabolic Bioactivation
Anilines are known to undergo extensive metabolism, primarily in the liver but also in extrahepatic tissues.[7] Key enzymatic pathways include N-oxidation and ring hydroxylation, often mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[4][7] This bioactivation can generate reactive metabolites, such as N-hydroxyl and nitroso derivatives.[4] These metabolites are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, disrupting their function and leading to cell death.[4] Furthermore, these intermediates can participate in redox cycling, a process that perpetually generates reactive oxygen species (ROS).[4][8]
Induction of Oxidative Stress
A central tenet of chloroaniline toxicity is the induction of oxidative stress.[9] This occurs when the production of ROS—such as superoxide anions, hydroxyl radicals, and hydrogen peroxide—overwhelms the cell's antioxidant defense capacity.[10] As proposed for related compounds, the metabolites of 2,3,6-TCA can trigger a cascade of ROS generation.[4][8] This oxidative onslaught damages cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[10] DNA damage is an early event associated with ROS generation, which can lead to mutations and genomic instability.[10]
Activation of Apoptotic Pathways
Cellular damage induced by bioactivation and oxidative stress often culminates in apoptosis. This programmed cell death is a critical defense mechanism to eliminate damaged cells. Apoptosis can be initiated through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: ROS-mediated damage to mitochondria can disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c.[10] This triggers a cascade involving the activation of caspase-9 and the executioner caspase-3/7, ultimately leading to cell dismantling.[11] The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway.[12][13]
-
The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands (like FasL) to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the executioner caspases.[11]
The diagram below illustrates the proposed integrated pathway for 2,3,6-TCA toxicity.
Caption: Proposed mechanism of this compound cellular toxicity.
Assessment of Cytotoxicity: The MTT Assay
The first step in characterizing the toxicity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.[14][15]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically, typically around 570 nm.[14][17]
Caption: Standard workflow for the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
Causality: This protocol is designed to generate a dose-response curve, which is essential for calculating the IC50 value (the concentration of a substance that inhibits a biological process by 50%). Using a range of concentrations ensures the identification of both sublethal and lethal effects. Including a vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the TCA is not itself toxic.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (TCA) stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl).[18]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until ~70-80% confluent) to allow for cell attachment.[18]
-
Compound Preparation and Treatment: Prepare serial dilutions of the 2,3,6-TCA stock solution in serum-free or complete medium. Remove the old medium from the cells and add 100 µL of the TCA dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17][18] Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[14] Add 100-150 µL of the solubilization solution to each well.[16][18]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14][18] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[14][15] A reference wavelength of 620-630 nm can be used to reduce background noise.[14][18]
Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value can be calculated.
| Concentration of 2,3,6-TCA | Mean Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control (0 µM) | 1.250 | 100% |
| 1 µM | 1.188 | 95% |
| 10 µM | 0.938 | 75% |
| 50 µM | 0.650 | 52% |
| 100 µM | 0.313 | 25% |
| 200 µM | 0.125 | 10% |
| Note: Data are hypothetical and for illustrative purposes. |
Investigating Apoptosis by Annexin V/PI Staining
To confirm that cytotoxicity is mediated by apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard. It allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis, where it intercalates with DNA. By using both stains, a flow cytometer can distinguish four cell populations.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V/PI Assay
Causality: This protocol requires careful handling to avoid mechanically damaging cell membranes, which would lead to false-positive PI staining. Washing with cold PBS and using a calcium-containing binding buffer are critical, as Annexin V's binding to PS is calcium-dependent.[21] Including unstained, Annexin V-only, and PI-only controls is essential for setting up the flow cytometer compensation and gates correctly.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[21]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock).[19]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with 2,3,6-TCA at a relevant concentration (e.g., near the IC50 value) for a specified time. Include a vehicle-treated negative control.
-
Harvesting: Collect all cells, including those floating in the supernatant (which are often apoptotic). For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension to pellet the cells.[19]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[19] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[20] Analyze the samples on a flow cytometer as soon as possible.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).
Evaluation of Genotoxicity: The Comet Assay
To determine if a compound causes DNA damage, the Single Cell Gel Electrophoresis (SCGE), or Comet Assay, is a highly sensitive and versatile method.[22][23] It can detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[24]
Principle of the Comet Assay
In this technique, individual cells are embedded in a thin layer of agarose on a microscope slide.[22] The cells are then lysed using a high-salt detergent solution, which removes membranes and proteins, leaving behind the DNA as a nucleoid. The slides are then placed in an alkaline (pH > 13) buffer, which denatures the DNA, unwinding it.[24] During electrophoresis, the negatively charged DNA migrates towards the anode. If the DNA is damaged (i.e., contains breaks), smaller fragments will migrate faster and further than intact DNA, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[22][25] The intensity and length of the comet tail are proportional to the amount of DNA damage.
Caption: Key steps of the alkaline Comet Assay for genotoxicity assessment.
Detailed Experimental Protocol: Alkaline Comet Assay
Causality: The alkaline condition (pH > 13) is crucial as it not only denatures the DNA but also converts alkali-labile sites into single-strand breaks, increasing the sensitivity of the assay for detecting a broad range of DNA lesions.[24] All steps involving cell handling and slide preparation must be performed under dim light to prevent the induction of artefactual DNA damage by UV light.[22]
Materials:
-
Microscope slides (frosted ends recommended)
-
Normal melting point (NMP) and low melting point (LMP) agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with fresh 1% Triton X-100).[22]
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).[22]
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[22]
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Green)
-
Horizontal gel electrophoresis unit and power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat clean microscope slides with a layer of 1% NMP agarose and let it dry. This helps the subsequent LMP agarose layer to adhere.
-
Cell Embedding: Harvest cells treated with 2,3,6-TCA and controls. Resuspend a small number of cells (e.g., ~20,000) in PBS. Mix this cell suspension with 0.5-0.7% LMP agarose (at ~37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in cold, freshly prepared lysis solution. Incubate for at least 1 hour at 4°C in the dark.
-
DNA Unwinding (Alkaline Treatment): Carefully remove slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes. All these parameters (time, voltage) should be optimized for the specific cell type.
-
Neutralization and Staining: After electrophoresis, gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Stain the slides with a suitable DNA fluorescent dye.
-
Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software to quantify parameters like % DNA in the tail, tail length, and tail moment.
Summary and Future Directions
This guide outlines the core toxicological profile of this compound in cell lines, focusing on its presumed mechanisms of cytotoxicity and genotoxicity through metabolic activation, oxidative stress, and apoptosis. The provided protocols for MTT, Annexin V/PI, and Comet assays serve as a foundational framework for researchers to quantitatively assess these effects.
Significant research gaps remain, particularly the lack of specific data for the 2,3,6-TCA isomer. Future research should focus on:
-
Determining the IC50 values of 2,3,6-TCA in a panel of relevant human cell lines (e.g., liver, kidney, colon).
-
Identifying the specific metabolites of 2,3,6-TCA and confirming their role in toxicity.
-
Elucidating the precise signaling pathways (e.g., specific caspases, Bcl-2 family members) involved in apoptosis induction.
-
Conducting in vivo studies to validate the in vitro findings and assess systemic toxicity.
By systematically applying these advanced methodologies, the scientific community can build a comprehensive understanding of the risks associated with this compound exposure, paving the way for informed regulatory decisions and enhanced human safety.
References
- 1. This compound hydrochloride | Benchchem [benchchem.com]
- 2. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichloroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of 2,6- and 3,5-dimethylaniline in cultured mammalian cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 21stcenturypathology.com [21stcenturypathology.com]
Solubility of 2,3,6-Trichloroaniline in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3,6-trichloroaniline in organic solvents. Recognizing the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles of solubility and provides a robust framework for its experimental determination. By leveraging data from structurally similar isomers and presenting a detailed analytical protocol, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis. It is designed to empower users to accurately assess and apply the solubility characteristics of this compound in their specific research contexts.
Introduction: The Significance of Solubility in Chemical Applications
This compound is a halogenated aromatic amine, a chemical class of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise positioning of the three chlorine atoms on the aniline ring imparts specific physicochemical properties that influence its reactivity, and critically, its solubility. A thorough understanding of the solubility of this compound is paramount for a multitude of applications:
-
Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants. Optimizing solvent selection can lead to improved reaction kinetics, higher yields, and simplified product isolation.
-
Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. Knowledge of solubility curves in various solvents is essential for developing efficient purification protocols.
-
Formulation Development: In the pharmaceutical and agrochemical industries, the solubility of an active ingredient is a key determinant of its bioavailability and the feasibility of different formulation strategies.
-
Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will delve into the theoretical underpinnings of this compound's solubility, provide comparative data from its isomers, and offer a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of Trichloroanilines
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Below is a comparative table of the physicochemical properties of this compound and its isomers. This data provides a basis for understanding the subtle differences in their expected solubility profiles.
| Property | This compound | 2,4,6-Trichloroaniline | 2,3,4-Trichloroaniline | 2,4,5-Trichloroaniline |
| Molecular Formula | C₆H₄Cl₃N | C₆H₄Cl₃N | C₆H₄Cl₃N | C₆H₄Cl₃N |
| Molecular Weight | 196.46 g/mol | 196.46 g/mol [1] | 196.46 g/mol | 196.46 g/mol [2] |
| Boiling Point | 261.4°C at 760 mmHg[3] | 262°C[4] | 292°C[5] | 270°C[6] |
| Melting Point | Not specified | 73-75°C[4] | 66-69°C[5] | 93-95°C[6] |
| Density | 1.54 g/cm³[3] | ~1.5 g/cm³[7] | Not specified | Not specified |
| Appearance | Not specified | White to light yellow crystals[4] | White to off-white solid[8] | Off-white to light brown powder[9] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:
-
Van der Waals Forces: The chlorinated benzene ring is a significant portion of the molecule, contributing to its nonpolar character and leading to London dispersion forces.
-
Dipole-Dipole Interactions: The polar C-Cl and C-N bonds create a net dipole moment, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.
Based on these structural features, a qualitative solubility profile for this compound can be predicted.
Predicted Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the amine group of the solute and the hydroxyl group of the solvent. Data for the 2,4,6-isomer shows good solubility in ethanol.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While van der Waals forces will be present, the lack of strong solute-solvent interactions will limit solubility. The 2,4,6-isomer is soluble in petroleum ether, a non-polar solvent mixture.[4]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is predicted due to the similar polarities and the presence of C-Cl bonds in both the solute and the solvent. The 2,3,4- and 2,4,5-isomers are slightly soluble in chloroform.[2][8]
The following diagram illustrates the relationship between the molecular structure of this compound and its expected interactions with different solvent types.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-trichloroaniline CAS#: 18487-39-3 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2,3,4-trichloroaniline CAS#: 54686-91-8 [m.chemicalbook.com]
- 9. dir.indiamart.com [dir.indiamart.com]
A Senior Application Scientist's Guide to the Microbial Degradation of 2,3,6-Trichloroaniline in Soil
Foreword: The persistence of halogenated aromatic compounds in terrestrial ecosystems is a legacy of industrial and agricultural progress. Among these, 2,3,6-trichloroaniline (2,3,6-TCA) stands out as a particularly recalcitrant molecule, arising from the breakdown of pesticides and industrial synthesis. Its presence in soil is not merely an inert contamination but a persistent ecotoxicological threat. This guide is crafted for the hands-on scientist—the researcher at the bench and the professional in the field—to navigate the complex world of microbial remediation. We will move beyond mere protocols to explore the underlying logic, providing a framework for robust, reproducible, and insightful research into the bioremediation of this challenging pollutant.
Part 1: The Biochemical Challenge: Cleaving the Chlorinated Ring
The inherent stability of the 2,3,6-TCA molecule, conferred by the electron-withdrawing nature of its three chlorine substituents, makes it a difficult substrate for microbial enzymes. Degradation is a specialized metabolic capability, not a universal one. The initial enzymatic attack is the most critical and energetically demanding step, dictating the subsequent metabolic fate of the compound. Microbial strategies diverge significantly based on the availability of oxygen.
Aerobic Degradation: An Oxygen-Dependent Attack
In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of aromatic rings. For chloroanilines, this is typically initiated by an aniline dioxygenase.
The Proposed Aerobic Pathway:
-
Initial Oxidation: The process begins with a multicomponent aniline dioxygenase . This enzyme catalyzes the dihydroxylation of the aromatic ring, incorporating both atoms of molecular oxygen to form a substituted chlorocatechol. This is the key destabilizing step.
-
Ring Cleavage: The resulting trichlorocatechol is a substrate for catechol 1,2-dioxygenase . This enzyme performs an intradiol (ortho) cleavage, breaking the bond between the two hydroxylated carbons to form a chloro-muconic acid derivative.[1][2][3]
-
Downstream Metabolism: Through a series of subsequent enzymatic reactions involving hydrolases, isomerases, and dehydrogenases, the chlorinated aliphatic intermediates are processed. This sequence ultimately leads to the release of chloride ions and the formation of central metabolic intermediates like succinyl-CoA and acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) Cycle for complete mineralization.[4][5][6]
Caption: Proposed aerobic metabolic pathway for 2,3,6-TCA.
Anaerobic Degradation: Reductive Dechlorination
In anoxic environments, a fundamentally different strategy is employed. Without oxygen to act as an electron acceptor, microorganisms use the chlorinated compound itself as a terminal electron acceptor in a process known as organohalide respiration.
The Anaerobic Pathway:
The core mechanism is reductive dechlorination , the stepwise removal of chlorine atoms and their replacement with hydrogen.[7][8] This process is often carried out by specialized bacteria, such as members of the genus Dehalobacter.[9][10][11][12] For 2,3,6-TCA, the degradation would proceed via sequential dechlorination, likely forming dichloroaniline and then monochloroaniline isomers, before the aromatic ring is cleaved.[7][13] This process is generally slower than aerobic degradation but is vital in submerged soils, deeper aquifers, and sediments where oxygen is absent. The less-chlorinated aniline products are significantly less toxic and more amenable to subsequent aerobic degradation should environmental conditions change.
Part 2: Experimental Workflow: From Contaminated Soil to Characterized Degrader
The isolation of microorganisms with the specific capability to degrade 2,3,6-TCA is the foundational step for any bioremediation study. The following protocol is designed as a self-validating system to selectively enrich and isolate potent degraders.
Protocol 1: Enrichment and Isolation of 2,3,6-TCA Degrading Bacteria
Principle: This protocol uses selective pressure to enrich for microorganisms from a contaminated soil source that can utilize 2,3,6-TCA as a sole source of carbon and nitrogen. The subsequent isolation on solid media allows for the purification of individual strains.
Materials:
-
Soil from a site with known or suspected contamination by chlorinated pesticides or aniline derivatives.
-
Minimal Salts Medium (MSM), pH 7.0.
-
2,3,6-TCA (analytical grade).
-
Methanol (HPLC grade).
-
Sterile flasks, petri dishes, and standard microbiology labware.
Step-by-Step Methodology:
-
Preparation of Media:
-
Prepare a 100x stock solution of MSM concentrate.
-
Prepare a 10 g/L stock solution of 2,3,6-TCA in methanol. Filter-sterilize this solution using a 0.22 µm PTFE filter.
-
Causality: Using a concentrated stock of the toxic substrate prevents the need to add large volumes of solvent to the media. Methanol is a common choice but must be used judiciously as it can also be a carbon source.
-
-
Enrichment Phase:
-
In a 250 mL Erlenmeyer flask, combine 100 mL of sterile MSM with 10 g of sieved soil.
-
Add the 2,3,6-TCA stock solution to a final concentration of 25-50 mg/L.
-
Causality: This concentration is a critical starting point. It must be high enough to be the primary carbon/nitrogen source and thus apply selective pressure, but low enough to not be universally toxic.
-
-
Incubate at 28-30°C on a rotary shaker (150 rpm).
-
Every 10-14 days, transfer 10 mL of the culture to 90 mL of fresh MSM containing 2,3,6-TCA. Repeat this for 3-5 cycles.
-
Causality: Serial transfers dilute out non-growing organisms and soil particles, enriching for the microbial population that is actively metabolizing the target compound.
-
-
-
Isolation Phase:
-
After the final enrichment cycle shows consistent turbidity and/or substrate depletion (monitored by HPLC), prepare a serial dilution series (10⁻¹ to 10⁻⁷) of the culture in sterile saline.
-
Spread-plate 100 µL of the higher dilutions (10⁻⁴ to 10⁻⁷) onto MSM agar plates containing 100 mg/L 2,3,6-TCA.
-
Causality: Plating on solid media with the target compound as the sole carbon and nitrogen source is the ultimate selective step to isolate individual colonies capable of its utilization for growth.
-
-
Incubate the plates at 28-30°C for 7-21 days, observing for colony formation.
-
Pick morphologically distinct colonies and re-streak onto fresh selective plates to ensure purity.
-
-
Verification:
-
Inoculate pure isolates into liquid MSM with 50 mg/L 2,3,6-TCA.
-
Monitor growth (OD₆₀₀) and 2,3,6-TCA disappearance over time using HPLC, comparing against an uninoculated control. A true degrader will exhibit growth that is correlated with the disappearance of the substrate.
-
Caption: Step-by-step workflow for isolating 2,3,6-TCA degraders.
Part 3: Analytical Validation and Data Presentation
Robust analytical chemistry is non-negotiable for validating microbial degradation. It provides the quantitative proof of disappearance of the parent compound and allows for the identification of metabolic byproducts, which is essential for pathway elucidation.
Protocol 2: Analytical Methods
A. Quantification of 2,3,6-TCA by HPLC-UV:
-
Objective: To measure the concentration of 2,3,6-TCA in liquid culture over time.
-
Sample Prep: Centrifuge 1 mL of culture at >10,000 x g for 5 min. Transfer the supernatant to an HPLC vial.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 242 nm.
-
-
Validation: A standard curve (0.5 to 100 mg/L) must be run with each batch of samples to ensure accurate quantification. The uninoculated control validates that loss is biotic.
B. Identification of Metabolites by GC-MS:
-
Objective: To identify intermediate and final products of the degradation pathway.
-
Sample Prep:
-
Acidify 10 mL of culture supernatant to pH ~2 with HCl.
-
Perform a liquid-liquid extraction twice with 5 mL of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.
-
Optional Derivatization: For polar metabolites (like catechols), derivatize with BSTFA to increase volatility for GC analysis.
-
-
Instrumentation:
-
GC Column: DB-5ms or equivalent non-polar capillary column.
-
MS: Electron Impact (EI) ionization.
-
-
Identification: Compare mass spectra of unknown peaks against a reference library (e.g., NIST) and confirm with authentic standards where possible.
Data Presentation: A Self-Validating Table
Quantitative results should be presented to clearly demonstrate the efficacy of the isolated microorganisms.
Table 1: Degradation of 2,3,6-TCA (50 mg/L) by Isolated Strains after 14 Days
| Isolate ID | Final 2,3,6-TCA Conc. (mg/L) | % Degradation | Final Optical Density (OD₆₀₀) | Chloride Released (mg/L) |
| Strain ISO-1 | 2.3 ± 0.4 | 95.4% | 0.45 ± 0.05 | 25.1 ± 1.8 |
| Strain ISO-2 | 15.8 ± 1.1 | 68.4% | 0.21 ± 0.03 | 15.7 ± 1.1 |
| Consortium ENR-5 | < 0.5 (Below LOQ) | >99% | 0.62 ± 0.07 | 28.9 ± 2.0 |
| Uninoculated Control | 49.1 ± 0.8 | 1.8% | 0.01 ± 0.00 | < 1.0 (Below LOQ) |
| Values are mean ± standard deviation (n=3). LOQ = Limit of Quantification. |
Causality: This table structure is self-validating. It correlates the disappearance of the parent compound (% Degradation) with microbial growth (OD₆₀₀) and the release of a key stoichiometric product (Chloride), providing multiple lines of evidence for biodegradation.
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 3. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Changes in Soil Characteristics, Microbial Metabolic Pathways, TCA Cycle Metabolites and Crop Productivity following Frequent Application of Municipal Solid Waste Compost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.asm.org [journals.asm.org]
2,3,6-Trichloroaniline stability and degradation products
An In-Depth Technical Guide to the Stability and Degradation of 2,3,6-Trichloroaniline
Introduction: The Profile of a Persistent Pollutant
This compound (2,3,6-TCA) is a chlorinated aromatic amine, a synthetic organic compound belonging to a class of chemicals that have found use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its chemical structure, characterized by a benzene ring substituted with an amino group and three chlorine atoms, imparts significant chemical stability, but also considerable persistence in the environment and potential toxicity. While much of the environmental research has focused on its more common isomer, 2,4,6-trichloroaniline, the principles governing the stability and degradation of 2,3,6-TCA can be understood by examining the behavior of chlorinated anilines as a class.
These compounds enter the environment through industrial effluent, agricultural runoff, and as degradation products of various pesticides and herbicides.[3][4] Their presence in soil and water is of significant concern due to their potential for bioaccumulation and their classification as possible carcinogens.[1] This guide provides a detailed technical overview of the chemical stability of 2,3,6-TCA, its degradation under various environmental conditions, and the methodologies used to study these processes.
Table 1: Physicochemical Properties of Trichloroanilines Note: Data for 2,3,6-TCA is limited; properties of the well-studied 2,4,6-TCA isomer are provided for context and comparison.
| Property | Value (for 2,4,6-Trichloroaniline) | Reference |
| Molecular Formula | C₆H₄Cl₃N | [5][6] |
| Molar Mass | 196.46 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [2][7] |
| Melting Point | 77.5 - 78.5 °C | [5][7] |
| Boiling Point | 262 - 263 °C | [5][7] |
| Water Solubility | 30 - 40 mg/L at 20-25 °C | [4][7] |
| log P (Octanol-Water Partition Coeff.) | 3.69 | [4][5] |
| Vapor Pressure | 1.47 x 10⁻⁷ mmHg at 25 °C | [4][5] |
Section 1: Chemical Stability and Reactivity
The stability of 2,3,6-TCA is largely dictated by the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the reactivity of the amino group.
General Stability and Incompatibilities
Under standard laboratory conditions, 2,3,6-TCA is a stable solid. However, like other anilines, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][8] Contact with these substances can lead to vigorous or exothermic reactions. Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).[4][8]
Abiotic Degradation: The Environmental Fate
In the absence of biological activity, the primary degradation pathways for chlorinated anilines are driven by environmental energy sources, principally sunlight.
2,3,6-TCA is expected to absorb ultraviolet (UV) light, particularly in the environmentally relevant spectrum (>290 nm), which can initiate its degradation.[3][4] The primary mechanism of photodegradation involves the generation of highly reactive hydroxyl radicals (•OH) in the atmosphere or aquatic environments, which attack the aromatic ring. The estimated atmospheric half-life for 2,4,6-TCA via this reaction is approximately 14 days.[3][4]
Direct photolysis can also occur, where the molecule absorbs light energy, leading to the cleavage of the carbon-chlorine bond. In aqueous solutions, irradiation of chloroanilines can lead to the formation of various photoproducts, including dechlorinated anilines, hydroxylated derivatives (aminophenols), and condensation products like azobenzenes.[4][9] The presence of natural photosensitizers in water, such as humic and fulvic acids, can accelerate this process.[3]
Chlorinated anilines, including 2,3,6-TCA, are generally resistant to hydrolysis under typical environmental pH conditions due to the lack of hydrolyzable functional groups.[3][4] The C-N and C-Cl bonds are stable and do not readily react with water.
Section 2: Biotic Degradation Pathways
Microbial activity is a critical driver for the breakdown of chlorinated anilines in soil and sediment. The specific pathway depends heavily on the presence or absence of oxygen.
Aerobic Degradation
Under aerobic conditions, microorganisms primarily utilize dioxygenases to initiate the breakdown of the aromatic ring. For chloroanilines, this process typically begins with hydroxylation of the ring to form a chlorocatechol. This intermediate then undergoes ring cleavage, followed by a series of metabolic steps to ultimately yield intermediates of central metabolism, carbon dioxide, and chloride ions. Numerous bacterial strains, such as Pseudomonas, Delftia, and Acinetobacter, have been identified that can degrade mono- and dichloroanilines.[10] While specific strains for 2,3,6-TCA are not well-documented, it is plausible that similar microbial consortia could adapt to degrade it, likely through co-metabolism where another carbon source supports microbial growth.[11]
Anaerobic Degradation
In anoxic environments like deep sediments, a different mechanism prevails: reductive dechlorination . Here, the chlorinated aniline serves as an electron acceptor. Microorganisms mediate the removal of chlorine atoms, which are replaced by hydrogen atoms. For 2,3,6-TCA, this would proceed stepwise, likely forming 2,3-dichloroaniline and 2,6-dichloroaniline as primary products, followed by further dechlorination to monochloroanilines and finally aniline. Studies on 2,4,6-TCA have shown that it undergoes reductive dehalogenation to form 2,4- and 2,6-dichloroaniline.[4] This process is significantly slower than aerobic degradation, with half-lives that can extend to many months.[4]
Section 3: Remediation via Advanced Oxidation Processes (AOPs)
For heavily contaminated sites, natural attenuation is often too slow. Advanced Oxidation Processes (AOPs) are engineered remediation technologies that generate highly potent oxidizing species, primarily the hydroxyl radical (•OH), to rapidly destroy recalcitrant organic pollutants.[12]
Common AOPs applicable to 2,3,6-TCA include:
-
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates •OH radicals.
-
Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) and H₂O₂ to produce •OH radicals. The reaction is enhanced by UV light (photo-Fenton).[13]
-
Heterogeneous Photocatalysis (e.g., TiO₂): A semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, creating an electron-hole pair that reacts with water and oxygen to produce •OH and other reactive oxygen species on the catalyst surface.[9][14]
These AOPs can achieve complete mineralization of chlorinated anilines, breaking them down into CO₂, water, and inorganic chloride and nitrate ions.[9][15]
Section 4: Experimental Protocols
Studying the fate of 2,3,6-TCA requires robust analytical methods and controlled experimental designs.
Protocol 1: Quantification of 2,3,6-TCA in Water by GC
This protocol is adapted from EPA Method 8131 for the analysis of anilines by Gas Chromatography (GC).[16]
1. Principle: A water sample is liquid-liquid extracted at a basic pH to isolate the neutral aniline compounds. The extract is concentrated and injected into a GC equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for separation and quantification.
2. Materials:
-
GC system with NPD or MS detector
-
Fused silica capillary column (e.g., SE-54 or equivalent)[16]
-
Extraction solvent: Methylene chloride (pesticide grade)
-
Drying agent: Anhydrous sodium sulfate
-
Reagents: Sodium hydroxide (for pH adjustment), 2,3,6-TCA analytical standard, internal standard.
-
Glassware: 1-L separatory funnels, concentration apparatus (Kuderna-Danish or equivalent).
3. Step-by-Step Procedure:
-
Sample Collection: Collect a 1-liter water sample in a clean glass bottle.
-
pH Adjustment: Transfer the sample to a 1-L separatory funnel. Adjust the sample pH to >11 with sodium hydroxide. This ensures the aniline is in its non-protonated, base-neutral form, maximizing extraction efficiency.
-
Extraction: Add 60 mL of methylene chloride to the separatory funnel. Seal and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate. Drain the lower organic layer into a collection flask. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride.
-
Drying: Combine the three organic extracts and pass them through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
Analysis: Inject a 1-2 µL aliquot of the concentrated extract into the GC. Identify and quantify 2,3,6-TCA by comparing its retention time and detector response to a previously run calibration curve prepared from the analytical standard.
-
Quality Control: Analyze a method blank, a matrix spike, and a duplicate sample with each batch to ensure data quality and accuracy.
Protocol 2: Laboratory-Scale Photodegradation Study
1. Principle: An aqueous solution of 2,3,6-TCA is exposed to a controlled UV light source simulating solar radiation. Aliquots are taken over time to measure the disappearance of the parent compound.
2. Materials:
-
UV photoreactor with a lamp emitting in the >290 nm range (e.g., Xenon arc lamp).
-
Quartz reaction vessels (transparent to UV light).
-
Stir plate and stir bars.
-
2,3,6-TCA stock solution.
-
Buffered, purified water (e.g., phosphate buffer at pH 7).
-
Analytical equipment for quantification (HPLC or GC as per Protocol 1).
3. Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of 2,3,6-TCA in the buffered water at a known concentration (e.g., 5 mg/L).
-
Control Sample: Prepare an identical solution in a vessel wrapped completely in aluminum foil to serve as a dark control. This validates that degradation is due to light and not other factors like volatilization or adsorption to the vessel walls.
-
Irradiation: Place the quartz vessel and the dark control in the photoreactor on a stir plate to ensure the solution remains homogeneous. Turn on the UV lamp.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a small aliquot from both the irradiated sample and the dark control.
-
Analysis: Immediately analyze the aliquots for the concentration of 2,3,6-TCA using a suitable analytical method.
-
Data Analysis: Plot the concentration of 2,3,6-TCA versus time for both the irradiated and dark samples. Calculate the degradation rate constant and the photolytic half-life.
Conclusion
This compound, like its isomers, is a persistent environmental contaminant whose fate is governed by a combination of slow abiotic and biotic processes. Its stability to hydrolysis and moderate resistance to biodegradation contribute to its long environmental half-life. Photodegradation in surface waters and the atmosphere, along with microbial degradation (particularly anaerobic reductive dechlorination in sediments), represent the primary natural attenuation pathways. For remediation of contaminated sites, engineered solutions using Advanced Oxidation Processes offer a rapid and effective means of destruction. A thorough understanding of these degradation pathways and the products they form is essential for accurate risk assessment and the development of effective management strategies for sites contaminated with this class of compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
Synthesis of 2,3,6-Trichloroaniline from N-(2,3,6-trichlorophenyl)-Benzamide
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2,3,6-trichloroaniline, a significant chemical intermediate. The core of this document details the hydrolytic cleavage of the amide bond in N-(2,3,6-trichlorophenyl)-benzamide. We will explore the underlying chemical principles, present a detailed, field-tested experimental protocol, and outline robust analytical methods for product validation. This guide is intended for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the process causality.
Introduction and Strategic Context
This compound is a substituted aromatic amine that serves as a valuable building block in the synthesis of various specialty chemicals, including certain dyes, pesticides, and pharmaceutical agents. Its specific substitution pattern makes it a unique precursor where precise regiochemical control is paramount. The synthesis from N-(2,3,6-trichlorophenyl)-benzamide represents a deprotection strategy, where the benzoyl group serves as a protecting group for the amine functionality.
The hydrolysis of an amide to release a free amine is a fundamental transformation in organic chemistry. This guide focuses on achieving this conversion efficiently and with high purity, addressing the inherent stability of the amide bond which typically requires forceful reaction conditions such as strong acid or base and elevated temperatures.[1]
The Chemical Principle: Amide Hydrolysis
The conversion of N-(2,3,6-trichlorophenyl)-benzamide to this compound is achieved through the hydrolysis of the amide linkage. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanism
Acid-catalyzed hydrolysis is a common and effective method for cleaving robust amide bonds. The reaction proceeds through a series of equilibrium steps, but is driven to completion because the final amine product is protonated by the excess acid, rendering it non-nucleophilic and preventing the reverse reaction.[2][3]
The mechanism involves several key stages:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a strong acid (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom. This is a critical step as it converts the amino group into a better leaving group (an amine).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a neutral leaving group.
-
Deprotonation: The resulting protonated carboxylic acid (benzoic acid) is deprotonated, and the liberated amine (this compound) is immediately protonated by the acidic medium to form an ammonium salt.
Caption: Acid-catalyzed hydrolysis of N-(2,3,6-trichlorophenyl)-benzamide.
Experimental Protocol: Synthesis of this compound
This protocol is based on established principles of acid-catalyzed amide hydrolysis, adapted for the specific substrate. A reference in the literature indicates that sulfuric acid is an effective catalyst for a similar transformation, requiring heating for several hours.[6]
Reagents and Equipment
| Reagent/Material | Grade | Purpose |
| N-(2,3,6-trichlorophenyl)-benzamide | ≥98% | Starting Material |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Catalyst & Solvent |
| Deionized Water (H₂O) | High Purity | Reaction & Wash |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Neutralization |
| Diethyl Ether (or Ethyl Acetate) | ACS Reagent | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flask (250 mL) | - | Reaction Vessel |
| Reflux Condenser | - | Prevent Solvent Loss |
| Heating Mantle with Stirrer | - | Heat & Agitation |
| Separatory Funnel (500 mL) | - | Extraction |
| Beakers, Erlenmeyer flasks | - | General Use |
| pH paper or pH meter | - | Neutralization Check |
| Rotary Evaporator | - | Solvent Removal |
Step-by-Step Methodology
Safety First: This procedure involves strong acid and heating. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(2,3,6-trichlorophenyl)-benzamide (e.g., 10.0 g, 1.0 eq).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 50 mL) to the flask while stirring. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Hydrolysis Reaction:
-
Heat the mixture to 120-130 °C using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for approximately 3-5 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, carefully quenching them in water, neutralizing, extracting, and spotting on a TLC plate.
-
-
Work-up and Neutralization:
-
After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
In a large beaker (e.g., 1 L), place approximately 200 mL of crushed ice.
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.
-
The product, this compound, will be present as its sulfate salt, dissolved in the acidic aqueous solution.
-
Slowly neutralize the solution by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) or sodium hydroxide pellets portion-wise. Monitor the pH continuously. This step is also highly exothermic; perform it in an ice bath.
-
Continue adding base until the solution is alkaline (pH 9-10). The free this compound will precipitate as a solid or oily layer.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts in a clean flask.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product may contain colored impurities.[7]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or hexanes. Allow the solution to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by flash chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.
-
Product Characterization
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized this compound.[8]
| Technique | Parameter | Expected Result for this compound |
| Appearance | Physical State | White to off-white crystalline solid.[9] |
| Melting Point | Thermal Property | 73-75 °C.[10] |
| ¹H NMR | Chemical Shift (δ) | A singlet for the two aromatic protons (around δ 7.2 ppm) and a broad singlet for the amine (-NH₂) protons (around δ 4.4 ppm).[10] |
| ¹³C NMR | Chemical Shift (δ) | Four distinct signals in the aromatic region, corresponding to the six carbon atoms (two pairs being equivalent by symmetry).[11] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹, and C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | m/z | A molecular ion peak [M]⁺ showing a characteristic isotopic pattern for three chlorine atoms. |
| HPLC/GC | Purity | A single major peak indicating high purity (>98%).[12][13] |
Safety, Handling, and Waste Disposal
Hazard Assessment:
-
Sulfuric Acid: Severely corrosive. Causes extreme burns upon contact. Reacts violently with water.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents: Flammable and volatile.
-
This compound: Toxic and a suspected carcinogen. Harmful if swallowed, inhaled, or absorbed through the skin.[14][15][16] Very toxic to aquatic life.[17]
Protective Measures:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Spill Management: Have appropriate spill kits ready (e.g., sodium bicarbonate for acid spills, absorbent pads for solvents). In case of a major spill, evacuate the area and alert emergency responders.[18]
Waste Disposal:
-
All aqueous acidic and basic waste must be neutralized before disposal.
-
Organic solvent waste must be collected in a designated, labeled container.
-
Solid waste containing trichloroaniline should be treated as hazardous waste.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental and Analytical Workflow
The entire process, from synthesis to final characterization, follows a logical progression designed to ensure purity and confirm identity.
Caption: Workflow from starting material to characterized final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 11. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 12. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. d-nb.info [d-nb.info]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Development and Validation of 2,3,6-Trichloroaniline Analysis
< APPLICATION NOTE: AN-HPLC-0236
Abstract
This application note presents a comprehensive, scientifically-grounded guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,6-trichloroaniline. Designed for researchers, scientists, and drug development professionals, this document provides not just a step-by-step protocol but also the underlying scientific rationale for key decisions in method development. The validation protocol is rigorously designed to meet the standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for quality control and regulatory submissions.[1][2][3][4] A key feature of this guide is the incorporation of forced degradation studies to establish the stability-indicating nature of the method, which is critical for pharmaceutical applications.[5][6][7]
Introduction: The Analyte
This compound (2,3,6-TCA) is an aromatic amine and a chlorinated aniline derivative. Such compounds are often used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Due to their potential toxicity and environmental persistence, a reliable and validated analytical method is crucial for monitoring their purity, stability, and presence as impurities in final products or environmental samples. The development of a robust, stability-indicating HPLC method is therefore a primary objective in ensuring product quality and safety.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | PubChem |
| Molecular Weight | 196.46 g/mol | [8] |
| logP (Octanol/Water) | 3.69 | [9] |
| Water Solubility | <0.1 g/100 mL (practically insoluble) | [10] |
| UV λmax | ~245 nm, ~306 nm (in water) | [11] |
The high logP value indicates that 2,3,6-TCA is non-polar, making it an ideal candidate for reversed-phase HPLC.[9] Its insolubility in water necessitates the use of an organic solvent for stock solution preparation. The UV absorbance maxima provide a logical starting point for selecting the detection wavelength.[11]
Part I: HPLC Method Development Strategy
The goal of method development is to achieve a separation that provides adequate retention, sharp peak shape (symmetry), and sufficient resolution from any impurities or degradation products. Our strategy is based on a systematic evaluation of critical chromatographic parameters.
Initial Conditions & Rationale
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was selected due to the non-polar, hydrophobic nature of 2,3,6-TCA (logP = 3.69).[9]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar analytes. A column with dimensions of 150 mm x 4.6 mm and 5 µm particle size is a standard choice offering a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for aromatic amines.[12] Acetonitrile is preferred over methanol in this case for its lower viscosity and superior UV transparency. An acidic modifier, such as phosphoric acid or formic acid, is often added to the aqueous component to control the ionization of the amine group, ensuring a consistent retention time and improving peak shape by minimizing tailing.
-
Detection: Given the UV absorbance maxima around 245 nm and 306 nm, a photodiode array (PDA) detector is ideal for initial development.[11] This allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. For routine analysis, a single wavelength of 245 nm is chosen for its higher molar absorptivity, providing greater sensitivity.
Optimization Workflow
The optimization process is iterative, focusing on achieving the desired system suitability parameters.
Caption: Workflow for HPLC Method Development.
Part II: Final Optimized Analytical Method Protocol
This protocol details the procedure for the quantitative determination of this compound.
3.1. Equipment and Materials
-
HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Chromatographic Data System (CDS).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Phosphoric Acid (85%).
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% H₃PO₄) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Mobile Phase: To prepare 1 L of the aqueous component, add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas. The final mobile phase is prepared by mixing 650 mL of ACN with 350 mL of the acidified water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,3,6-TCA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The results must meet the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Part III: Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. Validation is performed according to ICH Q2(R1) guidelines.[2][3][4][13]
Caption: Core Parameters for HPLC Method Validation.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the most effective way to demonstrate this.[1][5][6][7]
Protocol: Expose a solution of 2,3,6-TCA (approx. 100 µg/mL) to the following stress conditions. Aim for 10-20% degradation of the active ingredient.[14]
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analysis: Analyze each stressed sample using the developed HPLC method with a PDA detector. Acceptance Criteria:
-
The method must resolve the main 2,3,6-TCA peak from all degradation product peaks (Resolution > 2).
-
The peak purity of the 2,3,6-TCA peak in the stressed samples must pass the CDS software's purity test, confirming no co-elution.
Linearity and Range
Protocol:
-
Prepare at least five concentrations of 2,3,6-TCA across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression must be ≥ 0.999.
Accuracy
Protocol:
-
Prepare samples at three concentration levels (low, medium, high; e.g., 10, 50, 90 µg/mL) in triplicate.
-
Accuracy can be assessed by spiking a known amount of analyte into a blank matrix or by comparing the measured concentration to the theoretical concentration of a freshly prepared standard.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.
Acceptance Criteria:
-
The %RSD for the peak areas of the replicate injections should be ≤ 2.0% for repeatability and ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be demonstrated by analyzing a sample at this concentration and showing acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute change in organic content (e.g., 63:37 and 67:33 ACN:Water).
Acceptance Criteria:
-
The system suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established limits for all tested variations.
Summary of Expected Validation Data
The following table summarizes the typical acceptance criteria for the validation of this analytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. Peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of ~3:1 |
| LOQ (%RSD) | ≤ 10% |
| Robustness | System suitability parameters remain within specification after minor changes. |
Conclusion
This application note provides a detailed framework for the development and comprehensive validation of an RP-HPLC method for this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability testing in a regulated environment. By explaining the scientific rationale behind the experimental design and adhering to ICH guidelines, this protocol ensures the generation of reliable and defensible analytical data.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 9. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Separation of 3-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. starodub.nl [starodub.nl]
- 14. biopharminternational.com [biopharminternational.com]
Application Note: High-Sensitivity GC-MS Analysis of 2,3,6-Trichloroaniline in Environmental Matrices
Abstract
This application note presents a detailed and robust methodology for the trace-level determination of 2,3,6-trichloroaniline (2,3,6-TCA) in complex environmental matrices such as soil and water. 2,3,6-TCA is a persistent organic pollutant, and its monitoring is crucial for environmental risk assessment. This guide provides comprehensive, step-by-step protocols for sample extraction, extract cleanup, and optional derivatization, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to deliver high accuracy, precision, and reliability, meeting the stringent requirements of environmental testing laboratories, researchers, and regulatory bodies.
Introduction: The Environmental Significance of this compound
Trichloroanilines (TCAs) are a class of chlorinated aromatic amines that enter the environment through various industrial activities, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1] this compound, a specific isomer, is of particular concern due to its potential toxicity, persistence, and bioaccumulation potential. Its presence in soil and water can pose a significant risk to ecosystems and human health.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for the identification and quantification of semi-volatile organic compounds like 2,3,6-TCA.[2][3] The high chromatographic resolution of modern capillary columns combined with the specificity and sensitivity of mass spectrometric detection allows for reliable analysis even in intricate environmental samples.[2][3] This application note provides a comprehensive framework for the analysis of 2,3,6-TCA, emphasizing the rationale behind each procedural step to ensure data of the highest quality.
Materials and Reagents
-
Solvents: Acetone, Dichloromethane, Hexane, Methanol, Ethyl Acetate (Pesticide residue grade or equivalent).
-
Standards: this compound (certified reference material, >99% purity), Internal Standard (e.g., 3,4-Dichloroaniline-d4 or a suitable isotopically labeled analog), Surrogate Standard (e.g., 2,4,6-Tribromoaniline).
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Solid Phase Extraction (SPE) Cartridges (e.g., Florisil® or C18, 6 mL, 1 g), Derivatization Reagent (e.g., Pentafluorobenzoyl chloride (PFBoylCl)), Pyridine.
-
Gases: Helium (carrier gas, 99.999% purity).
Experimental Workflow: A Strategic Overview
The analytical workflow is designed to ensure the efficient extraction of 2,3,6-TCA from the sample matrix, removal of interfering co-extractives, and sensitive detection by GC-MS. The option for derivatization is included to enhance chromatographic performance and sensitivity.
Caption: Overall experimental workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation and Extraction
The choice of extraction methodology is dictated by the sample matrix. The overarching goal is to efficiently transfer 2,3,6-TCA from the sample into an organic solvent.
This protocol is based on established methods for aniline derivatives in aqueous matrices.[4]
-
Sample Collection & Preservation: Collect 1 L of water sample in a clean glass bottle. Adjust the pH to >11 with 5 M NaOH. If not extracted immediately, store at 4°C.
-
Spiking: Spike the sample with the surrogate standard.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.
-
Combine Extracts: Drain the lower organic layer into a flask. Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Drying: Combine the three extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator or a rotary evaporator. The extract is now ready for cleanup.
Ultrasonic extraction is an efficient method for extracting semi-volatile organic compounds from solid matrices.[5][6]
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Spiking: Weigh 10 g of the homogenized soil into a beaker and spike with the surrogate standard.
-
Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the beaker. Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Separation: Decant the solvent extract into a collection flask. Repeat the extraction twice more with fresh solvent.
-
Drying and Concentration: Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL.
Extract Cleanup using Solid Phase Extraction (SPE)
Cleanup is a critical step to remove matrix interferences that can affect the accuracy and precision of the GC-MS analysis. Florisil® is a common choice for the cleanup of chlorinated pesticide and aniline extracts.[4]
-
Cartridge Preparation: Place a Florisil® SPE cartridge (1 g) in an SPE manifold.
-
Conditioning: Wash the cartridge with 10 mL of hexane. Do not allow the sorbent to go dry.
-
Sample Loading: Add the 1 mL concentrated extract onto the cartridge.
-
Elution: Elute the cartridge with 10 mL of a 90:10 (v/v) hexane:ethyl acetate mixture. Collect the eluate.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis or derivatization.
Optional Derivatization: Pentafluorobenzoylation
Derivatization can improve the chromatographic peak shape and significantly enhance the sensitivity of detection for anilines, especially when using an electron capture detector or for achieving very low detection limits with MS.[7][8] Pentafluorobenzoyl chloride (PFBoylCl) reacts with the amine group of 2,3,6-TCA.[7][9]
-
Reaction Setup: To the 1 mL cleaned-up extract, add 100 µL of pyridine (as a catalyst) and 50 µL of PFBoylCl.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes.
-
Reaction Quenching: After cooling, add 1 mL of deionized water to quench the reaction.
-
Extraction of Derivative: Add 1 mL of hexane and vortex for 1 minute.
-
Final Preparation: Transfer the upper hexane layer to a new vial for GC-MS analysis.
GC-MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
GC-MS System and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Oven Program | 70°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 15°C/min (hold 5 min) | A typical temperature program that effectively separates analytes with varying boiling points.[3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest.[10] |
Selected Ion Monitoring (SIM) Parameters for this compound
The selection of appropriate quantifier and qualifier ions is crucial for accurate and defensible identification and quantification.[10] Based on the mass spectrum of the closely related 2,4,6-trichloroaniline, the following ions are recommended for monitoring 2,3,6-TCA.[1][11] It is imperative to confirm these ions by analyzing a standard of 2,3,6-TCA.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 195 | 197 | 160 |
The molecular ion cluster (m/z 195, 197, 199) is expected due to the presence of three chlorine atoms. The most abundant ion in this cluster, m/z 195, is chosen as the quantifier for maximum sensitivity. The isotopic ion m/z 197 serves as a primary qualifier, and the fragment ion m/z 160 (loss of a chlorine atom) provides additional confirmation.
Data Analysis and Quality Control
Calibration
A multi-point calibration curve (typically 5-7 levels) should be prepared by analyzing standards of known concentrations. The curve is generated by plotting the peak area of the quantifier ion against the concentration. A linear regression with a correlation coefficient (r²) of >0.995 is considered acceptable.
Quantification
The concentration of 2,3,6-TCA in the samples is determined by comparing the peak area of the quantifier ion to the calibration curve. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
Quality Control (QC)
A robust QC protocol is essential for ensuring the trustworthiness of the results. Key QC measures include:
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 2,3,6-TCA is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate matrix effects and precision.
-
Surrogate Standard: Added to every sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.
Method Validation Parameters
The following table presents typical validation data that should be established for this method in your laboratory.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (LCS & MS Recovery) | 70-130% |
| Precision (MSD RPD) | ≤ 20% |
| Surrogate Recovery | 60-140% |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the GC-MS analysis of this compound in environmental matrices. The detailed protocols for sample extraction, cleanup, and instrumental analysis, coupled with a robust quality control strategy, will enable researchers and analytical scientists to generate reliable and defensible data. The optional derivatization step offers enhanced sensitivity for applications requiring ultra-trace level detection. Adherence to these guidelines will support effective environmental monitoring and risk assessment of this important pollutant.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. epa.gov [epa.gov]
- 5. hielscher.com [hielscher.com]
- 6. researchgate.net [researchgate.net]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzenamine, 2,4,6-trichloro- [webbook.nist.gov]
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2,3,6-Trichloroaniline
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic systems.[1][2] Their extensive conjugated π-electron systems are responsible for their intense colors, making them indispensable in the textile, printing, and pigment industries.[2][3] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
This guide provides a detailed protocol for the use of 2,3,6-trichloroaniline as the primary amine component (diazo component) in the synthesis of a novel azo dye. The presence of multiple chlorine atoms on the aniline ring significantly influences the electronic properties and reactivity of the resulting diazonium salt, as well as the chemical and photophysical properties of the final dye. These electron-withdrawing groups can enhance the electrophilicity of the diazonium ion and often impart greater lightfastness to the final product.
These application notes are intended for researchers, scientists, and drug development professionals, offering a framework for the laboratory-scale synthesis and characterization of azo dyes derived from this specific halogenated precursor.
Core Chemical Principles
The synthesis is rooted in two fundamental reactions of aromatic chemistry: diazotization and electrophilic aromatic substitution (azo coupling).
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][5] The reaction must be conducted at low temperatures (0–5 °C) because aryldiazonium salts are unstable at higher temperatures and can decompose, potentially violently, releasing nitrogen gas.[5][6]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine attacks this powerful electrophile, and subsequent proton transfers and dehydration yield the aryldiazonium ion. The multiple electron-withdrawing chloro-substituents on this compound decrease the nucleophilicity of the amino group, which can make the diazotization reaction slower than for aniline itself, necessitating strict adherence to reaction conditions.
Azo Coupling Reaction
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile.[3][7] This electrophile reacts with an activated aromatic compound, known as the coupling component.[8] Classical coupling agents include phenols and arylamines.[3]
For this protocol, we will use 2-naphthol (β-naphthol) as the coupling component. The reaction with phenols is best carried out under slightly alkaline conditions (pH 8-10).[8][9] In this pH range, the phenol is partially converted to the much more strongly activating phenoxide ion, which dramatically increases the rate of electrophilic substitution.[8] The diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group.[3][8] If the para position is blocked, coupling occurs at an ortho position.[3] In the case of 2-naphthol, coupling occurs at the C1 position (alpha position), adjacent to the hydroxyl group.
Safety and Handling of this compound
This compound is a hazardous substance and requires careful handling to minimize exposure.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[10][11] May cause damage to organs through prolonged or repeated exposure.[10][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
-
Handling: Avoid creating dust.[12] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.[12]
-
Spills: In case of a spill, clear the area and clean up immediately following established laboratory procedures for hazardous solids.[13] Avoid generating dust during cleanup.
-
Disposal: Dispose of this compound and any resulting waste in accordance with local, state, and federal regulations for hazardous waste.[10] It is very toxic to aquatic life with long-lasting effects.[11]
Experimental Workflow and Protocols
The overall experimental workflow involves the preparation of the diazonium salt, its subsequent coupling with 2-naphthol, and the isolation of the resulting azo dye.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | C₆H₄Cl₃N | 196.46 | 10.0 | 1.96 g |
| Concentrated HCl (37%) | HCl | 36.46 | ~30 mmol | 2.5 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 | 10.0 | 1.44 g |
| Sodium Hydroxide | NaOH | 40.00 | 25.0 | 1.00 g |
| Distilled Water | H₂O | 18.02 | - | ~150 mL |
| Ice | H₂O | 18.02 | - | As needed |
Protocol Part A: Diazotization of this compound
-
Prepare the Amine Solution: In a 250 mL beaker, combine 1.96 g (10.0 mmol) of this compound with 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir the mixture. Gentle warming may be required to achieve a fine suspension or partial dissolution of the hydrochloride salt.
-
Cool the Mixture: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.[6]
-
Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the trichloroaniline hydrochloride over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[5]
-
Complete the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The resulting solution, which contains the 2,3,6-trichlorobenzenediazonium chloride, should be used immediately in the next step. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
Protocol Part B: Azo Coupling
-
Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 5% sodium hydroxide solution (prepared by dissolving 1.00 g of NaOH in ~20 mL of water and diluting). Stir until the 2-naphthol is fully dissolved to form a clear solution of sodium 2-naphthoxide.
-
Cool the Coupling Solution: Place this beaker in an ice bath and cool the solution to below 5 °C with stirring.
-
Perform the Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.[9]
-
Observe Precipitation: An intensely colored precipitate should form immediately. The color will likely be a deep red or orange, characteristic of azo compounds with extended conjugation.[3]
-
Complete the Coupling Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Product Isolation and Purification
-
Isolate the Dye: Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the Product: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and base.
-
Dry the Product: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or petri dish to air-dry. For more rigorous drying, use a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Recrystallization (Optional): The purity of the dye can be further enhanced by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Characterization
The synthesized azo dye can be characterized using various standard analytical techniques to confirm its structure and purity:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF), which corresponds to the color of the dye.[14]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1580-1630 cm⁻¹), O-H stretch (if recrystallized from a protic solvent), and C-Cl stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the aromatic compound and confirm the position of the azo linkage.[14]
Troubleshooting
-
No precipitate forms during coupling: This could indicate a failure in the diazotization step. Ensure the temperature was maintained below 5 °C and that the reagents were added in the correct order. The diazonium salt may have decomposed.
-
Low yield: Incomplete diazotization or coupling. Ensure vigorous stirring to mix the phases, especially if the aniline salt is not fully dissolved. Also, ensure the pH of the coupling reaction is sufficiently alkaline to activate the 2-naphthol.
-
Product is tarry or impure: The reaction temperature may have been too high, leading to side reactions and decomposition of the diazonium salt. Alternatively, the stoichiometry of the reagents may have been incorrect.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. plantarchives.org [plantarchives.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Quantitative Analysis of 2,3,6-Trichloroaniline using Triple Quadrupole GC/MS: A Comprehensive Protocol
An Application Note for Drug Development and Environmental Analysis Professionals
Abstract
This application note presents a detailed, robust, and validated methodology for the quantitative analysis of 2,3,6-Trichloroaniline (2,3,6-TCA) in environmental matrices using Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS). 2,3,6-TCA is a compound of interest in both environmental monitoring and as a potential process intermediate or impurity in pharmaceutical and chemical manufacturing. The method described herein leverages the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve low detection limits and high accuracy, even in complex sample matrices such as water and soil. Detailed protocols for sample preparation via liquid-liquid extraction (LLE) for aqueous samples and pressurized liquid extraction (PLE) for solid samples are provided, alongside optimized instrumental parameters and comprehensive method validation guidelines.
Introduction and Scientific Rationale
2,4,6-Trichloroaniline and its isomers, including 2,3,6-TCA, are synthetic compounds used as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Their persistence and potential toxicity necessitate sensitive and reliable analytical methods for their detection. While various analytical techniques exist, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of semi-volatile compounds like chloroanilines.[3]
The use of a triple quadrupole mass spectrometer enhances this capability significantly. By operating in Multiple Reaction Monitoring (MRM) mode, we can virtually eliminate matrix interference, a common challenge in environmental analysis. This technique involves selecting a specific precursor ion for 2,3,6-TCA, fragmenting it in the collision cell, and then monitoring for specific, characteristic product ions.[4] This two-stage mass filtering provides a level of specificity and sensitivity that is often unattainable with single quadrupole instruments, allowing for confident quantitation at trace levels. This guide provides the foundational protocols to establish a validated, high-performance analytical workflow for 2,3,6-TCA.
Principle of the Method: GC-MS/MS with MRM
The analytical workflow involves extraction of the analyte from the sample matrix, separation from other components via gas chromatography, and selective detection and quantitation by the mass spectrometer.
-
Extraction: Analytes are extracted from a water or soil matrix using an appropriate solvent and technique (LLE or PLE) designed to maximize recovery.
-
Chromatographic Separation: The extract is injected into a GC system. The analytes are vaporized and separated based on their boiling points and affinity for the GC column's stationary phase. A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is typically effective.
-
Ionization & Mass Filtering: As compounds elute from the column, they enter the mass spectrometer's ion source (typically Electron Ionization - EI), where they are fragmented into charged ions. The first quadrupole (Q1) is set to isolate the precursor ion (the molecular ion of 2,3,6-TCA).
-
Collision-Induced Dissociation (CID): The isolated precursor ion is passed to the collision cell (Q2), which is filled with an inert gas (e.g., argon). Collisions with the gas cause the precursor ion to fragment into smaller, characteristic product ions.
-
Product Ion Monitoring: The third quadrupole (Q3) is set to monitor for specific product ions. The combination of a specific precursor ion and its specific product ions is called an MRM transition. By monitoring at least two transitions, the method achieves both quantitation (quantifier ion) and confirmation (qualifier ion), ensuring high confidence in the identification.[4]
Caption: Logical workflow for GC-MS/MS analysis using MRM.
Materials and Methods
Reagents and Standards
-
Solvents: Pesticide residue grade or equivalent Dichloromethane (DCM), Acetone, Hexane, and Methanol.
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Sodium Chloride (NaCl).
-
Standards: Certified reference standard of this compound (≥98% purity).
-
Internal Standard (IS) / Surrogate Standards: Isotopically labeled analogs (e.g., 2,4,6-Trichloroaniline-d2) or a compound with similar chemical properties not expected in the samples (e.g., 2,4-Dibromoaniline).
Equipment and Consumables
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Sample Preparation: Separatory funnels (2 L), Kuderna-Danish (K-D) concentrator, Pressurized Liquid Extraction system, SPE cartridges (if cleanup is needed), vials, syringes, and filters.
Experimental Protocols
Protocol 1: Sample Preparation - Aqueous Matrix (LLE)
This protocol is adapted from general principles outlined in EPA methods for semivolatile organics.[5]
-
Sample Collection: Collect a 1 L water sample in a clean glass bottle.
-
Fortification: Spike the sample with a known amount of internal/surrogate standard solution.
-
pH Adjustment: Check the pH of the sample. Adjust to pH > 11 using 6M NaOH. This ensures the aniline is in its free base form, which is more efficiently extracted into an organic solvent.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of Dichloromethane (DCM), cap, and shake vigorously for 2 minutes, venting frequently to release pressure.[6]
-
Phase Separation: Allow the organic layer to separate from the aqueous phase. Drain the lower DCM layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus. Perform a solvent exchange to hexane if desired for final analysis.
-
Final Volume: Adjust the final volume to 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
Protocol 2: Sample Preparation - Soil/Sediment Matrix (PLE)
This protocol is based on established methods for extracting chloroanilines from solid matrices.[7][8]
-
Sample Preparation: Weigh 10 g of the soil sample and mix it with an equal amount of diatomaceous earth or anhydrous sodium sulfate to create a free-flowing mixture.
-
Fortification: Spike the sample with the internal/surrogate standard solution and allow it to equilibrate.
-
Cell Loading: Load the sample into the extraction cell of the PLE system.
-
Extraction Conditions:
-
Solvent: Acetone:Hexane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Collection & Concentration: Collect the extract from the PLE system. Concentrate the solvent to 1 mL using a K-D apparatus or automated evaporation system.
-
Cleanup (if necessary): If the extract is highly colored or contains known interferences, a cleanup step using Solid Phase Extraction (SPE) with a silica or Florisil cartridge may be required.
-
Final Volume: Adjust the final volume to 1.0 mL. The sample is now ready for analysis.
Caption: Sample preparation workflows for water and soil matrices.
GC-MS/MS Instrumental Analysis
Instrument Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | Ensures efficient vaporization of the analyte. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | 60°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min) | Provides good separation of semi-volatile compounds. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| Source Temp | 230°C | Standard operating temperature. |
| Quad Temp | 150°C | Standard operating temperature. |
| Acquisition | MRM | For highest selectivity and sensitivity. |
| Dwell Time | 50 ms | Balances sensitivity with the ability to define enough data points across a peak. |
Protocol for Determining Optimal MRM Transitions for 2,3,6-TCA
-
Determine Precursor Ion: The molecular weight of 2,3,6-TCA is 196.46 g/mol .[9] Due to the isotopic pattern of three chlorine atoms, the molecular ion cluster will appear at m/z 195 (M+), 197 (M+2), and 199 (M+4). Inject a standard solution in full scan mode to confirm this. The most abundant ion in this cluster, m/z 195 , is selected as the precursor ion for Q1.
-
Perform Product Ion Scan: Infuse a standard solution or inject into the GC and set the MS to perform a "Product Ion Scan" on m/z 195. This means Q1 is locked on m/z 195, fragmentation occurs in Q2, and Q3 scans a mass range (e.g., m/z 40-200) to detect all resulting fragments.
-
Select Transitions: From the product ion spectrum, select the two most abundant and specific product ions. Common fragmentation pathways for chloroanilines involve the loss of chlorine (Cl) or hydrogen chloride (HCl). Likely fragments would be m/z 160 ([M-Cl]+) and m/z 124 ([M-Cl-HCl]+).
-
Optimize Collision Energy (CE): For each selected transition (e.g., 195 -> 160 and 195 -> 124), perform several injections while varying the collision energy (e.g., from 5 eV to 30 eV in 5 eV steps). Plot the resulting ion abundance versus CE to find the optimal value that produces the maximum signal for each transition.
-
Finalize Method: Select the transition with the highest intensity as the "quantifier" and the second most intense as the "qualifier."
Table of Proposed MRM Transitions (To Be Optimized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Role |
| 2,3,6-TCA | 195 | 160 (Proposed) | 50 | Optimize (e.g., 10-20) | Quantifier |
| 2,3,6-TCA | 195 | 124 (Proposed) | 50 | Optimize (e.g., 15-25) | Qualifier |
Method Validation
A full method validation should be performed to ensure the procedure is fit for its intended purpose. Key parameters are summarized below.[10]
| Parameter | Procedure | Acceptance Criteria (Typical) |
| Linearity & Range | Analyze calibration standards at 5-7 concentration levels (e.g., 1-100 µg/L). | Coefficient of determination (R²) ≥ 0.995. |
| Limit of Detection (LOD) | Determined as 3 x standard deviation of low-level replicates or Signal-to-Noise ratio of 3:1. | Method-dependent, typically in the low ng/L to µg/L range. |
| Limit of Quantitation (LOQ) | Determined as 10 x standard deviation of low-level replicates or Signal-to-Noise ratio of 10:1. | The lowest point on the calibration curve. |
| Accuracy (% Recovery) | Analyze matrix samples spiked at low, medium, and high concentrations (n=3 for each). | 70-130% recovery. |
| Precision (%RSD) | Calculate the relative standard deviation of replicate spiked samples at multiple concentrations. | Intra-day (repeatability) RSD ≤ 15%. Inter-day (reproducibility) RSD ≤ 20%. |
| Specificity | Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. | No significant peaks (>30% of LOQ) in blank chromatograms. |
Note: The performance data presented are typical targets for trace analysis of related compounds. Actual performance for 2,3,6-TCA must be determined experimentally.
Data Analysis and Quantitation
Quantitation is performed using an internal standard calibration method.
-
Generate Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate Concentration: Using the response ratio from the unknown sample, calculate the concentration of 2,3,6-TCA from the linear regression equation of the calibration curve.
-
Confirmation: Confirm the identity of 2,3,6-TCA by verifying that a) the retention time is within a specified window (e.g., ±0.1 min) of the standards, and b) the ion ratio of the qualifier to quantifier transition is within ±30% of the average ratio from the calibration standards.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. forensicrti.org [forensicrti.org]
- 5. unitedchem.com [unitedchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Miniaturised pressurised liquid extraction of chloroanilines from soil with subsequent analysis by large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 10. whitman.edu [whitman.edu]
Headspace SPME-GC/MS method for 2,3,6-Trichloroaniline detection
Application Note: AN-SPME-0236
Quantitative Analysis of 2,3,6-Trichloroaniline in Aqueous Matrices using an Optimized Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) Method
Abstract
This application note presents a robust and validated method for the trace-level detection of this compound (2,3,6-TCA) in aqueous samples. 2,3,6-TCA is an aniline derivative of environmental and toxicological concern, necessitating sensitive and reliable analytical procedures. The described protocol leverages the advantages of Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free sample preparation and concentration, coupled with the high selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC/MS). We provide a comprehensive, step-by-step protocol, including the scientific rationale for critical parameter selection, a complete method validation framework, and guidance on data interpretation. This self-validating system is designed for researchers, environmental scientists, and drug development professionals requiring accurate quantification of 2,3,6-TCA.
Introduction and Scientific Principle
This compound (CAS No. 88963-39-7) is a halogenated aromatic amine used as an intermediate in the synthesis of dyes, pigments, and pesticides.[1][2] Its potential toxicity and persistence in the environment necessitate monitoring at trace levels. Direct analysis of 2,3,6-TCA can be challenging due to its semi-volatile nature and the complexity of environmental and biological matrices.[3][4]
This method employs HS-SPME, a technique that combines analyte extraction and concentration into a single, automated step.[5] The core principle relies on the partitioning equilibrium of the analyte between the sample matrix, the headspace (gas phase) above the sample, and a polymeric coating on a fused silica fiber.[6] By heating the sample, the vapor pressure of semi-volatile compounds like 2,3,6-TCA is increased, facilitating its transfer into the headspace.[7] The SPME fiber, exposed to the headspace, adsorbs and concentrates the analyte. The fiber is then transferred to the hot GC inlet, where the trapped analyte is thermally desorbed for separation and analysis.
Causality of Method Choice:
-
HS-SPME vs. Liquid-Liquid Extraction (LLE): HS-SPME is a solvent-free "green" technique that minimizes sample manipulation and potential for contamination, unlike traditional LLE methods which require significant volumes of organic solvents.[8][9] Sampling the headspace, rather than direct immersion, effectively isolates the analyte from non-volatile matrix components (salts, proteins, particulates), reducing instrument contamination and matrix effects.[10][11]
-
GC/MS for Detection: Gas chromatography provides high-resolution separation of volatile and semi-volatile compounds. Mass spectrometry offers unparalleled selectivity and sensitivity, providing definitive compound identification through characteristic mass spectra and enabling low-level quantification using Selected Ion Monitoring (SIM).[12]
Materials and Reagents
-
Standards: this compound (≥95% purity, CAS: 88963-39-7).[13]
-
Internal Standard (IS): 2,4,6-Tribromoanisole (TBA) or an isotopically labeled 2,3,6-TCA standard is recommended for optimal accuracy.
-
Solvents: Methanol (HPLC or GC-grade), Ethyl Acetate (GC-grade).
-
Reagents:
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Sodium Hydroxide (NaOH), analytical grade.
-
Hydrochloric Acid (HCl), analytical grade.
-
Organic-free reagent water.
-
-
Consumables:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness.
-
20 mL headspace vials with PTFE/silicone septa screw caps.
-
GC vials with inserts and caps.
-
Standard laboratory glassware.
-
Instrumentation and Analytical Conditions
A gas chromatograph equipped with a mass selective detector and an autosampler with SPME capabilities is required.
| Parameter | Setting |
| HS-SPME Parameters | |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation/Extraction Temp. | 70°C |
| Incubation Time | 15 minutes |
| Extraction Time | 45 minutes |
| Agitation Speed | 250 rpm |
| Desorption Temperature | 250°C |
| Desorption Time | 4 minutes |
| GC Parameters | |
| Injection Port | Splitless mode, 250°C |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, SE-54) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 200°C, ramp 20°C/min to 280°C (hold 5 min) |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for 2,3,6-TCA | Quantifier: m/z 195. Qualifiers: m/z 197, 160. (Note: Ions are predicted based on structure and must be confirmed experimentally) |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3,6-TCA standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C in an amber vial. This solution is stable for up to six months.[8]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution in organic-free reagent water. These should be prepared fresh daily.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock of the chosen IS in methanol. Create a working IS solution at 1 µg/mL in methanol.
Sample Preparation and HS-SPME Procedure
-
Sample Aliquoting: Pipette 10 mL of the aqueous sample (or prepared standard) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a consistent volume (e.g., 10 µL) of the 1 µg/mL IS working solution to each vial (sample, standard, and blank) to achieve a final concentration of 1 ng/mL.
-
pH Adjustment: Add 1 M NaOH dropwise to adjust the sample pH to >11. Verify with a pH meter or indicator strip.
-
Scientist's Note: Aniline compounds have a pKa for their conjugate acid.[14] In their protonated (acidic) form, they are salts and non-volatile. Adjusting the pH to a basic condition ensures 2,3,6-TCA is in its neutral free-base form, which is essential for efficient partitioning into the headspace.[9]
-
-
Salting-Out: Add approximately 3 g of pre-baked NaCl to the vial. Cap immediately and vortex briefly to dissolve.
-
Scientist's Note: The addition of salt increases the ionic strength of the aqueous matrix. This reduces the solubility of the nonpolar/semi-polar organic analyte (2,3,6-TCA), effectively "pushing" it out of the liquid phase and into the headspace, thereby increasing the method's sensitivity.[15]
-
-
HS-SPME Extraction: Place the vial in the autosampler tray. The pre-programmed instrument method will perform the incubation, fiber exposure, and desorption steps as detailed in Section 3.
-
Scientist's Note: The choice of a DVB/CAR/PDMS fiber provides a combination of adsorbent (Divinylbenzene, Carboxen) and absorbent (Polydimethylsiloxane) phases. This makes it effective for trapping a wide range of analytes, including the semi-volatile 2,3,6-TCA.[16][17] The 70°C extraction temperature is a balance between increasing the analyte's vapor pressure and maintaining a favorable fiber-headspace partition coefficient.[7]
-
Method Validation: A Self-Validating System
A robust analytical method requires thorough validation to ensure data integrity.[18][19] The following parameters must be assessed.
-
Linearity and Range: Analyze the calibration standards (0.1-100 ng/mL) in triplicate. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration. The method is considered linear if the coefficient of determination (R²) is ≥0.995.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is typically determined as 3 times the signal-to-noise ratio (S/N) or from the standard deviation of the response at the lowest calibration levels. The LOQ is 10 times the S/N.[16]
-
Accuracy (Trueness): Assessed by performing spike-recovery experiments. Analyze blank matrix samples (e.g., tap water) spiked with known concentrations of 2,3,6-TCA at low, medium, and high levels of the calibration range. The percentage recovery should be within 80-120%.[19]
-
Precision (Repeatability): Analyze at least six replicates of a mid-range standard or spiked sample on the same day. The relative standard deviation (RSD) should be ≤15%.[20]
-
Selectivity: The use of GC/MS in SIM mode provides high selectivity. Confirmation is achieved by ensuring that the qualifier ion ratios in a sample fall within ±20% of the ratios observed in a pure standard.
-
Matrix Effects: While HS-SPME minimizes matrix effects, they can still occur.[21][22] Compare the slope of a calibration curve prepared in the sample matrix to one prepared in reagent water. A significant difference indicates the presence of matrix effects, which can be compensated for by using matrix-matched calibration or an appropriate internal standard.
Typical Performance Data
The following table summarizes expected performance characteristics for this method.
| Validation Parameter | Expected Result |
| Linear Range | 0.1 - 100 ng/mL (in water) |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Conclusion
The HS-SPME-GC/MS method detailed in this application note provides a sensitive, accurate, and robust solution for the quantification of this compound in aqueous samples. By explaining the scientific rationale behind key procedural steps, from pH adjustment to fiber selection, this guide empowers researchers to not only execute the protocol but also to troubleshoot and adapt it as needed. The integrated method validation framework ensures that the data generated is reliable and defensible, meeting the high standards required in environmental, pharmaceutical, and scientific research.
References
- 1. This compound [myskinrecipes.com]
- 2. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 試料マトリックス問題の解決 [sigmaaldrich.com]
- 11. Matrix Effects | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CAS 88963-39-7 | LGC Standards [lgcstandards.com]
- 14. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. iwaponline.com [iwaponline.com]
- 19. Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
Application Note: High-Resolution Separation of Trichloroaniline Isomers by Reversed-Phase Liquid Chromatography
Introduction
Trichloroanilines (TCAs) are chlorinated aromatic amines that are of significant environmental and toxicological concern. They are often found as degradation products of various pesticides and herbicides and are used as intermediates in the synthesis of dyes and other chemicals.[1] The isomeric forms of TCA, such as 2,4,5-trichloroaniline, 2,4,6-trichloroaniline, and 3,4,5-trichloroaniline, exhibit different toxicological profiles and environmental fates. Therefore, the accurate and reliable separation and quantification of these isomers are crucial for environmental monitoring, toxicology studies, and quality control in industrial processes.
This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation of key trichloroaniline isomers. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical procedure.
Challenges in Isomer Separation
The separation of positional isomers like trichloroanilines by RP-HPLC can be challenging due to their similar physicochemical properties. The subtle differences in their hydrophobicity and polarity necessitate a highly optimized chromatographic system to achieve baseline resolution.
Principle of Separation
In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] The retention of analytes is primarily governed by their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[3]
The elution order of trichloroaniline isomers is determined by a combination of factors:
-
Hydrophobicity (log P): A higher octanol-water partition coefficient (log P) generally leads to stronger retention.
-
Polarity and Dipole Moment: The position of the chlorine atoms on the benzene ring influences the molecule's overall polarity and dipole moment, affecting its interaction with the polar mobile phase.
-
pKa: The basicity of the aniline functional group (pKa of the conjugate acid) determines the extent of its ionization at a given mobile phase pH. While the pKa values for trichloroanilines are very low, slight variations can influence secondary interactions with residual silanols on the stationary phase.[3]
Physicochemical Properties of Trichloroaniline Isomers
A thorough understanding of the physicochemical properties of the isomers is essential for method development and for explaining the separation mechanism.
| Isomer | Structure | Molecular Weight ( g/mol ) | logP | pKa (conjugate acid) | UV λmax (in Alcohol/Water) |
| 2,4,5-Trichloroaniline | 196.46 | 3.7[4], 3.45[5] | 0.96 (Predicted)[6] | Not explicitly found | |
| 2,4,6-Trichloroaniline | 196.46 | 3.69[7] | -0.03[7], 0.07[1] | 224 nm, 310 nm (in alcohol)[8]; 245 nm, 306 nm (in water)[7] | |
| 3,4,5-Trichloroaniline | 196.46 | Not explicitly found | 1.85 (Predicted)[1] | Not explicitly found |
Note: Physicochemical data is compiled from various sources and may include predicted values. Experimental conditions can affect these values.
Experimental Protocol
This protocol is based on established principles of reversed-phase chromatography for chloroanilines and is designed to provide a starting point for method development and validation. A gradient elution is recommended to achieve the separation of all 13 mono-, di-, and trichloroanilines in a reasonable time, as suggested by the literature.[9]
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (for pH adjustment)
-
Analytical standards of 2,4,5-trichloroaniline, 2,4,6-trichloroaniline, and 3,4,5-trichloroaniline.
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 60 | |
| 65 | |
| 70 | |
| 80 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or optimal wavelength determined by DAD) |
| Injection Volume | 10 µL |
Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each trichloroaniline isomer (e.g., 1000 µg/mL) in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Sample Preparation: For environmental samples, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary. The final extract should be dissolved in the initial mobile phase composition.
Workflow Diagram
Caption: Experimental workflow for TCA isomer analysis.
Separation Mechanism Diagram
Caption: Analyte interactions in RP-HPLC separation.
Expected Results and Data Interpretation
Based on the principles of reversed-phase chromatography, the expected elution order of the trichloroaniline isomers will be from the least hydrophobic to the most hydrophobic. The exact retention times will depend on the specific column and system used, but the relative order should be consistent.
Table of Expected Chromatographic Parameters:
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| 3,4,5-Trichloroaniline | tR1 | - | > 5000 |
| 2,4,5-Trichloroaniline | tR2 | > 1.5 (between 1 and 2) | > 5000 |
| 2,4,6-Trichloroaniline | tR3 | > 1.5 (between 2 and 3) | > 5000 |
Note: The elution order is predicted based on general hydrophobicity trends and may need to be confirmed experimentally. A resolution value (Rs) greater than 1.5 indicates baseline separation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition or gradient.- Column degradation.- Low column temperature. | - Optimize the gradient profile (slower gradient or different starting/ending %B).- Replace the column.- Increase the column temperature slightly (e.g., to 35-40 °C). |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload.- Extracolumn dead volume. | - Add a small amount of an acidic modifier (e.g., 0.1% phosphoric acid) to the mobile phase.- Reduce the sample concentration.- Check and minimize the length and diameter of tubing. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column thermostat and allow for equilibration.- Check the pump for leaks and ensure proper functioning. |
Conclusion
This application note provides a comprehensive guide for the separation of trichloroaniline isomers using reversed-phase HPLC. The detailed protocol, explanation of the separation mechanism, and troubleshooting guide offer a solid foundation for developing and implementing a robust and reliable analytical method. The successful separation of these isomers is critical for accurate environmental assessment and toxicological studies.
References
- 1. Page loading... [guidechem.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,4,5-Trichloroaniline | 636-30-6 [smolecule.com]
- 6. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous reversed-phase high-performance liquid chromatographic separation of mono-, di-and trichloroanilines through a gradient elution optimised by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3,6-Trichloroaniline as a Strategic Building Block in Pharmaceutical Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,3,6-trichloroaniline as a versatile chemical intermediate for the synthesis of pharmaceutical compounds. We move beyond simple procedural outlines to dissect the strategic rationale for its use, focusing on how its unique substitution pattern influences the physicochemical properties, metabolic stability, and conformational dynamics of target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage halogenated anilines in lead optimization and novel scaffold design. Detailed protocols for core synthetic transformations, safety and handling procedures, and mechanistic insights are provided to ensure both practical utility and a robust theoretical grounding.
Introduction: The Strategic Value of Polychlorinated Anilines in Medicinal Chemistry
This compound is an aromatic amine characterized by a benzene ring substituted with three chlorine atoms and an amino group.[1] While the aniline motif is a common feature in many pharmaceutical agents, it is often associated with metabolic instability and potential toxicity due to enzymatic oxidation.[1][2] The strategic incorporation of chlorine atoms, as seen in this compound, serves as a powerful tool for medicinal chemists to mitigate these liabilities and fine-tune pharmacological properties.
The utility of this building block lies in several key areas:
-
Bioisosteric Replacement: It can be used as a bioisostere for other substituted anilines to improve drug-like properties. Bioisosteric replacement involves substituting one functional group with another that has similar biological properties, a common strategy to enhance potency, reduce toxicity, or alter pharmacokinetics.[3][4][5]
-
Metabolic Blocking: The chlorine atoms can sterically hinder or deactivate positions on the aromatic ring that are susceptible to cytochrome P450-mediated oxidation. This can prevent the formation of reactive quinone-imine metabolites, a common toxicity pathway for simpler anilines, thereby improving the drug's safety profile.[2][6]
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing and lipophilic nature of the chlorine atoms significantly impacts the pKa of the amino group and the overall lipophilicity (LogP) of the final compound. These modifications are crucial for optimizing a drug's solubility, membrane permeability, and target binding affinity.[7]
-
Conformational Control: The presence of an ortho-substituent (the chlorine at position 6) can restrict rotation around the C-N bond, forcing the molecule into a specific, and potentially more bioactive, conformation.
This guide will focus on the practical application of this compound, presenting it not merely as a reagent, but as a strategic tool for rational drug design.
Physicochemical Data and Safety & Handling
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Reference |
| CAS Number | 88963-39-7 | [8][9] |
| Molecular Formula | C₆H₄Cl₃N | [8][9] |
| Molecular Weight | 196.46 g/mol | [9] |
| Boiling Point | 261.4°C at 760 mmHg | [9] |
| Density | 1.54 g/cm³ | [9] |
| Appearance | Crystalline Solid | [9] |
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with stringent safety protocols. Inhalation, ingestion, or skin absorption may be harmful.[10]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, close-toed footwear, chemical-resistant gloves (e.g., nitrile), and NIOSH- or CEN-certified eye protection (safety goggles/face shield).[11]
-
Ventilation: All handling of solid or solutions of this compound must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10][12] The recommended storage temperature is 2-8°C, protected from light.[9]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes and remove contaminated clothing.[11][12]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[11]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[11][12]
-
Spills: For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for hazardous waste disposal. Prevent entry into drains or waterways.[8][11]
-
-
Waste Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous waste.
Application Protocol: Synthesis of N-(2,3,6-trichlorophenyl) Aryl Amides via Buchwald-Hartwig Amination
One of the most powerful and versatile applications for this compound is in the formation of C-N bonds to create diarylamine or N-aryl amide scaffolds, which are central to many pharmaceutical agents. The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for this purpose.
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Rationale for Experimental Design
-
Catalyst System: A Palladium(0) source (like Pd₂(dba)₃) is used as the pre-catalyst. Upon reaction with a phosphine ligand, it forms the active Pd(0)Lₙ species that enters the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step to form the C-N bond. The ligand's steric bulk is key to preventing catalyst decomposition.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the aniline, making it a more active nucleophile for coupling.
-
Solvent: An anhydrous, aprotic solvent like toluene or dioxane is used to prevent quenching of the base and to ensure the stability of the organometallic intermediates.
Workflow Diagram
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware (oven-dried) and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the aryl bromide (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diarylamine product.
Mechanistic Impact of the 2,3,6-Trichloro Substitution Pattern
The choice to use this specific building block is a deliberate design decision rooted in medicinal chemistry principles.
Caption: Influence of trichloro-substitution on drug properties.
-
pKa Modification: The three electron-withdrawing chlorine atoms significantly reduce the electron density on the aniline nitrogen. This lowers the pKa of the conjugate acid, making the amine less basic. In a physiological environment (pH ~7.4), this can alter the ionization state of the drug, which directly impacts its solubility, receptor interaction (especially with targets that have charged residues), and off-target effects related to basicity.
-
Lipophilicity (LogP) Enhancement: Halogen atoms increase the lipophilicity of a molecule. By introducing three chlorine atoms, the LogP of the resulting compound is substantially increased. This can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. However, this must be carefully balanced, as excessively high LogP can lead to poor solubility and increased metabolic turnover.
-
Metabolic Stability: The aniline ring is prone to para-hydroxylation. The chlorine atom at position 6 blocks one ortho position, while the other chlorine atoms electronically deactivate the entire ring towards oxidative metabolism. This "metabolic blocking" is a key strategy to increase a drug's in vivo half-life and prevent the formation of potentially toxic metabolites.[2]
Conclusion
This compound is more than a simple precursor; it is a sophisticated building block that offers medicinal chemists a powerful handle to address multiple challenges in drug design simultaneously. Its strategic application allows for the precise tuning of electronic, steric, and lipophilic properties, leading to compounds with improved pharmacokinetic profiles, enhanced potency, and better safety margins. The protocols and principles outlined in this guide provide a framework for leveraging this versatile intermediate in the development of next-generation pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. cresset-group.com [cresset-group.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. This compound [myskinrecipes.com]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
- 12. 2,4,6-Trichloroaniline(634-93-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note: High-Efficiency Extraction of 2,3,6-Trichloroaniline from Complex Sample Matrices
An Application Guide for the Drug Development Professional
Abstract
2,3,6-Trichloroaniline (2,3,6-TCA) is a chloroaniline isomer of significant industrial and environmental relevance, often serving as a precursor in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Its presence in environmental and biological samples, even at trace levels, necessitates robust, reliable, and efficient extraction methods prior to quantitative analysis. Complex matrices such as soil, industrial wastewater, and biological tissues present significant analytical challenges due to the presence of interfering compounds. This document provides a comprehensive guide to the extraction of 2,3,6-TCA, detailing field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Pressurized Liquid Extraction (PLE). The causality behind procedural choices is explained to empower researchers to adapt and optimize these methods for their specific applications.
Introduction to this compound and Extraction Challenges
This compound is a synthetic chemical compound characterized by a benzene ring substituted with an amino group and three chlorine atoms. It is a crystalline solid with low solubility in water but is soluble in organic solvents like ethanol and diethyl ether.[2] The primary analytical challenge in monitoring 2,3,6-TCA is its typically low concentration in samples that are rich in complex, co-extractive materials. An effective extraction strategy must therefore achieve two primary goals:
-
Quantitative Recovery: Efficiently isolate the target analyte from the sample matrix to ensure accurate measurement.
-
Selective Isolation: Minimize the co-extraction of interfering substances that can suppress analytical signals, create high background noise, or damage analytical instrumentation.
The selection of an appropriate extraction technique is paramount and is dictated by the physicochemical properties of the sample matrix, the required detection limits, and the available analytical instrumentation, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4]
Guiding Principles for Method Selection
The choice of an extraction method is a critical decision point in the analytical workflow. A thoughtful selection process considers the interplay between the sample matrix, the analyte's properties, and the analytical endpoint.
-
For Aqueous Matrices (e.g., Wastewater, River Water): These samples often contain a high load of dissolved organic and inorganic materials.
-
Liquid-Liquid Extraction (LLE): A conventional, robust method ideal for handling highly contaminated samples. It relies on the partitioning of 2,3,6-TCA between the aqueous sample and a water-immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): A modern alternative that significantly reduces solvent consumption and can be automated. It is highly effective for cleaner water samples or when high throughput is required.[5]
-
-
For Solid & Semi-Solid Matrices (e.g., Soil, Sediment, Sludge): These matrices require vigorous extraction to desorb the analyte from particulate matter.
-
For Biological Matrices (e.g., Plasma, Tissue Homogenates): These samples are complex and prone to forming emulsions.
-
Salt-Assisted Liquid-Liquid Extraction (SALLE): This modified LLE technique involves adding a salt to the aqueous phase to disrupt emulsions and drive the analyte into the organic solvent, making it highly suitable for bioanalysis.[8]
-
Core Extraction Methodologies and Protocols
The following sections provide detailed, step-by-step protocols for the most effective and widely adopted extraction techniques for 2,3,6-TCA. Each protocol is designed as a self-validating system, incorporating essential quality control steps.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
Principle: This protocol is based on the principles outlined in U.S. EPA methods for aniline analysis.[3][6][9] 2,3,6-TCA is partitioned from the aqueous phase into an organic solvent (methylene chloride) by adjusting the sample pH to basic conditions, which suppresses the protonation of the amine group, rendering the analyte less polar and more soluble in the organic phase.
Apparatus and Reagents:
-
1-Liter separatory funnel with a stopcock
-
Kuderna-Danish (K-D) concentrator apparatus
-
Methylene chloride (pesticide grade or equivalent)
-
1.0 M Sodium Hydroxide (NaOH)[6]
-
Anhydrous sodium sulfate
-
Toluene (pesticide grade)
-
2,3,6-TCA analytical standard
-
Surrogate standard (e.g., d5-aniline)
Step-by-Step Methodology:
-
Sample Preparation: Measure 1.0 L of the aqueous sample and transfer it to a 2-L separatory funnel. Spike the sample with a known amount of surrogate standard.
-
pH Adjustment: Check the pH of the sample. Adjust to pH > 11 using 1.0 M NaOH.[3][6] This step is critical to ensure the aniline is in its free base form for efficient extraction.
-
First Extraction: Add 60 mL of methylene chloride to the separatory funnel. Seal and shake vigorously for 2 minutes, with periodic venting to release excess pressure.
-
Phase Separation: Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes. If an emulsion forms, it can be disrupted by mechanical means (stirring, filtration of the emulsion through glass wool) or centrifugation.
-
Collect Extract: Drain the methylene chloride extract (bottom layer) into a 250 mL Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride. Combine all three extracts in the flask.
-
Drying: Pour the combined extracts through a drying column containing about 10 cm of anhydrous sodium sulfate, collecting the dried extract in a K-D concentrator.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using the K-D apparatus.
-
Solvent Exchange: Add 3-4 mL of toluene and re-concentrate to approximately 1 mL. This step is essential for exchanging the solvent to one that is compatible with subsequent GC analysis, particularly with a Nitrogen-Phosphorus Detector (NPD).[3]
-
Final Volume Adjustment: Adjust the final extract volume to 1.0 mL. The sample is now ready for GC analysis.
Quality Control:
-
Method Blank: An analyte-free water sample carried through the entire process to check for contamination.
-
Matrix Spike: A sample fortified with a known concentration of 2,3,6-TCA to assess matrix effects and recovery. Recoveries should generally be between 70-120%.[3]
Caption: Workflow for LLE of 2,3,6-TCA from aqueous samples.
Protocol 2: Pressurized Liquid Extraction (PLE) for Solid Samples
Principle: PLE, also known as Accelerated Solvent Extraction (ASE®), uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi) to increase extraction efficiency. The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent below its boiling point, enabling safe and rapid extractions. This protocol is adapted from EPA Method 3545A and relevant literature.[6][7]
Apparatus and Reagents:
-
Pressurized Liquid Extraction system and extraction cells
-
Collection vials
-
Hexane/Acetone (1:1 v/v, pesticide grade)[7]
-
Diatomaceous earth or clean sand
-
Glass fiber filters
-
2,3,6-TCA analytical standard
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10-20 g of the homogenized solid sample. If the sample is wet, mix it with an equal amount of diatomaceous earth to create a flowable powder.
-
Cell Assembly: Place a glass fiber filter at the bottom of the PLE cell. Add the sample (or sample/diatomaceous earth mixture) to the cell. Top the sample with a layer of clean sand.
-
Spiking: Spike the sample directly in the cell with a known amount of surrogate standard or matrix spike standard if required.
-
Extraction Parameters: Set the PLE instrument parameters. The following are robust starting conditions, which should be optimized for specific soil types:
-
Solvent: Hexane/Acetone (1:1)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
-
Initiate Extraction: Place the cell in the instrument and begin the automated extraction sequence. The extract will be collected in a sealed vial.
-
Concentration: Concentrate the collected extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a suitable automated evaporation system.
-
Cleanup (If Necessary): For highly contaminated samples, a cleanup step using Florisil (EPA Method 3620) or Gel Permeation Chromatography (GPC, EPA Method 3640) may be required to remove interferences before analysis.[6]
Quality Control:
-
Method Blank: A cell packed with clean sand and diatomaceous earth, carried through the entire process.
-
Matrix Spike/Spike Duplicate: Aliquots of a representative sample fortified with 2,3,6-TCA to determine recovery and precision. Analyte recovery of 36-109% and repeatability of 8-13% are considered acceptable for this method.[7]
Caption: Workflow for PLE of 2,3,6-TCA from solid matrices.
Performance Data and Method Comparison
The selection of an extraction method often involves a trade-off between speed, cost, recovery, and the cleanliness of the final extract. The table below summarizes typical performance data for the described methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Pressurized Liquid Extraction (PLE) | Solid-Phase Extraction (SPE) |
| Applicable Matrix | Aqueous (Wastewater, Surface Water) | Solid (Soil, Sediment, Sludge) | Aqueous (Drinking Water, Groundwater) |
| Typical Recovery | 75% or better[3] | 36 - 109%[7] | >90% (Analyte dependent) |
| Precision (% RSD) | 5 - 15%[3] | 8 - 13%[7] | <10% |
| Detection Limits | Low ppb (µg/L)[3] | 5 - 50 ng/g[7] | Low ppt to ppb (ng/L to µg/L) |
| Solvent Usage | High (~200 mL per sample) | Low (~20-40 mL per sample) | Very Low (~5-10 mL per sample) |
| Automation | Difficult | Fully Automatable | Fully Automatable |
| Pros | Robust for dirty samples, low cost | Fast, efficient, low solvent use | High throughput, minimal solvent |
| Cons | Labor-intensive, emulsion formation | High initial instrument cost | Matrix fouling can be an issue |
Conclusion and Recommendations
The successful extraction of this compound from complex matrices is achievable with a well-chosen and properly executed methodology.
-
For highly contaminated aqueous samples , traditional Liquid-Liquid Extraction (LLE) remains a reliable and robust choice, as validated by numerous EPA methods.
-
For solid matrices like soil and sediment , Pressurized Liquid Extraction (PLE) offers unparalleled advantages in speed, efficiency, and reduced solvent consumption, making it the superior choice for modern laboratories.[7]
-
For high-throughput analysis of cleaner aqueous samples , Solid-Phase Extraction (SPE) provides an automated, fast, and environmentally friendly workflow.
Regardless of the method chosen, adherence to strict quality control protocols, including the use of method blanks, matrix spikes, and surrogates, is essential for generating legally defensible and scientifically sound data.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. Miniaturised pressurised liquid extraction of chloroanilines from soil with subsequent analysis by large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. euchembiojreviews.com [euchembiojreviews.com]
- 9. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of 2,3,6-Trichloroaniline for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3,6-Trichloroaniline and facing challenges with its solubility in biological assays. As a senior application scientist, I will provide you with not just protocols, but also the underlying scientific principles and field-tested insights to ensure the integrity and reproducibility of your experiments.
I. Understanding the Challenge: Physicochemical Properties of Trichloroanilines
This compound, like other trichloroaniline isomers, is a hydrophobic molecule. Its aromatic ring structure and chlorine substituents contribute to its low aqueous solubility, making it challenging to work with in typical biological buffers and cell culture media. While specific quantitative solubility data for the 2,3,6-isomer in common organic solvents is not extensively published, data from the closely related 2,4,6-Trichloroaniline provides a useful reference point. It is known to be soluble in organic solvents like ethanol, ether, and chloroform, but has very poor water solubility, reported at 40 mg/L at 25°C.[1] This inherent hydrophobicity is the primary hurdle that needs to be overcome for successful biological testing.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered when preparing this compound for biological assays in a question-and-answer format.
Q1: I've dissolved this compound in my organic solvent, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is the most common issue with hydrophobic compounds. It occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble when the solvent is diluted in the aqueous buffer, exceeding its solubility limit in the final mixture.
Immediate Solutions:
-
Refine Your Dilution Technique: The key is to avoid creating localized areas of high compound concentration in the aqueous phase.
-
Reverse Addition: Always add the small volume of your concentrated DMSO stock solution to the larger volume of aqueous buffer, never the other way around.
-
Vigorous Mixing: Ensure rapid and thorough mixing the moment the two solutions come into contact. Vortexing or vigorous pipetting can create a uniform dispersion quickly.
-
-
Create Intermediate Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your organic solvent (e.g., 100% DMSO) first. This allows you to add a smaller volume of a less concentrated stock to your final aqueous solution, minimizing the solvent shock.
-
Lower the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit, even with a small amount of co-solvent. Try testing a lower final concentration of this compound.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance to DMSO is cell-line specific and also depends on the duration of the assay. However, a general best practice is to keep the final DMSO concentration as low as possible.
-
General Guideline: For most cell lines, a final DMSO concentration of ≤ 0.5% is considered safe and is a widely accepted limit to avoid significant off-target effects or cytotoxicity.[2]
-
Ideal Target: Aim for a final concentration of ≤ 0.1% if achievable, as this minimizes the risk of any solvent-induced artifacts in your experimental results.
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the this compound. This allows you to differentiate between the effects of the compound and the solvent.
Q3: Can I use a solvent other than DMSO?
A3: Yes, other solvents can be used, but DMSO is often the first choice due to its powerful solubilizing ability for a wide range of compounds. If your experimental system is incompatible with DMSO, consider the following:
-
Ethanol or Methanol: These are less toxic to many cell lines than DMSO. However, they are also generally less effective at dissolving highly hydrophobic compounds.
-
Co-solvents: For particularly challenging compounds, a combination of solvents might be necessary. Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used in combination with other solvents to improve solubility.[3]
It is essential to test the toxicity of any alternative solvent or co-solvent on your specific cell line by running a dose-response curve for the solvent alone.
III. Frequently Asked Questions (FAQs)
Q: How should I prepare my initial stock solution of this compound?
A: The standard and most effective method is to prepare a high-concentration stock solution in 100% anhydrous, high-purity DMSO. A concentration of 10 mM is a common starting point.
Q: How should I store my this compound stock solution?
A: Once dissolved in DMSO, it is crucial to store the stock solution properly to maintain its integrity.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots. This prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO, potentially causing the compound to precipitate.
-
Storage Temperature: Store the aliquots at -20°C or -80°C in tightly sealed vials.
Q: My compound won't dissolve in DMSO even with vortexing. What else can I do?
A: For compounds that are difficult to dissolve, you can try the following:
-
Sonication: Sonicate the vial in a water bath for 5-10 minutes. The ultrasonic waves can help to break up solid particles and facilitate dissolution.
-
Gentle Warming: Gently warm the solution in a 37°C water bath. Be cautious, as excessive heat can degrade some compounds. Always check for compound stability at elevated temperatures if possible.
Q: Are there more advanced methods to improve the solubility of highly resistant compounds?
A: Yes, for compounds that remain problematic, you can explore formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Co-solvent Systems: Utilizing a mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and PEG 400 might provide better solubilization.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 196.46 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 196.46 g/mol * 0.001 L = 0.0019646 g = 1.96 mg
-
-
Weigh the compound: Accurately weigh 1.96 mg of this compound and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C with intermittent vortexing.
-
Store: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Serial Dilution of DMSO Stock for a Cell-Based Assay
This protocol is designed to prepare working solutions for a dose-response experiment while maintaining a consistent and low final DMSO concentration (e.g., 0.1%).
Workflow Diagram:
Caption: Serial dilution workflow for consistent final DMSO concentration.
Procedure:
-
Prepare Intermediate Stocks in 100% DMSO:
-
From your 10 mM stock solution, prepare a series of 1:10 dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM, 10 µM, etc.). This allows you to have a range of concentrations in the same solvent.
-
-
Prepare Final Working Solutions:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
To prepare your final concentrations, add 1 µL of the appropriate intermediate DMSO stock to 999 µL of the pre-warmed aqueous medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.
-
-
Add to Cells: Add the final working solutions to your cell culture plates. Remember to include a vehicle control (0.1% DMSO in medium).
V. Data Summary
While specific quantitative solubility data for this compound in organic solvents is limited in publicly available literature, the following table provides qualitative information for the closely related isomer, 2,4,6-Trichloroaniline, which can serve as a preliminary guide. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems.
| Solvent | Qualitative Solubility of 2,4,6-Trichloroaniline |
| Water | Very low (40 mg/L at 25°C)[1] |
| Ethanol | Soluble[4][5] |
| Diethyl Ether | Soluble[5] |
| Chloroform | Soluble[4] |
| Carbon Disulfide | Easily Soluble[5] |
| Petroleum Ether | Soluble[4] |
VI. Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
VII. References
-
PubChem. 2,4,6-Trichloroaniline. National Center for Biotechnology Information. --INVALID-LINK--
-
MCE. Compound Handling Instructions. MedChemExpress. --INVALID-LINK--
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. --INVALID-LINK--
-
ChemicalBook. Synthesis and Application of 2,4,6-Trichloroaniline. --INVALID-LINK--
-
Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. --INVALID-LINK--
-
ResearchGate. What the concentration of DMSO you use in cell culture assays? --INVALID-LINK--
-
Wikipedia. 2,4,6-Trichloroaniline. --INVALID-LINK--
-
BenchChem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. --INVALID-LINK--
-
BenchChem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. --INVALID-LINK--
-
WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--
-
NanoTemper Technologies. Ligand serial dilution. --INVALID-LINK--
-
ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? --INVALID-LINK--
-
Taylor & Francis Online. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. --INVALID-LINK--
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. --INVALID-LINK--
-
Sigma-Aldrich. Cyclodextrins. --INVALID-LINK--
References
- 1. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 2. 2,3,6-Trichloroanisole | C7H5Cl3O | CID 39656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
Matrix interference in the analysis of 2,3,6-Trichloroaniline
Technical Support Center: Analysis of 2,3,6-Trichloroaniline
A Senior Application Scientist's Guide to Navigating Matrix Interference
Welcome to the technical support center for the analysis of this compound (2,3,6-TCA). This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges with complex matrices during the quantification of 2,3,6-TCA. As Senior Application Scientists, we understand that matrix interference is a primary obstacle to achieving accurate, reproducible, and sensitive results.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides grounded in established analytical principles to help you diagnose and resolve these common issues.
Section 1: Foundational FAQs on this compound and Matrix Effects
This section addresses preliminary questions regarding the analyte and the nature of matrix interference.
Q1: What is this compound and why is its analysis important?
A1: this compound (2,3,6-TCA) is a chlorinated aromatic amine. It is an important industrial intermediate used in the synthesis of dyes, pigments, and pesticides.[4] Its presence in environmental samples like water and soil is a concern due to its potential toxicity and persistence.[4][5] Accurate analysis is crucial for environmental monitoring, ensuring regulatory compliance, and understanding its metabolic fate in biological systems.
Q2: What is "matrix interference" in the context of chemical analysis?
A2: A "matrix" refers to all the components in a sample other than the analyte of interest (in this case, 2,3,6-TCA).[6] Matrix interference, or a matrix effect, is the combined effect of these components on the measurement of the analyte.[3] This interference can artificially increase or decrease the analytical signal, leading to inaccurate quantification.[1][2] It is a major challenge in the analysis of complex samples such as soil, wastewater, and biological fluids.[1][7][8]
Q3: How do I know if my analysis is suffering from matrix effects?
A3: Several signs can indicate matrix interference:
-
Poor Reproducibility: Inconsistent results across replicate injections of the same sample.
-
Inaccurate Spike Recovery: When a known amount of 2,3,6-TCA standard is "spiked" into a sample matrix, the measured recovery is significantly lower or higher than 100% (e.g., outside a typical acceptance range of 70-120%).[9][10][11]
-
Signal Suppression or Enhancement: In mass spectrometry-based methods, this is a direct indicator. This can be formally assessed using a post-extraction spike or a post-column infusion experiment.[1][8][12][13]
-
Chromatographic Issues: The appearance of broad, tailing, or split peaks for the analyte in a sample matrix compared to a clean standard can suggest matrix components are interacting with the analytical column.[14]
Q4: What is the general workflow for troubleshooting matrix interference?
A4: A systematic approach is key. The first step is to confirm the presence of a matrix effect. Once confirmed, the focus shifts to mitigation, which primarily involves optimizing sample preparation to remove interfering components or adjusting chromatographic conditions to separate the analyte from them. If these steps are insufficient, corrective calibration strategies may be necessary.
Caption: A general workflow for identifying and mitigating matrix effects.
Section 2: Sample Preparation – The First Line of Defense
Effective sample preparation is the most critical step in minimizing matrix interference.[6][13][15] The goal is to selectively extract 2,3,6-TCA while leaving behind as many interfering matrix components as possible.
Q5: Which sample preparation technique should I use for water samples?
A5: For aqueous matrices like groundwater or wastewater, Solid-Phase Extraction (SPE) is a highly effective and commonly used technique.[11][16][17][18] It offers high enrichment factors and can effectively remove salts and polar interferences.[19] Liquid-Liquid Extraction (LLE) is also an option, as described in U.S. EPA methods, but it is more solvent and labor-intensive.[20][21]
Protocol: Solid-Phase Extraction (SPE) for 2,3,6-TCA in Water
-
Cartridge Selection: Choose a sorbent based on the analyte's properties. For the moderately polar 2,3,6-TCA, a reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is suitable.
-
Conditioning: Condition the SPE cartridge by passing a solvent like methanol through it, followed by reagent water. This activates the sorbent. Causality: Failure to condition results in poor analyte retention and inconsistent recoveries.
-
Loading: Pass the water sample (e.g., 100-500 mL), adjusted to a basic pH (>11) to ensure the aniline is in its neutral form, through the cartridge at a slow, steady flow rate.[20][21]
-
Washing: Wash the cartridge with a weak solvent (e.g., a small volume of water or a water/methanol mix) to remove co-retained polar interferences without eluting the 2,3,6-TCA.
-
Elution: Elute the 2,3,6-TCA with a small volume of a strong organic solvent (e.g., acetonitrile or methylene chloride).
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection.
Q6: My samples are soil or sediment. What is the best extraction approach?
A6: For complex solid matrices like soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice.[7][22][23] Originally developed for pesticide analysis, its utility has expanded to many other analytes.[7][23] It combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
Protocol: Modified QuEChERS for 2,3,6-TCA in Soil
-
Hydration & Extraction: Weigh 10-15 g of soil into a 50 mL centrifuge tube. Add water to ensure adequate moisture, followed by an appropriate internal standard.[9] Add 10-15 mL of acetonitrile (often with 1% acetic acid to improve recovery of some compounds).[9]
-
Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate or sodium chloride.[9] Shake vigorously. Causality: The salt induces phase separation between the water in the sample and the acetonitrile, driving the 2,3,6-TCA into the organic layer. MgSO₄ also removes excess water.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the solid matrix and aqueous layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a new tube containing a d-SPE sorbent mixture. This typically includes MgSO₄, Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like lipids.[10]
-
Final Centrifugation & Analysis: Vortex, then centrifuge the d-SPE tube. The final supernatant is ready for analysis, often after a dilution step.[9]
Caption: Decision tree for selecting a sample preparation technique.
Section 3: Troubleshooting for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing semi-volatile compounds like 2,3,6-TCA.[24] However, matrix components can still cause significant issues.
Q7: I'm seeing broad or tailing peaks for 2,3,6-TCA in my samples but not my standards. What's happening?
A7: This is likely due to active sites in the GC inlet or column interacting with the polar amine group of the trichloroaniline. Matrix components can coat these active sites, but they can also accumulate and degrade chromatographic performance.
-
Solution 1: Inlet Maintenance: Clean or replace the GC inlet liner and trim the first few centimeters of the analytical column. Non-volatile matrix components often deposit in these areas.
-
Solution 2: Derivatization: Chemically modify the 2,3,6-TCA to make it less polar and more volatile.[25][26][27] Acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation can mask the active amine hydrogen, significantly improving peak shape and reducing column adsorption.[25][28] Derivatization can also shift the retention time away from matrix interferences.[28]
Q8: A peak in my sample matrix is co-eluting with 2,3,6-TCA, interfering with quantification. How can I resolve this?
A8: Co-elution is a common matrix problem in GC.
-
Solution 1: Modify GC Oven Program: Adjust the temperature ramp. A slower ramp rate will increase the separation between peaks, potentially resolving the interference.
-
Solution 2: Use a Different Column: Switch to a GC column with a different stationary phase polarity. If you are using a non-polar DB-5ms or SE-54 type column, try a more polar column (e.g., a "1701" or "WAX" phase) to alter the elution order. U.S. EPA Method 8131 suggests using a second column for confirmation.[20]
-
Solution 3: Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between 2,3,6-TCA and an interference even if they co-elute, provided they have different elemental compositions.
-
Solution 4: Confirm with GC/MS: U.S. EPA Method 8131 strongly recommends using GC/MS for absolute analyte identification when analyzing unfamiliar samples to avoid false positives.[20]
Table 1: Typical GC-MS Parameters for this compound Analysis (based on EPA methodology)
| Parameter | Setting | Rationale |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., SE-54, DB-5ms) | Provides good resolution for a wide range of semi-volatile compounds.[21] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Inlet Temp. | 250-280 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | Start at 70°C, ramp 10-15°C/min to 280-300°C | A typical program to separate analytes based on boiling point.[5] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of 2,3,6-TCA (e.g., m/z 195, 197, 199).[4] |
Section 4: Troubleshooting for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, but it is particularly susceptible to matrix effects in the ion source, most commonly ion suppression.[1][8]
Q9: My analyte signal is much lower in matrix samples compared to clean standards, even after good recovery from sample prep. What is causing this?
A9: This is the classic symptom of ion suppression .[15][29][30] It occurs when co-eluting matrix components interfere with the ionization of 2,3,6-TCA in the MS source, reducing the number of ions that reach the detector.[6][12] Electrospray ionization (ESI) is particularly prone to this effect.[8]
-
How to Confirm: Perform a post-column infusion experiment. Continuously infuse a standard solution of 2,3,6-TCA into the LC flow after the column. Then, inject a blank, extracted matrix sample. A dip in the otherwise stable baseline signal at the retention time of your analyte confirms that something eluting from the matrix is causing suppression.[8][29][30]
Q10: How can I reduce or eliminate ion suppression in my LC-MS/MS method?
A10:
-
Solution 1: Improve Chromatographic Separation: The goal is to separate the 2,3,6-TCA peak from the "suppression zone".[29]
-
Adjust Gradient: Make the gradient shallower to better resolve peaks.
-
Change Column Chemistry: Switch from a standard C18 column to one with a different selectivity, like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can provide different interactions and alter elution order.
-
-
Solution 2: Dilute the Sample: A simple but effective strategy. Diluting the final extract (e.g., 5-fold or 10-fold) can lower the concentration of interfering matrix components below the level where they cause significant suppression, while a sensitive instrument may still detect the analyte.[31]
-
Solution 3: Enhance Sample Cleanup: If ion suppression persists, your sample preparation may not be sufficient. Consider adding an orthogonal cleanup step (e.g., using a different SPE sorbent type) to remove the problematic interferences.
-
Solution 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[13] A SIL-IS (e.g., this compound-d2) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effect is cancelled out, leading to accurate quantification.[13]
Caption: How co-eluting matrix components cause ion suppression in ESI-MS.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. arborassays.com [arborassays.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. longdom.org [longdom.org]
- 7. Portico [access.portico.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of some organic contaminants in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 17. Solid Phase Extraction for Water Analysis - Automated SPE- FMS-Inc [fms-inc.com]
- 18. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. [PDF] QuEChERS and soil analysis. An Overview. | Semantic Scholar [semanticscholar.org]
- 23. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. diverdi.colostate.edu [diverdi.colostate.edu]
- 26. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 27. jfda-online.com [jfda-online.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. lctsbible.com [lctsbible.com]
- 30. scribd.com [scribd.com]
- 31. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,3,6-Trichloroaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3,6-trichloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to navigate the complexities of this synthesis and optimize your reaction conditions for improved yield, purity, and reproducibility.
Introduction to this compound Synthesis
This compound is a key building block in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs. Its specific substitution pattern presents unique challenges in its preparation, often leading to isomeric impurities that can be difficult to separate. Unlike its more commonly synthesized isomer, 2,4,6-trichloroaniline, the synthesis of this compound is less direct and requires careful control of reaction parameters. This guide will explore the most plausible synthetic strategies and provide solutions to common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Based on available literature and analogous chemical transformations, the most viable synthetic routes for this compound include:
-
Route 1: Reduction of a Trichloronitrobenzene Precursor: This is often the most reliable method, involving the synthesis of a suitable trichloronitrobenzene intermediate followed by reduction of the nitro group. A key precursor is 2,3-dichloro-6-nitroaniline, which can be synthesized from 2,3,4-trichloronitrobenzene.
-
Route 2: Rearrangement/Substitution Reactions: There are literature reports of synthesizing this compound using sulfuric acid and heat, which suggests a potential molecular rearrangement or a more complex substitution reaction.[1]
-
Route 3: Hydrolysis of an Amide Precursor: The hydrolysis of N-(2,3,6-trichlorophenyl)acetamide or a related benzamide derivative is another potential pathway.
Q2: Why is direct chlorination of aniline not a suitable method for synthesizing this compound?
A2: The direct chlorination of aniline is not a selective process for producing the 2,3,6-isomer. The amino group is a strong activating group that directs chlorination to the ortho and para positions. This leads predominantly to the formation of 2,4,6-trichloroaniline. Achieving the 2,3,6-substitution pattern requires a more controlled, multi-step approach.
Q3: What are the most common impurities I should expect?
A3: The most common impurities will depend on the synthetic route chosen. However, you should generally be aware of:
-
Isomeric Trichloroanilines: Depending on the starting materials, you may see contamination with other trichloroaniline isomers, which can be challenging to separate due to similar physical properties.
-
Under- or Over-chlorinated Species: In routes involving chlorination, you may find dichloroanilines or tetrachloroanilines.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.
-
Byproducts from Side Reactions: For example, in the reduction of nitro compounds, side reactions can lead to the formation of azo or azoxy compounds.
Q4: What are the key safety considerations when working with chlorinated anilines and their precursors?
A4: Chlorinated anilines and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Be aware of the potential for the formation of toxic byproducts and handle all waste streams appropriately.
Troubleshooting Guides for Synthetic Routes
Route 1: Reduction of 2,3-Dichloro-6-nitroaniline
This two-step approach involves the initial synthesis of 2,3-dichloro-6-nitroaniline followed by its reduction.
Step 1: Synthesis of 2,3-Dichloro-6-nitroaniline from 2,3,4-Trichloronitrobenzene
This reaction involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group from ammonia.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3-dichloro-6-nitroaniline.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature or pressure. 3. Poor quality of ammonia water. | 1. Use a fresh or newly prepared sulfur-containing catalyst. 2. Ensure the reaction is heated to the optimal temperature range (60-100°C) and that the pressure vessel is properly sealed. 3. Use a concentrated and fresh solution of ammonia water. |
| Formation of Multiple Isomers | 1. Reaction temperature is too high, leading to less selective substitution. | 1. Optimize the reaction temperature, starting at the lower end of the recommended range and gradually increasing it while monitoring the reaction progress by GC-MS or LC-MS. |
| Product is Darkly Colored | 1. Presence of side-reaction byproducts. | 1. Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid. |
-
Detailed Protocol
A representative procedure for this step is as follows:
-
In a high-pressure reaction vessel, combine 2,3,4-trichloronitrobenzene, water (as the solvent), a catalytic amount of a sulfur-containing compound (e.g., sodium sulfide), and concentrated ammonia water.[2]
-
Seal the vessel and heat the reaction mixture to between 60°C and 100°C.[2]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to collect the solid product.
-
Wash the crude product with water to remove any inorganic salts and unreacted ammonia.
-
The crude 2,3-dichloro-6-nitroaniline can be purified by recrystallization.
Step 2: Reduction of 2,3-Dichloro-6-nitroaniline to this compound
The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents.
-
Experimental Workflow Diagram
Caption: General workflow for the reduction of the nitro group.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Low reaction temperature. | 1. Use a stoichiometric excess of the reducing agent. 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or reaction time. |
| Formation of Azo/Azoxy Byproducts | 1. Reaction conditions are too harsh. 2. Insufficiently acidic or basic conditions during workup. | 1. Optimize the reaction temperature and addition rate of the reducing agent. 2. Ensure proper pH adjustment during the workup to prevent the condensation of intermediate nitroso and hydroxylamine species. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
-
Detailed Protocol (using SnCl₂/HCl)
-
Dissolve 2,3-dichloro-6-nitroaniline in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound. An excess of the reducing agent is typically used.
-
The reaction is often exothermic; maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture at reflux for 1-2 hours to ensure complete reduction.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Route 2: Synthesis via Sulfuric Acid and Heat
While the exact mechanism and starting material for this route from the available literature are not fully detailed, it is cited to produce this compound in a 65% yield by heating with sulfuric acid for 3 hours.[1] This could potentially involve a rearrangement of a different chloroaniline isomer or a reaction from a precursor where sulfuric acid acts as a catalyst and/or dehydrating agent.
-
Troubleshooting (General)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incorrect starting material. 2. Suboptimal temperature or reaction time. 3. Decomposition of product under harsh acidic conditions. | 1. Verify the identity and purity of the starting material. 2. Systematically vary the reaction temperature and time to find the optimal conditions. 3. Monitor the reaction closely and avoid prolonged heating at high temperatures. |
| Significant Charring or Decomposition | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature and consider a more gradual heating profile. |
| Complex Product Mixture | 1. Multiple side reactions occurring. | 1. Attempt the reaction at a lower temperature. 2. Consider the use of a milder acid catalyst. |
Characterization and Quality Control
Proper characterization of the final product is crucial to ensure its purity and identity. The following table summarizes expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the ring. |
| ¹³C NMR | The carbon NMR spectrum should display six distinct signals for the six aromatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the three chlorine atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine and C-Cl stretching bands. |
References
Overcoming poor resolution of trichloroaniline isomers in chromatography
Technical Support Center: Trichloroaniline Isomer Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the chromatographic separation of trichloroaniline (TCA) isomers. Due to their similar physicochemical properties, resolving the six TCA isomers can be a significant analytical hurdle. This document provides in-depth troubleshooting advice, validated starting protocols, and the scientific rationale behind these recommendations to empower you to overcome these separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the six trichloroaniline isomers?
The six positional isomers of trichloroaniline (2,3,4-TCA, 2,3,5-TCA, 2,3,6-TCA, 2,4,5-TCA, 2,4,6-TCA, and 3,4,5-TCA) share the same molecular weight (196.46 g/mol ) and empirical formula (C₆H₄Cl₃N).[1][2] Their structural similarity results in very close physicochemical properties such as boiling points, vapor pressures, and hydrophobicity (logP), which are the primary drivers of separation in standard gas and liquid chromatography. Consequently, achieving baseline resolution requires highly selective chromatographic conditions that can exploit the subtle differences in their molecular structure and polarity.
Q2: Which technique is generally better for TCA isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC can be successfully employed, but the "better" technique depends on your specific requirements, such as sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): Often considered the primary technique, especially when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[3] GC excels at separating volatile and semi-volatile compounds. The high efficiency of modern capillary columns can provide excellent resolution. However, the polar amino group on anilines can sometimes lead to peak tailing on certain columns, which may necessitate derivatization.[4]
-
High-Performance Liquid Chromatography (HPLC): A strong alternative that avoids the need for high temperatures, which is beneficial for potentially thermolabile compounds.[5] HPLC separation is driven by interactions with the stationary and mobile phases, and the wide variety of available column chemistries and mobile phase modifiers offers many opportunities to optimize selectivity for these challenging isomers.[6]
Q3: I have co-elution of 2,4,5-TCA and 2,4,6-TCA. Is this a common problem?
Yes, this is one of the most frequently encountered co-elution problems. The 2,4,5- and 2,4,6- isomers are particularly difficult to resolve. Standard GC methods, such as those using a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), may show poor resolution for this pair.[7] Achieving their separation often requires specialized GC columns with different selectivities (e.g., mid-polarity phases) or significant optimization of HPLC conditions.
Troubleshooting Guide: Gas Chromatography (GC)
Poor resolution in GC is typically a result of insufficient selectivity, poor peak shape, or both. This guide provides a logical workflow to diagnose and resolve these issues.
Initial Assessment & System Suitability
Before modifying your method, ensure your GC system is performing optimally.
-
Confirm System Integrity: Check for leaks, verify gas flows, and ensure the injector and detector are at their setpoint temperatures.
-
Column Health: Perform a column bleed test and inject a standard column test mix to check for efficiency (theoretical plates) and peak shape (tailing factor). Anilines are basic compounds and are highly sensitive to active sites in the inlet or column, which can cause peak tailing.
Logical Troubleshooting Workflow for GC Resolution
Caption: Troubleshooting workflow for GC resolution issues.
Problem: Co-elution of Critical Isomer Pairs
Cause: The primary cause is insufficient selectivity of the stationary phase for the specific isomers. Standard non-polar phases like 5% phenyl-methylpolysiloxane separate primarily by boiling point, which are very similar for TCA isomers.
Solution 1: Change Stationary Phase Selectivity
To resolve isomers, you need to introduce different separation mechanisms. Moving to a more polar column can induce dipole-dipole or pi-pi interactions that differentiate the isomers.
-
Recommendation: Switch from a non-polar (e.g., HP-5ms) to a mid-polarity column. A 35% phenyl-methylpolysiloxane (e.g., HP-35) or a 50% phenyl-methylpolysiloxane phase often provides the necessary alternative selectivity to resolve challenging aromatic isomers.[8] Novel stationary phases based on pillararenes have also shown exceptional resolving capabilities for aromatic amine isomers.[9][10]
Solution 2: Optimize the Temperature Program
A slow, shallow temperature ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Recommendation: Decrease the oven ramp rate. If your current method uses a 10°C/min ramp, reduce it to 2-5°C/min in the temperature range where the TCA isomers elute. This simple change can often resolve overlapping peaks without any hardware changes.
GC Starting Protocol (Optimized for Isomer Separation)
This protocol is a robust starting point for separating all six TCA isomers.
| Parameter | Recommendation | Rationale |
| GC Column | 35% Phenyl Polysiloxane (e.g., DB-35ms, HP-35), 30 m x 0.25 mm, 0.25 µm | Provides alternative selectivity through enhanced pi-pi interactions compared to standard 5% phenyl phases.[8] |
| Carrier Gas | Helium or Hydrogen | Maintain constant flow mode (e.g., 1.2 mL/min for Helium). |
| Inlet | Splitless, 250 °C | Ensures quantitative transfer of analytes onto the column. |
| Inlet Liner | Single Taper with Wool (Base Deactivated) | Crucial for preventing analyte degradation and peak tailing of the basic aniline compounds. |
| Oven Program | 100 °C (hold 1 min), ramp 5 °C/min to 280 °C (hold 5 min) | The slow ramp rate is key to resolving the closely eluting isomers. |
| Detector | MS or NPD, 300 °C | MS provides definitive identification, while NPD offers high sensitivity and selectivity for nitrogen-containing compounds.[3] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
In HPLC, resolution is a function of efficiency, selectivity, and retention. The troubleshooting strategy for TCA isomers focuses heavily on manipulating mobile and stationary phase chemistry to enhance selectivity.
Logical Troubleshooting Workflow for HPLC Resolution
Caption: Troubleshooting workflow for HPLC resolution issues.
Problem: Insufficient Isomer Separation on C18 Column
Cause: Standard C18 (ODS) columns separate primarily based on hydrophobicity. The TCA isomers have very similar logP values, leading to minimal differential retention and thus, poor resolution.
Solution 1: Employ a Phenyl-based Stationary Phase
Columns with phenyl-based ligands (e.g., Phenyl-Hexyl, Biphenyl) offer a different, highly effective separation mechanism for aromatic compounds. These phases facilitate pi-pi interactions between the electron-rich phenyl rings of the stationary phase and the analyte. The position of the chlorine atoms on the TCA ring subtly alters the electron density and steric accessibility of the aniline ring, allowing for powerful shape-based selectivity.
-
Recommendation: Replace the C18 column with a Phenyl-Hexyl or Biphenyl column of the same dimension. This is often the single most effective change for resolving aromatic positional isomers.[6]
Solution 2: Change the Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and will interact differently with both the stationary phase and the analytes.
-
Acetonitrile: Acts as a pi-acceptor and is generally a stronger solvent in reversed-phase, leading to shorter retention times.
-
Methanol: Is a protic solvent that can engage in hydrogen bonding.
Switching between these two can alter elution order and improve selectivity.
-
Recommendation: If you are using an ACN/Water gradient, formulate an equivalent gradient using MeOH/Water. The change in solvent-analyte interactions can often resolve co-eluting pairs.
HPLC Starting Protocol (Optimized for Isomer Separation)
This protocol leverages pi-pi interactions for enhanced selectivity.
| Parameter | Recommendation | Rationale |
| HPLC Column | Phenyl-Hexyl phase, 150 x 4.6 mm, 3.5 µm | Provides pi-pi interactions, which are highly effective for separating aromatic positional isomers.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the aniline amino group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks for aromatic compounds than methanol. |
| Gradient | 30% B to 70% B over 20 minutes | A shallow gradient is critical for allowing the stationary phase to resolve the closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls viscosity and can subtly affect retention and selectivity. |
| Detection | UV at 240 nm or 280 nm | Trichloroanilines have strong absorbance in this UV range. |
Physicochemical Data for Trichloroaniline Isomers
Understanding the subtle differences in isomer properties is key to developing a separation strategy.
| Isomer | CAS No. | Melting Point (°C) | Boiling Point (°C) | logP |
| 2,4,5-Trichloroaniline | 636-30-6 | 93 - 95[11] | 270[11] | 3.70 |
| 2,4,6-Trichloroaniline | 634-93-5 | 73 - 75[12] | 262[12] | 3.69[1] |
| 3,4,5-Trichloroaniline | 626-42-6 | 96 - 98 | N/A | 3.84 |
| 2,3,4-Trichloroaniline | 634-67-3 | 65 - 67 | N/A | 3.70 |
| 2,3,5-Trichloroaniline | 634-86-6 | 55 - 57 | N/A | 3.70 |
| 2,3,6-Trichloroaniline | 634-79-7 | 53 - 55 | N/A | 3.70 |
| (Note: Data compiled from various sources. N/A indicates data not readily available from searched sources) |
The extremely close logP and boiling point values, particularly between 2,4,5-TCA and 2,4,6-TCA, underscore why standard separation methods often fail and why exploiting alternative chemical interactions is necessary.[1][2]
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tsijournals.com [tsijournals.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 12. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
Selecting the appropriate internal standard for 2,3,6-Trichloroaniline analysis
Welcome to our dedicated technical support guide for the quantitative analysis of 2,3,6-Trichloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice. Our focus is to equip you with the knowledge to select and effectively utilize an internal standard (ISTD), a critical step for achieving accurate and reproducible results in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard in the analysis of this compound?
A1: An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation and analysis.[1] By comparing the detector response of the analyte (this compound) to that of the internal standard, we can correct for:
-
Variability in sample extraction: Losses during liquid-liquid or solid-phase extraction will affect both the analyte and the ISTD, preserving their ratio.
-
Inconsistent injection volumes: Minor differences in the volume of sample injected into the chromatograph are normalized.[3]
-
Instrumental drift: Fluctuations in detector sensitivity over time are accounted for.[3]
Essentially, the use of an internal standard enhances the precision and accuracy of the quantitative analysis.[1]
Q2: What are the essential characteristics of an ideal internal standard for this compound analysis?
A2: The selection of an appropriate internal standard is paramount for the success of your analysis. The ideal ISTD should possess the following characteristics:
-
Structural and Chemical Similarity: The ISTD should be chemically similar to this compound to ensure comparable behavior during extraction and chromatography.[1][3]
-
Non-Interference: The ISTD must not be naturally present in the sample matrix and its chromatographic peak should be well-resolved from the analyte and any other sample components.[1][3]
-
Co-elution (for MS detection): In mass spectrometry-based methods (GC-MS, LC-MS), an isotopically labeled internal standard that co-elutes with the analyte is ideal, as it experiences the same matrix effects (e.g., ion suppression or enhancement).[4][5]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[4]
-
Commercial Availability and Purity: The ISTD should be readily available in a highly pure form.
Q3: What are my options for an internal standard when analyzing this compound by GC-MS?
A3: For GC-MS analysis, you have two main categories of internal standards to consider: isotopically labeled analogues and structurally similar compounds.
-
Isotopically Labeled Internal Standards (The Gold Standard): The most suitable internal standard is an isotopically labeled version of the analyte, such as This compound-d₂ or This compound-¹³C₆ . These compounds have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during all stages of the analysis.[5][6] The mass difference allows for their distinct detection by the mass spectrometer.[5]
-
Structurally Similar Compounds (Alternative Options): When an isotopically labeled standard is unavailable or cost-prohibitive, other chlorinated anilines can be used. Potential candidates include:
-
Other Trichloroaniline isomers: 2,4,5-Trichloroaniline or 2,4,6-Trichloroaniline could be considered, provided they are not present in the sample and can be chromatographically separated from this compound.
-
Dichloroanilines or Tetrachloroanilines: Compounds like 3,4-Dichloroaniline or 2,3,4,5-Tetrachloroaniline might also be suitable.
-
It is crucial to validate the chosen structural analog to ensure it provides reliable quantification.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Isotopically Labeled | This compound-d₂, this compound-¹³C₆ | - Most accurate and precise.[6]- Co-elutes with the analyte, compensating for matrix effects.[4]- Similar extraction and chromatographic behavior. | - Can be expensive.[6]- Availability may be limited. |
| Structurally Similar | 2,4,5-Trichloroaniline, 3,4-Dichloroaniline | - More cost-effective.- Readily available. | - May not perfectly mimic the analyte's behavior.- Requires complete chromatographic separation.[3]- May not fully compensate for matrix effects. |
Troubleshooting Guide
Problem 1: The internal standard peak is interfering with the this compound peak.
-
Cause: The selected internal standard is not adequately resolved from the analyte.
-
Solution:
-
Modify Chromatographic Conditions: Adjust the GC oven temperature program (e.g., use a slower ramp rate) or change the carrier gas flow rate to improve separation.
-
Select a Different GC Column: A column with a different stationary phase polarity may provide the necessary selectivity to resolve the two peaks. EPA Method 8131 suggests that certain aniline derivatives may not be well-resolved on some columns, necessitating the use of an alternative column for confirmation.[7]
-
Choose a Different Internal Standard: If chromatographic optimization fails, select an internal standard with a different retention time.
-
Problem 2: The recovery of the internal standard is low or highly variable.
-
Cause: This issue often points to problems with the sample preparation and extraction steps.
-
Solution:
-
Review the Extraction Protocol: Ensure the pH of the sample is optimized for the extraction of chlorinated anilines. EPA methods for anilines often recommend extraction under basic conditions (pH > 11).[7][8]
-
Check Solvent Purity and Volume: Use high-purity solvents and ensure the solvent volumes are accurate and consistent for both extraction and reconstitution.
-
Evaluate Matrix Effects: The sample matrix may be interfering with the extraction process. Consider a matrix-matched calibration curve or a different cleanup procedure, such as Florisil column cleanup as mentioned in EPA Method 3620.[7]
-
Problem 3: The area ratio of the analyte to the internal standard is not consistent across replicate injections.
-
Cause: This suggests a problem with the stability of the compounds or with the analytical instrument itself.
-
Solution:
-
Verify Standard Stability: Ensure that the stock and working solutions of both the analyte and the internal standard are fresh and have been stored correctly. Anilines can be prone to degradation.
-
Check for Instrument Contamination: The GC inlet liner or the front of the analytical column may be contaminated. Perform maintenance, such as replacing the liner and trimming the column.
-
Assess Co-eluting Matrix Components (for non-MS detectors): If you are not using a mass spectrometer, a co-eluting interference may be affecting either the analyte or the ISTD peak, but not both, leading to inconsistent ratios. Review the chromatograms for any signs of interfering peaks.
-
Experimental Workflow: Selecting an Internal Standard
The process of selecting and validating an internal standard is a systematic one. The following workflow and decision-making diagram illustrate the key steps.
Caption: Decision workflow for selecting an appropriate internal standard.
Detailed Protocol: Validation of a Non-Isotopically Labeled Internal Standard
This protocol outlines the steps to validate a structurally similar compound, such as 2,4,5-Trichloroaniline, as an internal standard for the analysis of this compound by GC-NPD, based on principles from EPA Method 8131.[7][9]
1. Preparation of Stock and Working Standards:
-
Prepare individual stock solutions (1000 mg/L) of this compound and the candidate internal standard (e.g., 2,4,5-Trichloroaniline) in a suitable solvent like toluene or methanol.
-
From these stock solutions, prepare a series of calibration standards containing varying concentrations of this compound and a constant concentration of the internal standard. A typical ISTD concentration might be in the mid-point of the calibration range.[10]
2. Chromatographic Resolution Check:
-
Inject a mid-range calibration standard into the GC.
-
Verify that the peaks for this compound and the internal standard are baseline resolved. If not, optimize the GC method.
3. Sample Preparation and Extraction:
-
For a 1-liter aqueous sample, adjust the pH to >11 with 1.0 M NaOH.[8]
-
Spike the sample with the internal standard to achieve the target concentration.
-
Perform a liquid-liquid extraction using methylene chloride.[8]
-
Dry the extract, concentrate it, and perform a solvent exchange into toluene for GC analysis.
4. Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / ISTD Area) against the concentration ratio (Analyte Concentration / ISTD Concentration).
-
Analyze spiked matrix samples and quality controls to determine the recovery and precision of the method. The recovery should typically be within 75-125%, and the relative standard deviation (RSD) should be less than 15%.
By following this structured approach, you can confidently select and validate an internal standard, ensuring the integrity and reliability of your this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
Storage and handling protocols to ensure 2,3,6-Trichloroaniline stability
Technical Support Center: 2,3,6-Trichloroaniline Stability and Handling
Welcome to the technical support guide for this compound (2,3,6-TCA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of this compound throughout its lifecycle in the laboratory. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but the scientific rationale behind them, ensuring experimental integrity and user safety.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the most common initial questions regarding the fundamental properties and storage of this compound.
Q1: What is the ideal storage condition for solid this compound to ensure its long-term stability?
A: The long-term stability of solid this compound is best maintained by storing it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3][4] For optimal preservation, especially for analytical standards, storage at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen) is recommended.[5]
-
Causality: this compound, like many aromatic amines, can be sensitive to light and air.[6][7][8] Exposure to UV light can induce photodegradation, while oxygen can lead to oxidative processes.[8] These reactions often result in the formation of colored impurities, such as oxidized dimers or chloroazobenzene derivatives, compromising the compound's purity.[8] A cool environment slows down the rate of any potential degradation reactions, and a dry, inert atmosphere minimizes oxidation and hydrolysis.
Q2: My this compound has a slight purple or yellow tint. Is it still usable?
A: Pure this compound is typically described as a white to pale yellow crystalline powder or long needles.[6][9][10][11] A noticeable color change, such as developing a purple or darker yellow hue, indicates potential degradation.[6]
-
Expert Insight: While a slight off-white or pale yellow color might be within the manufacturer's specification, any significant or progressive color change is a red flag. The usability of the material depends entirely on the tolerance of your specific application for impurities. For highly sensitive assays (e.g., reference standard in chromatography, synthesis of a pharmaceutical intermediate), the purity should be re-verified before use. For less sensitive applications, it may still be acceptable, but the presence of degradation products is a certainty.
Q3: What materials are incompatible with this compound?
A: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][7][8][9] Contact with these substances can lead to vigorous or exothermic reactions, potentially releasing toxic fumes and compromising the integrity of the compound.
-
Mechanism: As an amine, the lone pair of electrons on the nitrogen atom makes 2,3,6-TCA basic and nucleophilic. It will react readily with acids in a classic acid-base neutralization. Its reaction with strong oxidizing agents can lead to complex and uncontrolled oxidation of the aniline moiety. Acid chlorides and anhydrides will acylate the amine group, forming an amide.
Q4: Can I store this compound in a solution? What is the best solvent?
A: Yes, but with caution. For short-term use, stock solutions can be prepared. This compound is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, chloroform, and diethyl ether.[9][10][11]
-
Protocol Rationale: The choice of solvent should be dictated by your experimental needs and stability considerations. For instance, while soluble in chloroform, chlorinated solvents can degrade over time to form acidic byproducts (e.g., HCl), which would then react with the aniline. Anhydrous ethanol or acetonitrile are often better choices for chromatographic applications. Solutions should be stored in amber vials at low temperatures (2-8°C or -20°C for longer-term) and used as quickly as possible. The stability of the compound in solution is significantly lower than in its solid state.
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Results or Poor Reproducibility in Assays
-
Symptom: Inconsistent retention times in chromatography, lower-than-expected yields in synthesis, or unexplained side-products.
-
Potential Cause: Degradation of the this compound starting material or stock solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results.
Issue 2: Solid Material Has Changed Physical Appearance (e.g., Clumped or Discolored)
-
Symptom: The normally crystalline powder appears sticky, clumped, or has darkened significantly.
-
Potential Cause: Moisture absorption and/or oxidative degradation.
-
Scientific Explanation: Aniline derivatives can be hygroscopic. Absorbed water can not only cause physical clumping but can also participate in hydrolytic degradation pathways, especially when catalyzed by light or trace impurities. Discoloration is a classic sign of oxidation.[6][12]
-
Recommended Action:
-
Do not use for sensitive applications. The chemical identity is no longer certain.
-
Verify Purity: Use an analytical technique like HPLC or GC-MS to identify the primary component and the impurities.
-
Consider Purification: Recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) can be effective for removing many impurities.[6][13] However, this requires analytical confirmation of the final purity.
-
Best Practice: For critical applications, it is always safer and more time-efficient to discard the compromised reagent and use a new, verified lot.
-
Section 3: Key Experimental Protocols
To ensure the integrity of your experiments, follow these validated protocols for handling and quality control.
Protocol 1: Storage and Handling Best Practices
This table summarizes the critical parameters for ensuring the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Recommended) or Cool Room Temp (<15°C)[5] | Slows the rate of chemical degradation. |
| Atmosphere | Store under inert gas (Argon/Nitrogen) for long-term storage. | Prevents oxidation by displacing atmospheric oxygen.[14] |
| Light | Store in an amber glass bottle or in a dark location (e.g., cabinet). | Prevents photodegradation, as the compound is sensitive to light.[6][7][8] |
| Container | Tightly sealed glass container.[1] | Prevents moisture ingress and is non-reactive. |
| Incompatibilities | Segregate from strong acids, acid anhydrides, and oxidizing agents.[4][8] | Avoids hazardous chemical reactions and degradation. |
Protocol 2: Step-by-Step Guide for Handling a Small Spill
Accidents happen. A proper response minimizes exposure and contamination. This protocol is adapted from NOAA recommendations.[7]
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated.[2][14] Remove all sources of ignition.[2][7]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat.[1][2][3][15]
-
Contain the Spill: For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Decontaminate:
-
Carefully dampen the solid spill material with 60-70% ethanol.[7] This minimizes the generation of airborne dust.
-
Using absorbent paper dampened with the same ethanol solution, carefully wipe up the material.[7]
-
Transfer the dampened material and used absorbent paper into a suitable, sealable container labeled as "Hazardous Waste."
-
-
Final Cleaning:
-
Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[7]
-
Place all contaminated cleaning materials (gloves, wipes) into the hazardous waste container.
-
-
Disposal: Dispose of the waste according to your institution's and local hazardous waste regulations.[1][2][15]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general guideline. The specific method may need optimization for your system.
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a Class A 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample of the 2,3,6-TCA lot at a concentration of ~10 µg/mL using the same diluent.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 245 nm (a primary absorbance maximum for 2,4,6-TCA).[13]
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
A pure sample should yield a single, sharp, symmetrical peak at a consistent retention time.
-
The presence of additional peaks, particularly fronting or tailing on the main peak, indicates impurities.
-
The peak area can be used to quantify purity against a certified reference standard if available.
-
Section 4: Understanding Degradation
A foundational understanding of degradation pathways is key to prevention.
Caption: Primary degradation pathways for this compound.
The primary mechanisms of concern are oxidation and photolysis.[8] The aromatic amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities. Photolysis can occur when the molecule absorbs UV radiation, leading to reactive excited states that can dimerize or rearrange, often forming highly colored azo compounds.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound [myskinrecipes.com]
- 6. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-TRICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 11. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 12. technopharmchem.com [technopharmchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,6-Trichloroaniline Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of process impurities is a cornerstone of ensuring product quality, safety, and regulatory compliance. 2,3,6-Trichloroaniline (2,3,6-TCA), a potential intermediate and impurity in various chemical and pharmaceutical manufacturing processes, requires robust analytical methods for its detection and quantification. This guide provides an in-depth comparison of validated analytical methodologies for 2,3,6-TCA, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a clear rationale for experimental choices and a transparent look at their performance characteristics.
The Imperative for Validated Analytical Methods
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory hurdle but a fundamental aspect of the scientific method, ensuring the reliability, reproducibility, and accuracy of generated data. For a substance like 2,3,6-TCA, which can be present at trace levels, a validated method is the only way to ensure that reported concentrations are scientifically sound. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key validation parameters that we will discuss for each method.[2][3][4][5][6]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for 2,3,6-TCA detection is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity profiling).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and boiling point, with mass-based detection. | Separation based on polarity, with highly selective mass-based detection. |
| Selectivity | Moderate to Good | Excellent | Superior |
| Sensitivity | Microgram (µg) to Nanogram (ng) levels | Nanogram (ng) to Picogram (pg) levels | Picogram (pg) to Femtogram (fg) levels |
| Typical Application | Routine quality control, purity assessment of drug substances. | Volatile impurity analysis, environmental monitoring, confirmation testing. | Trace-level quantification in complex matrices, impurity profiling. |
| Matrix Effect | Less susceptible | Moderately susceptible | Highly susceptible |
| Instrumentation Cost | Low to Moderate | Moderate | High |
In-Depth Analysis and Validation Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: The HPLC-UV method is often the workhorse for quality control labs due to its robustness, cost-effectiveness, and straightforward operation. The causality behind its application for 2,3,6-TCA lies in the molecule's chromophore, which allows for UV detection. A reversed-phase C18 column is the logical choice, as it effectively retains the moderately polar 2,3,6-TCA from more polar or non-polar contaminants. The mobile phase, a mixture of an organic solvent like acetonitrile and a buffered aqueous phase, is optimized to achieve a balance between retention time, peak shape, and resolution from other components.
Trustworthiness: A self-validating HPLC-UV protocol includes system suitability tests before each run. This involves injecting a standard solution to verify that the chromatographic system (e.g., column efficiency, peak asymmetry, and retention time) is performing within predefined limits, ensuring the validity of the subsequent sample analyses.
Experimental Protocol: HPLC-UV for this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (55:45 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of 2,3,6-TCA in methanol. Serially dilute with the mobile phase to create calibration standards across the desired concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked placebo to demonstrate that no interfering peaks are present at the retention time of 2,3,6-TCA.
-
Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 0.1 - 30 µg/mL).[7] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 2,3,6-TCA at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[8] For a similar trichloroaniline isomer, a LOD of 0.005 µg/mL has been reported.[7]
-
Visualization of HPLC-UV Workflow
Caption: A streamlined workflow for the HPLC-UV analysis of 2,3,6-TCA.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,3,6-TCA. The causality for its use stems from the ability to separate compounds based on their boiling points and then provide highly specific identification and quantification based on their mass-to-charge ratio. The choice of a non-polar or mid-polar capillary column, such as a DB-5ms, is logical as it provides good separation for a wide range of organic compounds. Electron Ionization (EI) is the standard ionization technique, creating a reproducible fragmentation pattern that acts as a chemical fingerprint for unambiguous identification.
Trustworthiness: To ensure the trustworthiness of GC-MS data, especially at trace levels, the use of an isotopically labeled internal standard is highly recommended. This internal standard, which behaves almost identically to the analyte during extraction and analysis, compensates for any variability in sample preparation and injection, thereby ensuring the accuracy of the quantification.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 2,3,6-TCA (e.g., m/z 195, 197, 160).
-
-
Sample Preparation (Water Sample - based on EPA Method 8131):
-
Adjust the pH of a 1 L water sample to >11 with NaOH.
-
Perform a liquid-liquid extraction with methylene chloride.
-
Dry the extract with anhydrous sodium sulfate.
-
Concentrate the extract and exchange the solvent to a small volume of toluene.
-
-
Sample Preparation (Soil Sample - based on Pressurized Liquid Extraction):
-
Validation Parameters:
-
Specificity: Confirmed by the retention time and the relative abundance of the selected ions matching that of a known standard.
-
Linearity: A calibration curve is constructed over a range of 0.05 to 10 µg/mL, with an expected R² ≥ 0.998.
-
Accuracy: Recovery studies on spiked blank matrices (water or soil) should yield recoveries in the range of 75-125%.
-
Precision: RSD for repeatability and intermediate precision should be ≤ 15%.
-
LOD and LOQ: For similar chloroanilines, LODs in the range of 0.01–0.05 µg/L in water have been achieved.[2]
-
Visualization of GC-MS Workflow
Caption: Workflow for 2,3,6-TCA analysis by GC-MS, including sample extraction.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS represents the pinnacle of sensitivity and selectivity for the analysis of 2,3,6-TCA, especially in complex matrices like pharmaceutical formulations or biological samples. The rationale for its use lies in its ability to combine the separation power of HPLC with the two-stage filtering of a tandem mass spectrometer. In the first stage, a precursor ion specific to 2,3,6-TCA is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, effectively eliminating matrix interferences.
Trustworthiness: The self-validating nature of an LC-MS/MS method is inherent in its design. The monitoring of two or more MRM transitions for the analyte, with a consistent ratio of their signals between the sample and a known standard, provides a high degree of confidence in the identification. Furthermore, the use of a stable isotope-labeled internal standard is crucial to correct for matrix effects, which can significantly suppress or enhance the analyte signal in the electrospray ionization source.[10]
Experimental Protocol: LC-MS/MS for this compound
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A fast-separating C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2,3,6-TCA: Precursor ion [M+H]⁺ m/z 196 -> Product ions (e.g., m/z 161, 125).
-
Internal Standard (e.g., 2,3,6-TCA-d2): Precursor ion [M+H]⁺ m/z 198 -> Product ion.
-
-
-
Sample Preparation:
-
Pharmaceuticals: Dissolve the drug substance in a suitable diluent (e.g., acetonitrile/water) to the desired concentration.
-
Environmental Samples: Employ Solid-Phase Extraction (SPE) for cleanup and concentration. A polymeric reversed-phase sorbent is often effective for trapping chloroanilines from aqueous samples.[11]
-
-
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering signals at the retention time of the analyte in blank matrix samples and the consistent ion ratio of MRM transitions.
-
Linearity: Achievable over a wide dynamic range, often from low pg/mL to high ng/mL levels, with R² ≥ 0.995.
-
Accuracy and Precision: Within ±15% for quality control samples (and ±20% at the LOQ).
-
LOD and LOQ: Expected to be in the low pg/mL range, significantly lower than HPLC-UV and GC-MS. For a similar genotoxic impurity, an LOQ of 0.03 ppm has been demonstrated.[12]
-
Matrix Effect: Must be evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.[10]
-
Visualization of LC-MS/MS Logical Relationships
Caption: Logical flow of an LC-MS/MS system for highly selective analysis.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for this compound is not a one-size-fits-all endeavor. Each of the discussed techniques—HPLC-UV, GC-MS, and LC-MS/MS—offers a unique set of capabilities, and the optimal choice is intrinsically linked to the specific analytical challenge at hand.
-
HPLC-UV stands as a robust, reliable, and cost-effective method for routine quality control and assays where sensitivity is not the primary concern.
-
GC-MS provides enhanced selectivity and sensitivity, making it well-suited for environmental analysis and as a confirmatory technique for volatile impurities.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the gold standard for trace-level quantification of impurities in complex matrices, a critical requirement in modern drug development and safety assessment.
As a Senior Application Scientist, my recommendation is to approach method selection with a clear understanding of the analytical objectives. By grounding your choice in the principles of causality and ensuring each protocol is a self-validating system, you can generate data that is not only accurate and precise but also defensible and trustworthy, upholding the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Determination of Chloroaniline Compounds in Water by HS-GC-MS [qikan.cmes.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. series.publisso.de [series.publisso.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Miniaturised pressurised liquid extraction of chloroanilines from soil with subsequent analysis by large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Comparative Toxicological Guide to 2,3,6-Trichloroaniline and 2,4,6-Trichloroaniline for the Research Professional
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry and pharmaceutical development, chlorinated anilines represent a class of compounds with significant utility as synthetic intermediates. However, their structural similarities often mask profound differences in their toxicological profiles. This guide provides a detailed, comparative analysis of two specific isomers: 2,3,6-Trichloroaniline (2,3,6-TCA) and 2,4,6-Trichloroaniline (2,4,6-TCA). While 2,4,6-TCA is a well-studied compound with a clear toxicological footprint, a significant data gap exists for its 2,3,6-isomer. This analysis synthesizes available data to inform risk assessment, guide experimental design, and underscore the importance of isomer-specific toxicological evaluation.
Physicochemical Characteristics: A Structural Overview
The positioning of chlorine atoms on the aniline ring dictates the physicochemical properties of these isomers, which in turn influences their environmental fate, bioavailability, and metabolic pathways.
| Property | This compound | 2,4,6-Trichloroaniline |
| CAS Number | 88963-39-7 | 634-93-5[1] |
| Molecular Formula | C₆H₄Cl₃N | C₆H₄Cl₃N[1] |
| Molecular Weight | 196.46 g/mol | 196.46 g/mol [1] |
| Appearance | Data not readily available | Long needles or fine, light purple fibers[1] |
| Melting Point | Data not readily available | 78.5 °C[1] |
| Boiling Point | Data not readily available | 262 °C[1] |
| Water Solubility | Data not readily available | 40 mg/L[1] |
| log P (Octanol/Water) | Data not readily available | 3.69[1] |
The high octanol/water partition coefficient (log P) of 2,4,6-TCA suggests a potential for bioaccumulation. While data for 2,3,6-TCA is scarce, its isomeric nature suggests it is also likely a solid with low water solubility.
Toxicological Profile: A Tale of Two Isomers
The primary toxicological concern for many aniline derivatives is hematotoxicity, specifically the induction of methemoglobinemia.[2][3] However, other serious effects, including genotoxicity and carcinogenicity, are also associated with this class of compounds. The comparison between 2,3,6-TCA and 2,4,6-TCA is starkly defined by the wealth of information for one and the absence for the other.
Acute Toxicity
Acute toxicity data provides essential information on the immediate hazards associated with exposure.
-
2,4,6-Trichloroaniline: This isomer is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5] Acute exposure can lead to irritation of the skin and eyes.[6][7]
-
This compound: A thorough search of available toxicological databases and literature reveals no publicly available acute toxicity data (LD50/LC50) for this isomer. Its toxicological properties have not been thoroughly investigated.
The causality behind this data gap is likely multifactorial, stemming from its specific industrial applications and historical research focus. For the research professional, this lack of data necessitates a precautionary approach, treating 2,3,6-TCA with a level of concern equivalent to or greater than its better-characterized isomer until empirical data becomes available.
Hematotoxicity and Methemoglobinemia
A hallmark of aniline toxicity is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[9] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[9][10][11]
-
2,4,6-Trichloroaniline: This isomer is a known inducer of methemoglobinemia.[12] Inhalation, ingestion, or skin absorption may lead to cyanosis, convulsions, tachycardia, and dyspnea.[7] Studies on other chloroaniline isomers have demonstrated that the position of the chlorine atom significantly impacts the potency of MetHb formation, with the para-substituted isomer (p-chloroaniline) being the most potent.[2][13] This structure-activity relationship underscores the critical role of metabolic activation.
-
This compound: There is no specific data available on the potential of 2,3,6-TCA to induce methemoglobinemia. However, based on the known properties of the chloroaniline class, it is reasonable to hypothesize a similar hematotoxic potential. The asymmetrical substitution pattern may influence the rate and pathway of its metabolic activation, leading to a different potency compared to the symmetrical 2,4,6-TCA.
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can cause DNA damage, potentially leading to mutations and cancer.
-
2,4,6-Trichloroaniline: Evidence for the genotoxicity of 2,4,6-TCA is present. In Drosophila melanogaster, it was found to be mutagenic in the wing spot test.[14] However, some studies report a lack of mutagenicity in bacterial reverse mutation assays (Ames test).[8] This discrepancy highlights a critical concept in aromatic amine toxicology: the predictive value of in vitro test systems like the Ames test can be inadequate, as many aniline derivatives require specific metabolic activation pathways not always replicated in these systems to exert their genotoxic effects.[14]
-
This compound: There is a significant lack of published data regarding the genotoxicity of this isomer. A safety data sheet for the related compound 2,3,6-trichloroanisole notes that "Strong evidence exists that the substance may cause irreversible but non-lethal mutagenic effects following a single exposure," but this information is not directly applicable to 2,3,6-TCA and should be treated with caution.[15]
Carcinogenicity
The potential to cause cancer is a critical endpoint in toxicological assessment.
-
2,4,6-Trichloroaniline: The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-TCA with "Suggestive evidence of carcinogenic potential".[1] Long-term dietary administration studies in male mice showed that 2,4,6-trichloroaniline induced vascular and liver tumors.[1][16] The International Agency for Research on Cancer (IARC) has not specifically evaluated 2,4,6-TCA, but has classified other aromatic amines as known or probable human carcinogens, often linked to their genotoxic and metabolic properties.[17]
-
This compound: No carcinogenicity data is available for 2,3,6-TCA. Without empirical data, its carcinogenic potential remains unknown.
Mechanistic Insights: The Role of Metabolic Activation
The toxicity of chloroanilines is intrinsically linked to their metabolism. The parent compounds are generally not the ultimate toxicants. Instead, they undergo enzymatic transformation, primarily in the liver, to reactive intermediates.
A key pathway involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can be further oxidized to nitroso compounds, which are potent electrophiles capable of binding to macromolecules like DNA and proteins. This binding can lead to mutations (genotoxicity) and cellular damage. Furthermore, the N-hydroxylamine metabolite can co-oxidize with hemoglobin, driving the formation of methemoglobin and initiating a cascade of oxidative stress.
Caption: Proposed metabolic activation of trichloroanilines leading to toxicity.
This generalized pathway provides a causal framework for understanding the observed toxicities of 2,4,6-TCA. It is highly probable that 2,3,6-TCA is metabolized via a similar route, although the specific enzymes involved and the reaction kinetics may differ due to steric effects from the different chlorine substitution pattern, ultimately influencing its toxicological potency.
Experimental Protocols for Toxicological Assessment
To address the data gaps for 2,3,6-TCA or to further investigate the mechanisms of 2,4,6-TCA, standardized experimental protocols are essential. The following are foundational assays for evaluating the key toxicological endpoints discussed.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method for screening for genotoxic potential by measuring a substance's ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Causality: The rationale is that a substance that can cause mutations in bacterial DNA may also have the potential to damage the DNA of mammals, a key event in carcinogenesis. The inclusion of a metabolic activation system (S9 mix) is critical for aniline compounds, which often require bioactivation to become mutagenic.
Methodology:
-
Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with a P450-inducing agent (e.g., Aroclor 1254). This mix contains the necessary enzymes for metabolic activation.
-
Plate Incorporation: In a sterile tube, combine 100 µL of the bacterial culture, the test compound at various concentrations (dissolved in a suitable solvent like DMSO), and 500 µL of the S9 mix (for activated assays) or buffer (for non-activated assays).
-
Top Agar: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine to the tube, mix gently, and pour onto a minimal glucose agar plate. The limited histidine allows for a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertants compared to the solvent control indicates a positive result.
Caption: Workflow for the Ames Test for mutagenicity screening.
Protocol 2: In Vitro Methemoglobin Formation Assay
This assay assesses the potential of a compound to induce MetHb formation using fresh whole blood.
Causality: This protocol directly measures the primary hematotoxic effect of aniline compounds. It provides a quantitative measure of MetHb induction, allowing for the comparison of potency between different isomers or concentrations.
Methodology:
-
Blood Collection: Obtain fresh heparinized blood from a suitable animal model (e.g., Sprague-Dawley rat).
-
Compound Preparation: Prepare stock solutions of the trichloroaniline isomers in a suitable vehicle (e.g., ethanol or DMSO).
-
Incubation: In a shaking water bath at 37°C, incubate aliquots of the whole blood with various concentrations of the test compounds for a set time period (e.g., 1-3 hours). Include a vehicle control and a positive control (e.g., sodium nitrite).
-
Lysis and Measurement: Following incubation, lyse a subsample of the blood with a lysing agent.
-
Spectrophotometry: Measure the absorbance of the lysate at multiple wavelengths, typically including 630 nm (for MetHb) and 576 nm (for oxyhemoglobin). The percentage of methemoglobin can be calculated using established formulas based on the absorbance readings before and after the addition of a reducing agent like potassium cyanide.
-
Data Analysis: Plot the percentage of MetHb against the compound concentration to determine the dose-response relationship.
Conclusion and Future Directions
This comparative guide reveals a significant disparity in the toxicological understanding of this compound and 2,4,6-trichloroaniline. The available data robustly characterizes 2,4,6-TCA as a hazardous compound with demonstrated acute toxicity, hematotoxicity through methemoglobin formation, genotoxicity, and carcinogenic potential in animal models.[1][4][12][14] Its toxic effects are rooted in its metabolic activation to reactive intermediates that cause cellular damage.
In stark contrast, 2,3,6-TCA remains a toxicological enigma. The near-complete absence of public data on its acute toxicity, genotoxicity, and carcinogenicity is a critical knowledge gap for researchers and safety professionals. Structure-activity relationships within the chloroaniline class strongly suggest that 2,3,6-TCA is likely to possess significant toxic properties, including the potential to cause methemoglobinemia.
For the scientific community, this guide serves as a call to action. There is a clear need for foundational toxicological studies on this compound to enable informed risk assessments. For professionals in drug development and chemical synthesis, the key takeaway is the imperative to avoid assumptions of equal toxicity among isomers. Until data proves otherwise, 2,3,6-TCA should be handled with stringent safety protocols appropriate for a compound with potential carcinogenic and hematotoxic effects.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methemoglobinemia and Medications A to Z [dpic.org]
- 12. 2,4,6-Trichloroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 13. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 2,4,6-trichloroaniline: Carcinogenic Potency Database [cpdb.thomas-slone.org]
- 17. iarc.who.int [iarc.who.int]
A Comparative Guide to the Environmental Fate of Trichloroaniline Isomers
This guide provides a comparative analysis of the environmental fate of trichloroaniline (TCA) isomers, offering researchers, scientists, and environmental professionals a comprehensive understanding of their behavior in various environmental compartments. By synthesizing data from multiple authoritative sources, this document details the physicochemical properties, degradation pathways, and sorption characteristics of key TCA isomers, supported by standardized experimental protocols.
Introduction: The Environmental Significance of Trichloroanilines
Trichloroanilines (TCAs) are chlorinated aromatic amines that enter the environment as degradation products of various pesticides, herbicides, and dyes.[1][2] Their presence in soil and water ecosystems raises significant environmental concerns due to their potential toxicity and persistence. Understanding the distinct environmental fate of each TCA isomer is crucial for accurate risk assessment and the development of effective remediation strategies. This guide focuses on a comparative analysis of the most environmentally relevant TCA isomers, elucidating the subtle yet critical differences in their behavior.
Physicochemical Properties: A Foundation for Environmental Behavior
The environmental fate of a chemical is fundamentally governed by its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) dictate a compound's distribution in the environment. Below is a comparative table of these properties for prominent TCA isomers.
| Property | 2,4,5-Trichloroaniline | 2,4,6-Trichloroaniline | 3,4,5-Trichloroaniline |
| Molecular Weight ( g/mol ) | 196.5[3] | 196.5[2] | 196.5 |
| Water Solubility | Low | < 0.1 g/100 mL at 21.5°C[4] | Data not readily available |
| Melting Point (°C) | 96 | 73-75[4] | Data not readily available |
| Boiling Point (°C) | 270 | 262[4] | Data not readily available |
| log Kow | 3.73 (estimated) | 3.69[2][5] | Data not readily available |
| Vapor Pressure | Data not readily available | 1.47 x 10-7 mm Hg at 25°C[5] | Data not readily available |
Expert Insight: The high log Kow values for 2,4,5-TCA and 2,4,6-TCA indicate a strong tendency to partition from water into organic phases, such as soil organic matter and biological tissues. This suggests a high potential for bioaccumulation and strong sorption to sediments, which can limit their mobility but also create persistent reservoirs of contamination.
Environmental Degradation Pathways
The persistence of TCA isomers in the environment is determined by their susceptibility to various degradation processes, primarily biodegradation and photodegradation.
Biodegradation: The Microbial Response
Microbial degradation is a key process in the natural attenuation of organic pollutants. The position of chlorine atoms on the aniline ring significantly influences the susceptibility of TCA isomers to microbial attack.
While specific comparative studies on the biodegradation rates of all TCA isomers are scarce, research on related chlorinated anilines suggests that the substitution pattern is a critical factor. For instance, some bacteria can mineralize dichloroaniline isomers, utilizing them as a sole source of carbon and energy.[6] Aerobic biodegradation of less chlorinated benzenes is often initiated by oxygenase enzymes.[7] Under anaerobic conditions, reductive dechlorination is a more common pathway for highly chlorinated benzenes.[7]
Proposed Biodegradation Pathway for Trichloroanilines:
Caption: Generalized aerobic biodegradation pathway for trichloroanilines.
Photodegradation: The Role of Sunlight
Photodegradation, or photolysis, is another significant pathway for the transformation of TCAs in the environment, particularly in surface waters and on soil surfaces. The rate of photodegradation can be influenced by the presence of photosensitizers, such as dissolved organic matter.[8]
Studies on 2,4,6-TCA have shown that it is degraded by sunlight.[9][10] The process can lead to the formation of various transformation products, including other chlorinated anilines and phenols. Photooxidation of 2,4,6-trichloroaniline has been observed to be more rapid in the presence of fulvic acid compared to humic acid.[5]
Experimental Workflow for Photodegradation Study:
Caption: Workflow for a comparative photodegradation experiment of TCA isomers.
Sorption in Soil and Sediment
Sorption to soil and sediment particles is a critical process that affects the mobility, bioavailability, and ultimate fate of TCAs in the environment.[11][12] The high lipophilicity of TCAs, as indicated by their log Kow values, suggests strong sorption to soil organic matter.
Aromatic amines can undergo rapid and reversible covalent bonding with humic materials in soil.[2] This is followed by a slower, less reversible reaction, leading to the formation of bound residues.[2] This process can significantly reduce the concentration of TCAs in the aqueous phase, limiting their potential for leaching into groundwater but also making them more persistent in the soil matrix.
Factors Influencing Sorption of Trichloroanilines:
-
Soil Organic Matter Content: Higher organic matter content generally leads to increased sorption.
-
Clay Content and Type: Clay minerals can also contribute to sorption, although the mechanisms may differ from those of organic matter.
-
pH: Soil pH can influence the speciation of anilines and the surface charge of soil colloids, thereby affecting sorption.
-
Isomer Structure: The position of chlorine atoms can affect the molecule's interaction with sorbent surfaces.
Standardized Experimental Protocols
To facilitate a direct comparison of the environmental fate of TCA isomers, the following standardized protocols are recommended.
Protocol for Determining Aqueous Photodegradation Rate
Objective: To determine and compare the photodegradation rates of different TCA isomers in an aqueous solution under controlled UV irradiation.
Materials:
-
TCA isomers (e.g., 2,4,5-TCA, 2,4,6-TCA, 3,4,5-TCA)
-
HPLC-grade water
-
Quartz tubes
-
UV photoreactor with a known light intensity and spectral output
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
Procedure:
-
Solution Preparation: Prepare individual stock solutions of each TCA isomer in a suitable organic solvent (e.g., methanol). From these, prepare aqueous solutions of each isomer at a known concentration (e.g., 1 mg/L) in HPLC-grade water.
-
Sample Irradiation: Transfer the aqueous solutions to quartz tubes. Place the tubes in the UV photoreactor. Prepare parallel sets of tubes wrapped in aluminum foil to serve as dark controls.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube (both irradiated and dark controls).
-
Sample Preparation for Analysis: If necessary, concentrate and clean up the samples using SPE. Elute the TCAs with an appropriate solvent.
-
Analysis: Analyze the concentration of the parent TCA isomer in each sample using HPLC-UV or GC-MS.[13][14]
-
Data Analysis: Plot the concentration of each TCA isomer as a function of time. Calculate the pseudo-first-order degradation rate constant (k) and the half-life (t1/2) for each isomer.
Protocol for Determining Soil Sorption Coefficient (Kd)
Objective: To determine and compare the soil sorption coefficients of different TCA isomers in a representative soil type.
Materials:
-
TCA isomers
-
A well-characterized soil (known organic carbon content, pH, and texture)
-
0.01 M CaCl2 solution
-
Centrifuge tubes
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or GC-MS)
Procedure:
-
Soil Preparation: Air-dry the soil and sieve it to <2 mm.
-
Solution Preparation: Prepare a series of aqueous solutions of each TCA isomer in 0.01 M CaCl2 at varying concentrations.
-
Sorption Experiment: Add a known mass of soil to each centrifuge tube. Add a known volume of a TCA isomer solution to each tube. Include control tubes with no soil to account for any sorption to the tube walls.
-
Equilibration: Place the tubes on an orbital shaker and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the TCA isomer remaining in the aqueous phase using HPLC-UV or GC-MS.
-
Data Analysis: Calculate the amount of TCA sorbed to the soil by subtracting the aqueous phase concentration from the initial concentration. Plot the sorbed concentration (Cs) versus the equilibrium aqueous concentration (Ce). The slope of the linear portion of this isotherm represents the soil-water partition coefficient (Kd).
Comparative Toxicity of Chloroaniline Isomers
While this guide focuses on environmental fate, it is important to note that the toxicity of chloroaniline isomers also varies. Studies on monochloroanilines have shown that p-chloroaniline is the most potent in inducing methemoglobin formation, followed by m-chloroaniline and then o-chloroaniline.[15] The hematopoietic system is a primary target for chloroaniline toxicity in both rats and mice.[15] Dichloroaniline isomers are also known to be toxic, with observed effects including methemoglobinemia.[16] Among trichloroanilines, 3,4,5-TCA has been identified as the most potent nephrotoxicant in vivo.[1]
Conclusion
The environmental fate of trichloroaniline isomers is a complex interplay of their physicochemical properties and their interactions with the environment. While all TCAs exhibit a tendency for sorption and persistence, subtle differences in their isomeric structure can lead to significant variations in their degradation rates and pathways. This guide provides a framework for the comparative study of these compounds, emphasizing the need for standardized experimental approaches to generate robust and comparable data. Further research focusing on a side-by-side comparison of a wider range of TCA isomers under various environmental conditions is essential for a more complete understanding of their environmental risk.
References
- 1. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation | MDPI [mdpi.com]
- 2. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe.com [microbe.com]
- 8. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to the Efficacy of 2,3,6-Trichloroaniline as a High-Performance Azo Dye Intermediate
This guide provides an in-depth technical comparison of 2,3,6-Trichloroaniline (2,3,6-TCA) against other common aniline derivatives as intermediates in the synthesis of azo dyes. Directed at researchers and professionals in dye chemistry and materials science, this document moves beyond simple protocols to elucidate the fundamental chemical principles that govern the efficacy of these precursors. We will explore how the unique substitution pattern of 2,3,6-TCA influences its reactivity and the performance characteristics of the resulting dyes, offering a predictive framework grounded in established structure-property relationships.
Introduction: The Central Role of the Aniline Intermediate
Azo dyes, compounds featuring the –N=N– chromophore, represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industry.[1] Their synthesis is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
The choice of the primary aromatic amine—the aniline intermediate—is the most critical determinant of the final dye's properties. Substituents on the aniline ring dictate the electronic and steric environment of the molecule, which in turn governs:
-
Reactivity: The ease of diazotization and the electrophilicity of the resulting diazonium salt.
-
Color Properties: The absorption maximum (λmax) and molar extinction coefficient (ε), which define the shade and color strength of the dye.
-
Performance: Key fastness properties, including resistance to light, washing, and sublimation, which are critical for textile and industrial applications.
This guide focuses on this compound, a halogenated intermediate used in the synthesis of specialized azo dyes and pigments.[2] We will compare its predicted efficacy against unsubstituted aniline, the strongly electron-withdrawn 4-nitroaniline, and its symmetric isomer, 2,4,6-trichloroaniline.
Chemical Structures of Compared Intermediates
The structural differences between these intermediates are foundational to their varied performance in dye synthesis.
Caption: Chemical structures of the aniline intermediates under comparison.
Analysis of this compound: A Profile of Steric and Electronic Effects
This compound is characterized by an asymmetric substitution pattern with two chlorine atoms at the ortho positions and one at a meta position relative to the amino group. This structure imparts a unique combination of steric and electronic properties that significantly influences its behavior as a dye intermediate.
Electronic Effects
Chlorine atoms exert a dual electronic influence: they are strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R).[3] With three chlorine atoms, the cumulative inductive effect is powerful, significantly reducing the electron density of the aromatic ring and the basicity of the amino group.[4][5]
-
Impact on Diazotization: The reduced nucleophilicity of the amino group makes diazotization more challenging compared to unsubstituted aniline. The reaction is retarded and often requires stronger nitrosating agents or harsher acidic conditions to proceed efficiently.[4] For particularly electron-deficient anilines, the use of nitrosyl-sulphuric acid in place of the standard sodium nitrite/HCl system is a common and effective strategy.[6]
Steric Effects (The "Ortho Effect")
The presence of substituents at both positions ortho to the amino group (C2 and C6) creates significant steric hindrance. This phenomenon, known as the "ortho effect," has two primary consequences:
-
Inhibition of Protonation: Steric crowding hinders the protonation of the amino group, further reducing its effective basicity in solution.[7][8]
-
Steric Hindrance in Coupling: The bulky ortho substituents can sterically shield the resulting diazonium group, potentially slowing the rate of the subsequent coupling reaction, depending on the steric demands of the coupling partner.
This combination of strong electron withdrawal and steric hindrance defines 2,3,6-TCA as a specialized, less reactive intermediate. However, these same properties are predicted to confer desirable characteristics onto the final dye product.
Comparative Performance Analysis
While direct, side-by-side experimental data for 2,3,6-TCA is scarce in public literature, we can construct a robust comparison based on established chemical principles and data from analogous compounds.
| Intermediate | Key Structural Features | Expected Diazotization Reactivity | Predicted Azo Dye Properties |
| This compound | Asymmetric, heavy halogenation. Strong -I effect. Significant steric hindrance (ortho effect).[7][8] | Low. Requires strong acid conditions (e.g., nitrosyl-sulphuric acid) for efficient conversion due to low basicity. | Color: Shade is difficult to predict without a specific coupling partner, but halogenation generally leads to a bathochromic (deeper color) shift compared to aniline. Fastness: Predicted to have excellent light and sublimation fastness. Halogen atoms are known to improve these properties in disperse dyes.[9][10] |
| Aniline (Baseline) | Unsubstituted, electron-rich ring (relative to substituted anilines). | High. Standard, rapid diazotization at 0-5°C with NaNO₂/HCl. | Color: Produces a wide range of colors depending on the coupling partner. Fastness: Generally moderate light and wash fastness unless other functional groups are introduced. |
| 4-Nitroaniline | Symmetric, strongly electron-withdrawing nitro group (-I, -R effects). No steric hindrance at ortho positions. | Moderate to Low. Less reactive than aniline due to the powerful electron-withdrawing nitro group. Diazotization is slower but achievable under standard conditions.[11] | Color: Commonly yields commercially important red, orange, and yellow disperse dyes. Fastness: Good light and sublimation fastness, making it a workhorse intermediate for polyester dyes. |
| 2,4,6-Trichloroaniline | Symmetric, heavy halogenation. Strong -I effect. Identical steric hindrance at both ortho positions. | Low. Similar to 2,3,6-TCA, requires strong conditions due to low basicity and steric effects.[12] | Color: Used as an intermediate for mono-azo dyestuffs.[13] Fastness: Predicted to have excellent light and sublimation fastness, similar to other halogenated anilines.[9][10] |
Experimental Protocols for Comparative Synthesis and Evaluation
To validate the predicted efficacy, a standardized experimental workflow is essential. The following protocols outline the synthesis of a disperse dye from this compound and a baseline comparison using Aniline, with 3-Chloro-N,N-bis(2-hydroxyethyl)aniline as a representative coupling component for disperse dyes.[14]
General Experimental Workflow
The diagram below illustrates the logical flow for a comparative study, from synthesis to final performance characterization.
Caption: Workflow for the comparative evaluation of aniline dye intermediates.
Protocol 1: Synthesis of Azo Dye from this compound (Strong Acid Method)
Causality: Due to the low basicity of 2,3,6-TCA, this protocol utilizes nitrosyl-sulphuric acid, a more potent nitrosating agent, to ensure complete diazotization.[6]
-
Preparation of Diazonium Salt: a. In a 100 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add sodium nitrite (0.76 g, 11 mmol) in small portions to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice-salt bath. b. Once the sodium nitrite is fully dissolved, slowly add this compound (1.96 g, 10 mmol) to the nitrosyl-sulphuric acid solution, ensuring the temperature does not exceed 5°C. c. Stir the mixture vigorously at 0-5°C for 2 hours to ensure complete formation of the diazonium salt solution. The completion of diazotization can be confirmed by a spot test with starch-iodide paper (excess nitrous acid) and ensuring a small sample gives a clear solution when diluted in water.
-
Preparation of Coupling Solution: a. In a separate 250 mL beaker, dissolve 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (2.32 g, 10 mmol) in 50 mL of 10% aqueous acetic acid. b. Cool the solution to 0-5°C in an ice bath.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution dropwise to the vigorously stirred coupling solution over 30 minutes. b. Maintain the temperature at 0-5°C and a pH of 4-5 by adding small portions of sodium acetate as needed. c. Continue stirring the reaction mixture for an additional 3-4 hours at low temperature. d. The precipitated dye is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 60°C.
Protocol 2: Synthesis of Azo Dye from Aniline (Standard Method)
Causality: Aniline's higher basicity allows for the use of a standard, milder diazotization procedure.
-
Preparation of Diazonium Salt: a. In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of 3 mL concentrated hydrochloric acid and 10 mL of water. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a cold aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL water) dropwise, keeping the temperature below 5°C. d. Stir for 15 minutes at this temperature. Remove any excess nitrous acid by adding a small amount of urea until a sample no longer turns starch-iodide paper blue.
-
Azo Coupling Reaction: a. Proceed with the coupling reaction as described in Protocol 1, Steps 2 and 3, using the freshly prepared aniline diazonium salt.
Protocol 3: Dye Application and Fastness Testing
Causality: Disperse dyes are applied to hydrophobic fibers like polyester from an aqueous dispersion at high temperatures to facilitate diffusion into the polymer structure. Fastness tests are performed according to standardized methods to ensure reproducibility.[10]
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (2% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 5.
-
Dyeing Procedure: a. Introduce a pre-wetted polyester fabric swatch into the dye bath at 50°C. b. Raise the temperature to 130°C over 45 minutes and maintain for 60 minutes in a high-temperature dyeing apparatus. c. Cool the bath, rinse the fabric, and perform a reduction clearing treatment (2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite at 80°C for 10 min) to remove surface dye.
-
Fastness Evaluation:
-
Wash Fastness: Evaluate according to ISO 105-C06 standard.
-
Light Fastness: Evaluate using a Xenon arc lamp apparatus according to ISO 105-B02 standard.
-
Sublimation Fastness: Evaluate according to ISO 105-P01 standard.
-
Conclusion and Outlook
This compound presents a profile of a highly specialized dye intermediate. Its efficacy cannot be measured by reaction speed alone, but rather by the performance of the final product. The strong electron-withdrawing nature and significant steric hindrance of its substitution pattern lead to lower reactivity during diazotization, necessitating more robust synthesis conditions. However, these same molecular features are strongly correlated with enhanced light and sublimation fastness in the resulting azo dyes.
While intermediates like aniline offer ease of synthesis and 4-nitroaniline provides a balance of reactivity and performance, 2,3,6-TCA is best suited for applications where ultimate dye durability is the primary objective. Its use is justified when targeting high-performance colorants for demanding end-uses, such as automotive textiles or outdoor fabrics, where resistance to fading is paramount. Further research should focus on quantifying the fastness properties of dyes derived from 2,3,6-TCA against a wider array of coupling components to fully map its potential in the high-performance dye landscape.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. scialert.net [scialert.net]
- 10. docsdrive.com [docsdrive.com]
- 11. ijirset.com [ijirset.com]
- 12. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 13. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Chlorinated Anilines: Differentiating 2,3,6-Trichloroaniline
This technical guide offers an in-depth spectroscopic comparison of 2,3,6-Trichloroaniline (2,3,6-TCA) with other significant chloroaniline isomers, including 2,6-dichloroaniline (2,6-DCA) and 2,4,6-trichloroaniline (2,4,6-TCA). Designed for researchers, chemists, and quality control specialists, this document provides the theoretical basis, detailed experimental protocols, and comparative data necessary for the unambiguous identification and characterization of these compounds using Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Challenge of Isomer Differentiation
Chlorinated anilines are a class of aromatic compounds widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals[1]. The precise identity of the chloroaniline isomer is critical, as the position of chlorine atoms on the aniline ring dramatically influences the molecule's chemical reactivity, biological activity, and toxicological profile. Spectroscopic techniques are indispensable tools for distinguishing between these closely related structures. This guide focuses on elucidating the unique spectral fingerprint of 2,3,6-TCA by comparing it against its symmetric and sterically distinct isomers, 2,6-DCA and 2,4,6-TCA. We will explore how the principles of molecular symmetry, steric hindrance, and electronic effects manifest in their respective spectra.
Molecular Structures and Expected Spectroscopic Influences
The key to differentiating these isomers lies in understanding how their unique chlorine substitution patterns affect their electronic and steric environments.
-
2,6-Dichloroaniline (2,6-DCA): Possesses C₂ᵥ symmetry. The two ortho-chlorine atoms create significant steric hindrance around the amino (-NH₂) group, potentially restricting its rotation and influencing its hydrogen bonding capabilities. This steric crowding is expected to cause notable shifts in the vibrational frequencies of the N-H bonds and affect the chemical shifts of nearby protons in NMR.
-
2,4,6-Trichloroaniline (2,4,6-TCA): A highly symmetric (C₂ᵥ) molecule. The chlorine atoms at both ortho positions and the para position create a distinct electronic environment. The symmetric substitution pattern will simplify its NMR spectra but will show characteristic vibrational modes due to the collective influence of the three electron-withdrawing chlorine atoms.
-
This compound (2,3,6-TCA): An asymmetric molecule. This lack of symmetry is the most critical feature for its identification. It is expected to exhibit more complex NMR spectra with distinct signals for each aromatic proton. The combination of ortho, meta, and vicinal chlorine atoms creates a unique pattern of electronic and steric effects that will be reflected across all spectroscopic methods.
Vibrational Spectroscopy: FTIR & Raman Analysis
Vibrational spectroscopy probes the stretching and bending of molecular bonds, providing a "fingerprint" unique to the compound's structure. The number, position, and intensity of peaks are directly related to the molecule's functional groups and overall symmetry. The presence of electron-withdrawing chlorine atoms and the amino group leads to characteristic vibrational modes[2].
Theoretical Basis for Spectral Differences
The primary differences in the FTIR and Raman spectra of these isomers arise from:
-
N-H Vibrations: The frequencies of N-H stretching and bending are sensitive to hydrogen bonding and steric hindrance. The ortho-chlorines in 2,6-DCA and 2,3,6-TCA can induce intramolecular hydrogen bonding (N-H···Cl), which typically lowers the N-H stretching frequency[3].
-
C-Cl Vibrations: The C-Cl stretching modes, typically appearing in the 500-800 cm⁻¹ region, are highly dependent on the substitution pattern on the benzene ring[4]. The number and position of these bands can be a key diagnostic tool.
-
Ring Vibrations: The aromatic C-C stretching and C-H bending vibrations are influenced by the mass and electronic effects of the chlorine substituents. Increased substitution generally leads to shifts in these frequencies[5].
Experimental Protocol: FTIR Spectroscopy (Thin Solid Film)
This protocol is suitable for acquiring high-quality infrared spectra of solid chloroaniline samples.
-
Sample Preparation: a. Place approximately 20-50 mg of the solid chloroaniline sample into a clean, dry vial. b. Add a few drops of a volatile solvent, such as methylene chloride, to completely dissolve the solid[6].
-
Film Deposition: a. Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl). b. Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. The ideal film should appear slightly hazy[6].
-
Data Acquisition: a. Place the salt plate into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum to subtract atmospheric and instrumental interferences. c. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹[7].
-
Data Processing: a. Perform a baseline correction and normalize the spectrum. b. Identify and label the wavenumbers (cm⁻¹) of significant absorption peaks.
Figure 1: Experimental workflow for FTIR analysis of solid chloroanilines.
Comparative Vibrational Data
| Vibrational Mode | 2,6-Dichloroaniline | 2,4,6-Trichloroaniline | This compound (Predicted) | Causality of Differences |
| N-H Stretch (asym/sym) | ~3480, ~3390 cm⁻¹ | ~3480, ~3390 cm⁻¹[5] | ~3470, ~3380 cm⁻¹ | Steric hindrance from ortho-chlorines and potential for weak intramolecular H-bonding can cause slight shifts and broadening[3]. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹[5] | >3000 cm⁻¹ | Generally consistent across aromatic compounds, but intensity varies with the number of C-H bonds. |
| C-N Stretch | ~1250-1350 cm⁻¹ | ~1286 cm⁻¹[5] | ~1250-1350 cm⁻¹ | The electron-withdrawing nature of chlorine substituents influences the C-N bond character. |
| C-Cl Stretch | Multiple bands in 550-750 cm⁻¹ region | ~850, 680 cm⁻¹[5] | Complex pattern in 550-850 cm⁻¹ region | The number and position of these bands are highly diagnostic of the specific substitution pattern[4]. Asymmetry in 2,3,6-TCA will lead to more bands. |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For chloroanilines, the key transitions involve the promotion of electrons from π to π* orbitals within the benzene ring. The position of maximum absorbance (λmax) is sensitive to the substituents on the ring.
Theoretical Basis for Spectral Differences
The amino group (-NH₂) is an auxochrome that donates electron density to the benzene ring, causing a bathochromic (red) shift of the absorption bands compared to benzene. Conversely, chlorine atoms are electron-withdrawing groups that can cause a hypsochromic (blue) shift. The final spectrum is a result of the interplay between these opposing effects.
-
Substitution Effect: Increasing the number of chlorine atoms generally leads to a shift in λmax. For instance, the λmax for 2,4,6-TCA is observed at 306-310 nm in alcohol/water, which is a significant shift compared to aniline itself[1][8].
-
Solvent Effects: The polarity of the solvent can influence the position of λmax. Polar solvents can stabilize the excited state, often leading to a red shift.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane. Ensure the solvent does not absorb in the region of interest (typically 200-400 nm)[9].
-
Sample Preparation: a. Prepare a stock solution of the chloroaniline sample of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform serial dilutions to prepare a working solution with an absorbance value between 0.1 and 1.0 at λmax to ensure adherence to the Beer-Lambert Law[10].
-
Data Acquisition: a. Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank. b. Fill the second cuvette with the sample solution. c. Zero the spectrophotometer using the blank cuvette. d. Record the absorbance spectrum of the sample over the 200-400 nm range[1].
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |
| 2,6-Dichloroaniline | ~240 | ~295 | Ethanol | Predicted |
| 2,4,6-Trichloroaniline | 245 | 306 | Water | [8] |
| 2,4,6-Trichloroaniline | 224 | 310 | Alcohol | [1] |
| This compound | ~248 | ~300 | Water/Alcohol | Predicted |
Note: Predicted values for 2,3,6-TCA and 2,6-DCA are based on trends observed in related chloroanilines. The asymmetric nature of 2,3,6-TCA is expected to produce a spectrum with λmax values intermediate to or distinct from its more symmetric counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Theoretical Basis for Spectral Differences
-
Chemical Shift (δ): The position of an NMR signal is determined by the electron density around the nucleus. Electron-withdrawing groups like chlorine "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The amino group is electron-donating, causing an upfield shift, particularly for the ortho and para positions. The final chemical shift is an additive effect of these influences.
-
Symmetry: Molecular symmetry dictates the number of unique signals. The highly symmetric 2,4,6-TCA will show only one signal for its two equivalent aromatic protons. In contrast, the asymmetric 2,3,6-TCA should display two distinct signals for its two aromatic protons.
-
Spin-Spin Coupling (J): Coupling between adjacent non-equivalent protons provides connectivity information. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the protons (ortho, meta, para coupling).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the chloroaniline sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1]. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
¹H NMR Acquisition: a. Use a standard single-pulse experiment on a 300 MHz or higher field spectrometer. b. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse experiment. b. Acquire several hundred to thousands of scans, as the ¹³C nucleus is much less sensitive than ¹H. A relaxation delay of 2-5 seconds is common.
-
Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the raw data. b. Reference the spectrum to the TMS signal. c. Integrate the ¹H signals to determine the relative number of protons. d. Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals.
Figure 2: Logic diagram for distinguishing chloroaniline isomers by ¹H NMR.
Comparative NMR Data
| Compound | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (Aromatic Carbons, δ ppm) | Key Differentiating Features |
| 2,6-Dichloroaniline | ~7.15 (d), ~6.60 (t) | C1: ~141, C2/6: ~122, C3/5: ~129, C4: ~120 | Three distinct aromatic proton signals with characteristic ortho and meta coupling. |
| 2,4,6-Trichloroaniline | 7.19 (s, 2H)[6] | C1: 139.0, C2/6: 127.6, C3/5: 121.9, C4: 119.7[6] | A single sharp peak for the two equivalent aromatic protons is the defining characteristic. |
| This compound | ~7.2 (d), ~6.8 (d) (Predicted) | Six distinct signals expected (Predicted) | Two doublets for the two non-equivalent aromatic protons, coupled to each other (ortho coupling). Asymmetry leads to six unique carbon signals. |
Note: NMR data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary slightly with solvent and concentration.
Integrated Spectroscopic Fingerprinting & Conclusion
No single technique provides a complete picture. The most reliable identification of this compound is achieved by integrating data from multiple spectroscopic methods.
-
Initial Screening (FTIR): Use FTIR to confirm the presence of the aniline functional group (N-H stretches) and the aromatic C-Cl bonds. The complexity of the fingerprint region can provide initial clues about the substitution pattern.
-
Confirmation of Substitution (UV-Vis): UV-Vis spectroscopy can confirm the general class of compound and the degree of substitution by observing the shifts in λmax.
-
Unambiguous Identification (NMR): ¹H and ¹³C NMR are the definitive techniques. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide conclusive evidence to distinguish 2,3,6-TCA from its isomers. The asymmetry of 2,3,6-TCA makes its NMR spectra uniquely complex and informative compared to the more symmetric 2,6-DCA and 2,4,6-TCA.
By systematically applying these spectroscopic techniques and understanding the underlying principles of structure-spectra correlation, researchers can confidently identify and differentiate this compound from other chloroaniline isomers, ensuring the integrity and safety of their chemical processes and products.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ajeee.co.in [ajeee.co.in]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 7. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trichloroaniline(636-30-6) 13C NMR spectrum [chemicalbook.com]
- 9. 2,4,6-Trichloroaniline (634-93-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2,4,6-Trichloroaniline (634-93-5) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Degradation Kinetics of Trichloroaniline Isomers by UV/Chlorination
Introduction: The Challenge of Trichloroanilines in Water and the Promise of Advanced Oxidation
Trichloroanilines (TCAs) are persistent organic pollutants that find their way into the environment as degradation products of various herbicides, pesticides, and industrial chemicals. Their presence in water sources, even at low concentrations, is a significant concern due to their toxicity and potential carcinogenicity. Conventional water treatment methods often fall short of completely eliminating these recalcitrant compounds. This guide delves into an effective advanced oxidation process (AOP), UV/chlorination, to remediate TCA contamination.
The UV/chlorination process is a robust AOP that leverages the synergistic effect of ultraviolet (UV) light and chlorine to generate highly reactive radicals capable of breaking down stubborn organic molecules.[1] This document provides a detailed comparison of the degradation kinetics of three key trichloroaniline isomers: 2,4,6-TCA, 2,4,5-TCA, and 3,4,5-TCA. By understanding the underlying mechanisms and the factors influencing their degradation rates, researchers and water treatment professionals can better design and optimize remediation strategies.
Mechanistic Overview: The Radical Chemistry of UV/Chlorination
The efficacy of the UV/chlorination process hinges on the photolysis of free available chlorine (a mixture of hypochlorous acid, HOCl, and hypochlorite, OCl⁻) by UV irradiation, typically at 254 nm. This initiates a cascade of reactions, producing a suite of powerful oxidizing agents.[1][2]
The primary radicals generated are the hydroxyl radical (HO•) and the chlorine atom (Cl•), both of which are potent, non-selective oxidants that can rapidly degrade organic contaminants.[3][4] These primary radicals can further react with species present in the water to form secondary reactive chlorine species (RCS) such as the dichlorine radical anion (Cl₂•⁻) and the chlorine monoxide radical (ClO•).[2] The overall degradation of a pollutant is a result of the combined action of direct UV photolysis and oxidation by these various radical species.[5]
The key initiation reactions are:
-
HOCl + hν → HO• + Cl•
-
OCl⁻ + hν → O•⁻ + Cl•
The relative contribution of each radical species to the degradation process is highly dependent on water quality parameters, particularly pH.[3]
Caption: Generation of reactive species in the UV/chlorination process.
Comparative Degradation Kinetics of TCA Isomers
The degradation rate of each TCA isomer is dictated by a combination of its intrinsic molecular structure and the surrounding water matrix conditions. While comprehensive, direct comparative studies are limited, we can synthesize data from existing research on 2,4,6-TCA and analogous chloroaniline compounds to elucidate the kinetic behavior.[6][7]
The Influence of Molecular Structure
The position of the chlorine atoms on the aniline ring significantly impacts the molecule's susceptibility to radical attack.
-
2,4,6-TCA: This isomer is often studied and generally shows high reactivity. The chlorine atoms in the ortho (2, 6) and para (4) positions strongly withdraw electron density from the aromatic ring, but the ortho positions also create steric hindrance around the amino group.
-
2,4,5-TCA: The asymmetric substitution pattern may lead to different initial attack sites for radicals compared to the symmetric 2,4,6-TCA.
-
3,4,5-TCA: With no ortho substituents, the amino group is less sterically hindered. However, the electronic effects of the chlorine atoms in the meta and para positions will still govern the overall reactivity.
Generally, for aromatic compounds, the presence of electron-donating groups (like the amino group, -NH₂) activates the ring towards electrophilic attack, while electron-withdrawing groups (like chlorine, -Cl) deactivate it. In the case of radical reactions, these effects influence the stability of intermediate radical adducts, thereby affecting the overall reaction rate. Higher reactivity is often associated with chlorine substitution in the ortho position.[7]
The Critical Role of Water Quality Parameters
The efficiency of the UV/chlorination process is highly sensitive to the composition of the water being treated.
-
Effect of pH: pH is arguably the most critical parameter. It governs the equilibrium between HOCl and OCl⁻ (pKa ≈ 7.5) and can influence the protonation state of the TCA molecule. Lower pH conditions (pH 6-7) generally favor faster degradation.[8][9] This is because HOCl has a higher molar absorptivity and quantum yield for radical production than OCl⁻, and lower pH favors the formation of the highly reactive Cl• radical.[2][10] As pH increases, the degradation rate tends to decrease.[3][11]
-
Impact of Dissolved Organic Matter (NOM): Natural organic matter (NOM) present in water sources significantly inhibits the degradation of TCAs.[5][6] NOM acts as a potent scavenger of both HO• and Cl•, competing with the target pollutant for the available radicals and reducing the overall process efficiency.[1][3]
-
Inhibition by Bicarbonate and Carbonate: Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which contribute to water alkalinity, are well-known scavengers of hydroxyl radicals.[3][12] Their presence can significantly decrease the degradation rate by consuming HO•, which would otherwise be available to attack the TCA molecules.[5][6]
-
Effect of Chlorine Dosage: Increasing the initial chlorine dosage generally leads to a higher rate of radical generation, thus accelerating the degradation of TCAs.[6][8][11] However, an excessively high dose may lead to scavenging effects, so an optimal concentration often exists.
Quantitative Kinetic Data Summary
The degradation of TCAs by UV/chlorination typically follows pseudo-first-order kinetics. The observed rate constant (kobs) is a key parameter for comparing efficiency.
| Parameter | 2,4,6-TCA | 2,4,5-TCA | 3,4,5-TCA |
| Relative Reactivity | High | Moderate-High | Moderate |
| Dominant Radical Species | HO• and Cl•[3][5] | HO• and Cl• (Inferred) | HO• and Cl• (Inferred) |
| Optimal pH | Acidic to Neutral (pH < 7.5)[5][6] | Acidic to Neutral (Inferred)[8] | Acidic to Neutral (Inferred)[8] |
| Inhibition by NOM | Significant[5][6] | Significant (Inferred)[3] | Significant (Inferred)[3] |
| Inhibition by Alkalinity | Significant[5][6] | Significant (Inferred)[3] | Significant (Inferred)[3] |
For 2,4,6-trichloroanisole (a closely related compound), the second-order rate constant with HO• has been determined to be 3.1 × 10⁹ M⁻¹ s⁻¹.[5][6] The rate constants for TCA isomers are expected to be of a similar magnitude.
Experimental Protocols for a Comparative Kinetic Study
To ensure scientific integrity and reproducibility, a well-defined experimental protocol is essential.
Materials and Equipment
-
Reagents: Trichloroaniline isomer standards (2,4,6-TCA, 2,4,5-TCA, 3,4,5-TCA), Sodium hypochlorite (NaOCl) solution, Phosphate buffer solutions (for pH control), Sodium thiosulfate (quenching agent), HPLC-grade methanol and water.
-
Equipment: Bench-scale UV photoreactor (e.g., collimated beam apparatus with a low-pressure mercury lamp emitting at 254 nm).[13]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatograph (GC) with an appropriate detector.[14][15][16]
Step-by-Step Experimental Workflow
-
Solution Preparation: Prepare a stock solution of each TCA isomer in methanol. Prepare the final reaction solutions by spiking the desired concentration of TCA into a buffered aqueous solution (e.g., 10 mM phosphate buffer) to maintain a constant pH.
-
Chlorine Addition: Just prior to the experiment, add the required volume of a standardized NaOCl stock solution to the reaction vessel to achieve the target chlorine concentration. Mix thoroughly.[17]
-
UV Irradiation: Place the reaction vessel under the UV lamp. Start a timer and begin irradiation. The UV intensity at the water's surface should be pre-determined using a radiometer.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction solution.
-
Quenching: Immediately add the collected sample to a vial containing an excess of sodium thiosulfate solution to quench the reaction by consuming the residual chlorine and radicals.
-
Analysis: Analyze the quenched samples using a validated HPLC or GC method to determine the remaining concentration of the TCA isomer.[14][15]
-
Data Processing: Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time. The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
Caption: Workflow for the kinetic analysis of TCA degradation.
Degradation Pathways and Byproduct Formation
The degradation of trichloroanilines by UV/chlorination proceeds through a complex series of reactions initiated by radical attack. The proposed pathways involve hydroxylation of the aromatic ring, dechlorination, and eventual ring cleavage.[18]
Initial attack by HO• or Cl• can lead to the formation of chlorinated aminophenols and other hydroxylated intermediates.[19][20] Subsequent oxidation steps can break open the aromatic ring, forming smaller, more biodegradable aliphatic acids before eventual mineralization to CO₂, H₂O, and inorganic ions. It is crucial to note that this process can also lead to the formation of chlorinated disinfection byproducts (DBPs), the nature and concentration of which depend on the reaction conditions and the specific isomer.[8][21]
Caption: Generalized degradation pathway for trichloroanilines.
Conclusion and Outlook
The UV/chlorination process is a highly effective technology for the degradation of toxic and persistent trichloroaniline isomers in water. The degradation kinetics are strongly dependent on the isomer's molecular structure and, more critically, on water matrix parameters such as pH, NOM, and alkalinity.
Key Findings:
-
Degradation efficiency is highest in acidic to neutral pH conditions (pH < 7.5).
-
Increasing chlorine dosage generally enhances the degradation rate, though an optimum may exist.
-
The presence of NOM and bicarbonate/carbonate alkalinity significantly inhibits the degradation process by scavenging the key radical species.
-
The primary degradation mechanism involves attack by both hydroxyl (HO•) and chlorine (Cl•) radicals, leading to hydroxylated intermediates and eventual ring cleavage.
For professionals in water treatment and environmental remediation, this guide highlights the importance of characterizing the source water matrix before designing a UV/chlorination system. Adjusting pH and considering pre-treatment steps to reduce NOM and alkalinity can dramatically improve the efficiency and cost-effectiveness of TCA removal. Future research should focus on direct, side-by-side comparative studies of all TCA isomers and a more thorough identification of transformation byproducts to fully assess any residual toxicity.
References
- 1. Role of NOM in the Photolysis of Chlorine and the Formation of Reactive Species in the Solar/Chlorine System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of reactive species in micropollutant degradation in the UV/free chlorine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of Micropollutants by UV–Chlorine Treatment in Reclaimed Water: pH Effects, Formation of Disinfectant Byproducts, and Toxicity Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of 2,4,6-trichloroanisole by UV/H>2>O>2>: kinetics and products - Harbin Institute of Technology [scholar.hit.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. apecwater.com [apecwater.com]
- 18. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. [Transformation Characteristics of Dissolved Organic Matter During UV/Chlorine Treatment of Municipal Secondary Effluent] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Capillary Columns for Trichloroaniline Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of trichloroaniline (TCA) isomers are critical in environmental monitoring, chemical synthesis, and pharmaceutical development due to their potential toxicity and use as synthetic intermediates. Achieving baseline resolution of these closely related isomers by gas chromatography (GC) presents a significant analytical challenge. The choice of capillary column is paramount to developing a robust and reliable separation method. This guide provides an in-depth comparison of the performance of various capillary columns for the separation of trichloroaniline isomers, supported by experimental data and expert insights to aid in your column selection process.
The Challenge: Separating Structural Isomers of Trichloroaniline
Trichloroaniline exists in six isomeric forms, with 2,4,5-trichloroaniline and 2,4,6-trichloroaniline being of significant interest in many applications. Their similar boiling points and polarities make them difficult to separate on conventional GC columns. Furthermore, as aromatic amines, these compounds are prone to peak tailing due to interactions with active sites on the column's stationary phase and the liner, which can compromise resolution and quantification.
Standard Workhorse Columns: The 5% Phenyl Polysiloxane Family
Capillary columns with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane are the most commonly used for a wide range of applications, including the analysis of chlorinated anilines. These columns are available from various manufacturers under different trade names, such as:
-
SE-54
-
HP-5
-
DB-5
-
Rtx-5
These columns offer a good balance of polarity and thermal stability, making them a suitable starting point for method development.
Performance Insights
According to the US Environmental Protection Agency (EPA) Method 8131, which outlines the analysis of aniline and its derivatives, both SE-54 and SE-30 (a 100% dimethyl polysiloxane column) can be used for the separation of trichloroaniline isomers.[1] However, the method also highlights a key performance issue with the SE-54 column: it does not adequately resolve 2,4,6-trichloroaniline from 2-nitroaniline.[1] This co-elution can be a significant issue in complex samples where both compounds may be present.
While these standard columns can provide separation of the trichloroaniline isomers themselves, the peak shape can be a concern. The basic nature of the aniline functional group can lead to interactions with silanol groups on the fused silica surface, resulting in asymmetric peaks (tailing). This can negatively impact resolution and the accuracy of integration.
The Specialized Solution: Amine-Deactivated Capillary Columns
To address the challenges of analyzing basic compounds like trichloroanilines, manufacturers have developed specialized columns with a surface deactivation treatment that minimizes these unwanted interactions. A prime example is the Rtx-5 Amine column.
The Rtx-5 Amine Advantage
The Rtx-5 Amine column has the same 5% diphenyl / 95% dimethyl polysiloxane stationary phase as the standard "-5" columns but features a proprietary surface deactivation that is specifically designed for the analysis of amines.[2][3] This deactivation shields the analytes from active sites, resulting in:
-
Improved Peak Shape: Symmetrical peaks with significantly reduced tailing.[3][4]
-
Enhanced Resolution: Better separation of closely eluting isomers due to sharper peaks.
-
Increased Sensitivity: Improved peak height and signal-to-noise ratio, leading to lower detection limits.
-
Reduced Need for Priming: The inert surface minimizes the need for repeated injections of a conditioning standard to passivate the column.[2]
Comparative Performance Data
The following table summarizes the retention time data for 2,4,5-trichloroaniline and 2,4,6-trichloroaniline on standard SE-54 and SE-30 columns as reported in EPA Method 8131.[1]
| Isomer | SE-54 Retention Time (min) | SE-30 Retention Time (min) |
| 2,4,5-Trichloroaniline | 21.3 | 20.9 |
| 2,4,6-Trichloroaniline | 19.4 | 19.1 |
Data from EPA Method 8131. Conditions may vary.
While this data indicates that both columns can separate the two isomers, it does not provide information on peak shape. Visual comparison of chromatograms is essential to fully appreciate the performance differences.
An application from Agilent demonstrates the separation of a mixture of anilines, including 2,4,5-trichloroaniline, on a DB-5ms column (a low-bleed version of DB-5).[5] While 2,4,6-trichloroaniline is not included in this specific chromatogram, it provides a visual representation of the expected peak shape on a standard 5% phenyl column. For critical applications requiring the baseline separation of all trichloroaniline isomers with excellent peak symmetry, an amine-deactivated column is highly recommended.
Experimental Protocols
To achieve optimal separation of trichloroaniline isomers, the following experimental conditions are recommended as a starting point for method development.
Protocol 1: Analysis on a Standard 5% Phenyl Column (e.g., HP-5, DB-5)
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C
Protocol 2: Analysis on an Amine-Deactivated Column (e.g., Rtx-5 Amine)
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.5 µm film thickness Rtx-5 Amine
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 1 min
-
Ramp: 8 °C/min to 280 °C
-
Hold: 10 min
-
-
Detector Temperature: 310 °C (FID) or MS transfer line at 290 °C
Visualizing the Separation Strategy
The choice of capillary column directly impacts the interaction between the trichloroaniline isomers and the stationary phase, which governs their separation.
Caption: Separation mechanism of trichloroaniline isomers on different column types.
Experimental Workflow
A systematic approach to method development and column selection is crucial for achieving the desired separation.
Caption: A typical workflow for developing a GC method for trichloroaniline isomer analysis.
Conclusion and Recommendations
For routine screening where baseline separation of all trichloroaniline isomers from each other and from potential interferences is not critical, a standard 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5, DB-5, Rtx-5) can be a cost-effective choice. However, it is imperative to be aware of potential co-elutions, such as that of 2,4,6-trichloroaniline with 2-nitroaniline on an SE-54 phase, as noted in EPA Method 8131.[1]
For methods requiring high accuracy, reproducibility, and the unambiguous separation of all trichloroaniline isomers, an amine-deactivated column, such as the Rtx-5 Amine, is the superior choice. The specialized surface treatment effectively mitigates peak tailing, leading to sharper peaks, improved resolution, and greater sensitivity. While the initial investment may be higher, the enhanced data quality and robustness of the method will provide long-term benefits, particularly in regulated environments and for challenging low-level analyses.
Ultimately, the selection of the optimal capillary column will depend on the specific requirements of your application, including the complexity of the sample matrix, the required detection limits, and the need for baseline resolution of all isomers. It is always recommended to perform an initial evaluation with both a standard and a specialized amine-deactivated column to determine the most suitable option for your analytical needs.
References
Antibody Cross-Reactivity for Trichloroaniline Isomers: A Comparative Guide
An In-Depth Technical Guide to
Introduction: The Challenge of Isomer-Specific Detection
Trichloroanilines (TCAs) are chemical compounds used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their presence in the environment is a significant concern due to their potential toxicity and persistence. The existence of multiple TCA isomers, such as 2,4,5-TCA, 2,4,6-TCA, and 3,4,5-TCA, presents a considerable analytical challenge.[2][3] These isomers possess the same molecular weight and similar physicochemical properties, making their individual quantification difficult with traditional methods. Immunoassays, leveraging the high specificity of antibodies, offer a powerful, rapid, and cost-effective alternative for detecting and quantifying such small molecules.
However, the efficacy of an immunoassay is critically dependent on the specificity of the antibody used. Antibody cross-reactivity, where an antibody binds to structurally similar but non-target molecules, can lead to inaccurate quantification and false-positive results.[4][5] This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity for different TCA isomers, offering field-proven insights for researchers, scientists, and drug development professionals aiming to develop robust and reliable immunoassays.
The Foundation: Generating Antibodies for Small Molecules
Small molecules like trichloroaniline are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6] This small molecule, now termed a hapten , becomes immunologically active when presented to the immune system as part of the hapten-carrier conjugate.[6][7]
The design of the hapten, including the point of attachment to the carrier protein and the length of the spacer arm, is a critical determinant of the resulting antibody's specificity.[8] A well-designed hapten will expose the unique structural features of the target TCA isomer, promoting the generation of antibodies that can effectively discriminate it from other isomers.
Choosing the Right Tool: Monoclonal vs. Polyclonal Antibodies
The choice between monoclonal and polyclonal antibodies is a pivotal decision in immunoassay development.
-
Monoclonal Antibodies (mAbs) : Originating from a single B-cell clone, mAbs are a homogenous population of antibodies that recognize a single, specific epitope on the antigen.[9][10][11] This high specificity makes them ideal for distinguishing between closely related isomers, minimizing the risk of cross-reactivity.[12] Their production via hybridoma technology ensures a consistent and virtually unlimited supply, which is crucial for the long-term reproducibility of an assay.[13][14]
-
Polyclonal Antibodies (pAbs) : Produced by multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that recognize various epitopes on the same antigen.[10][11] This multi-epitope recognition generally results in higher overall signal and sensitivity.[11] However, this broader specificity increases the likelihood of cross-reactivity with related molecules and can introduce batch-to-batch variability.[10]
For the specific task of differentiating TCA isomers, monoclonal antibodies are strongly preferred due to their inherent specificity and consistency.[10][12]
Quantifying Specificity: Key Methodologies for Cross-Reactivity Assessment
Two primary techniques are widely employed to characterize the binding specificity and cross-reactivity of antibodies against small molecules: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the workhorse for quantifying small molecule antigens.[15][16] Because a small molecule like TCA cannot be bound by two antibodies simultaneously (a requirement for sandwich ELISA), a competitive format is used.[17] The principle relies on the competition between the free TCA isomer in the sample and a fixed amount of a TCA-enzyme conjugate (or TCA-coated plate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the TCA isomer in the sample.[18][19]
A lower amount of TCA in the sample leads to more antibody binding to the conjugate on the plate, producing a strong signal. Conversely, a high concentration of TCA in the sample outcompetes the conjugate, resulting in a weak signal.[19]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[20] It provides detailed kinetic data, including the association rate (k_a) and dissociation rate (k_d) of the antibody-antigen interaction, from which the affinity constant (K_D) can be derived.[20][21] For cross-reactivity analysis, SPR allows for a direct comparison of how strongly and how quickly an antibody binds to the target TCA isomer versus other related isomers.[22][23] This depth of kinetic information is invaluable for selecting the most specific antibody candidates early in the development process.[23]
Experimental Data: A Comparative Analysis
To illustrate the process, we present representative data from a cross-reactivity analysis of a hypothetical high-specificity monoclonal antibody (mAb-TCA-246) developed against 2,4,6-Trichloroaniline. The analysis was performed using a competitive ELISA format.
The degree of cross-reactivity (CR%) is calculated using the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the maximum signal. The formula is:
CR (%) = (IC50 of 2,4,6-TCA / IC50 of Competing Isomer) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2,4,6-Trichloroaniline (Target) | Cl at positions 2, 4, 6 | 1.5 | 100% |
| 2,4,5-Trichloroaniline | Cl at positions 2, 4, 5 | 48.2 | 3.1% |
| 3,4,5-Trichloroaniline | Cl at positions 3, 4, 5 | > 1000 | < 0.15% |
| 2,4-Dichloroaniline | Cl at positions 2, 4 | 155.7 | 0.96% |
| 2,6-Dichloroaniline | Cl at positions 2, 6 | 98.3 | 1.53% |
| Aniline | No Cl | > 5000 | < 0.03% |
| 2,4,6-Trichlorophenol | OH instead of NH2 | > 5000 | < 0.03% |
Data Interpretation:
-
The mAb-TCA-246 antibody demonstrates excellent specificity for the target 2,4,6-TCA isomer.
-
There is minimal cross-reactivity with the 2,4,5-TCA isomer (3.1%), indicating the antibody can largely distinguish between these two closely related structures.
-
Cross-reactivity with other isomers and related compounds is negligible, confirming the high specificity of this monoclonal antibody. This is a critical feature for accurately measuring 2,4,6-TCA in complex environmental samples where other chlorinated anilines may be present.
Experimental Workflow & Protocols
A robust and reproducible protocol is the cornerstone of reliable cross-reactivity data.
Visualizing the Workflow: Competitive ELISA
Caption: Workflow for a competitive indirect ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA for TCA Cross-Reactivity
This protocol is a self-validating system, including standards and controls to ensure data integrity.
Materials:
-
High-binding 96-well microplate
-
Coating Antigen: TCA-protein conjugate (e.g., 2,4,6-TCA-OVA)
-
Primary Antibody: mAb-TCA-246
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Standards: Certified standards of 2,4,6-TCA and all potential cross-reactants
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20, PBS-T), Blocking buffer (1% BSA in PBS-T), Assay buffer (PBS-T)
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
Methodology:
-
Plate Coating:
-
Dilute the TCA-protein coating antigen to an optimized concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL/well to the 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes one of the competitors (the TCA conjugate) to the solid phase, which is essential for separating bound from unbound antibody later.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of PBS-T to remove any unbound coating antigen.
-
Add 200 µL/well of blocking buffer.
-
Incubate for 1-2 hours at room temperature (RT).
-
Causality: Blocking prevents the primary and secondary antibodies from non-specifically adsorbing to the plastic surface of the well, which would cause high background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target TCA and each potential cross-reactant (competing isomer) in assay buffer. Include a zero-analyte control (B0).
-
In a separate dilution plate, mix 50 µL of each standard/sample with 50 µL of the primary antibody (mAb-TCA-246) diluted to its optimal concentration in assay buffer.
-
Incubate this mixture for 30-60 minutes at RT.
-
Causality: This pre-incubation allows the competition between the free TCA (in the standard/sample) and the antibody to reach equilibrium before being introduced to the coated plate.
-
Wash the coated plate 3 times with PBS-T.
-
Transfer 100 µL/well of the antibody-analyte mixture to the coated plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4 times with PBS-T to remove any unbound primary antibody.
-
Add 100 µL/well of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in assay buffer.
-
Incubate for 1 hour at RT.
-
Causality: The enzyme-conjugated secondary antibody provides the mechanism for signal generation. Its concentration is optimized to ensure the signal is proportional to the amount of primary antibody bound.
-
-
Signal Development & Reading:
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL/well of TMB substrate. Incubate in the dark for 10-15 minutes.
-
Add 50 µL/well of stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentration for each compound tested.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Calculate the % Cross-Reactivity using the formula provided earlier.
-
Conclusion and Expert Recommendations
The rigorous evaluation of antibody cross-reactivity is not merely a validation step; it is the fundamental process that determines the reliability and utility of an immunoassay for a specific application. For the analysis of trichloroaniline isomers, where structural similarity is high, selecting a monoclonal antibody with minimal cross-reactivity is paramount.
As demonstrated, a well-developed monoclonal antibody can successfully differentiate between TCA isomers with a high degree of specificity. The competitive ELISA format provides a robust, quantitative method for this assessment. For even deeper characterization, SPR can offer invaluable kinetic data to complement ELISA findings.
Key Recommendations for Researchers:
-
Prioritize Monoclonal Antibodies: For isomer-specific assays, the batch-to-batch consistency and high specificity of mAbs are indispensable.[9][12]
-
Strategic Hapten Design: Collaborate with antibody production experts to design haptens that expose the most unique structural regions of your target isomer.
-
Comprehensive Cross-Reactivity Panel: Test against all relevant isomers and potential environmental interferents, not just the most obvious ones.
-
Method Validation is Key: Always validate your immunoassay in the relevant sample matrix (e.g., water, soil extract) as matrix components can sometimes interfere with antibody-antigen binding.[24]
By adhering to these principles and employing the detailed methodologies described, researchers can confidently develop and validate highly specific immunoassays for the challenging task of trichloroaniline isomer detection.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 12. goldbio.com [goldbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 16. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 17. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocolsandsolutions.com [protocolsandsolutions.com]
- 19. mybiosource.com [mybiosource.com]
- 20. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 21. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. affiniteinstruments.com [affiniteinstruments.com]
- 23. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunochemical determination of 2,4,6-trichloroanisole as the responsible agent for the musty odor in foods. 2. Immunoassay evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico and Experimental Toxicity Assessment of 2,3,6-Trichloroaniline
In the landscape of chemical safety and drug development, the accurate assessment of a compound's toxicity is paramount. This guide provides an in-depth comparison between computational (in-silico) predictions and traditional experimental data for the toxicity of 2,3,6-Trichloroaniline. As researchers and professionals in the field, understanding the concordance and divergence between these methods is crucial for efficient, ethical, and accurate risk assessment.
While extensive data is available for its isomer, 2,4,6-trichloroaniline, specific experimental toxicity data for the this compound isomer is less prevalent in publicly accessible literature. This guide will therefore focus on the established toxicity profile of closely related chloroanilines to frame the comparison, illustrating the principles and methodologies that would be applied.
The Compound in Focus: this compound
This compound is an aromatic amine, a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] The presence and position of chlorine atoms on the aniline ring significantly influence the molecule's physicochemical properties and, consequently, its toxicological profile. Chloroanilines are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2][3]
Experimental Toxicity Data: The Gold Standard
Experimental in-vivo and in-vitro assays have long been the cornerstone of toxicology. These tests provide direct biological evidence of a substance's effects. For chloroanilines, key experimental endpoints include acute toxicity, mutagenicity, and ecotoxicity.
Due to the limited specific data for this compound, the following table includes data for the well-studied 2,4,6-trichloroaniline isomer to serve as a reference point. This practice, known as read-across, is a common toxicological approach where data from a tested chemical is used to predict the properties of a similar, untested one.
Table 1: Experimental Toxicity Data for 2,4,6-Trichloroaniline (Reference Isomer)
| Toxicity Endpoint | Test Method/Organism | Result | GHS Classification | Reference |
| Acute Oral Toxicity | Rat (LD50) | 2400 mg/kg[4] | Category 5 (May be harmful if swallowed) | [4] |
| Acute Dermal Toxicity | Rabbit (LD50) | 2462 mg/kg bw | Not Classified | [5] |
| Mutagenicity (Ames Test) | S. typhimurium | Generally considered non-mutagenic in standard Ames assays.[6] | Not Classified as a mutagen | [6] |
| Aquatic Toxicity | Danio rerio (LC50, 96h) | >8.51 - <18.72 mg/L | Category 2 (Toxic to aquatic life) | [5] |
| Carcinogenicity | Mouse (dietary admin.) | Evidence of vascular and liver tumors | Possible Human Carcinogen (Group C) | [7] |
In-Silico Toxicity Prediction: The Computational Alternative
In-silico toxicology uses computational models to predict the toxic effects of chemicals based on their structure.[8] These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are gaining regulatory acceptance for their ability to reduce animal testing, save costs, and rapidly screen large numbers of compounds.[9]
A typical QSAR model is a mathematical equation that correlates a chemical's structural or physicochemical properties (descriptors) with its biological activity or toxicity.[10] For a compound like this compound, a QSAR model developed for aromatic amines or chloroanilines would be used to predict its toxicity.
Table 2: Illustrative In-Silico Predictions for Chloroanilines
| Toxicity Endpoint | In-Silico Model Type | Predicted Outcome for a Trichloroaniline | Rationale / Underlying Principle | Reference |
| Acute Oral Toxicity | QSAR (Consensus Model) | Predicted to be of moderate to low toxicity (Category 4/5) | Models correlate properties like logP and electronic features with LD50 values from a training set of similar anilines. | [11] |
| Mutagenicity (Ames Test) | Knowledge-based (e.g., Derek Nexus) & Statistical (e.g., CASE Ultra) | Equivocal to Negative | Prediction based on the absence of well-established structural alerts for mutagenicity for this specific structure. Some models may flag aniline substructures. | [12] |
| Aquatic Toxicity | QSAR (MLR Model) | Predicted to be toxic to aquatic life (Category 2) | Toxicity to aquatic organisms for anilines is often driven by narcosis, which is strongly correlated with the compound's hydrophobicity (logP). | [13] |
Comparative Analysis: Bridging the Gap
When comparing the experimental data of the reference isomer (2,4,6-TCA) with general in-silico predictions for trichloroanilines, we observe a notable degree of concordance.
-
Acute Toxicity: Experimental data places 2,4,6-TCA in a low toxicity category (GHS Category 5), which aligns well with QSAR predictions that generally place chloroanilines in categories of moderate to low acute toxicity.
-
Mutagenicity: Both experimental Ames tests for various chloroanilines and in-silico models tend to yield negative or equivocal results, suggesting this class of compounds does not typically act as potent bacterial mutagens.[14]
-
Ecotoxicity: The experimental aquatic toxicity of 2,4,6-TCA is high, a finding strongly supported by QSAR models which predict that the lipophilicity of chlorinated aromatics leads to bioaccumulation and toxic effects in aquatic organisms.[5]
The primary divergence often lies in complex endpoints like carcinogenicity . While the Ames test for 2,4,6-TCA is negative, in-vivo studies show evidence of carcinogenicity.[7] This highlights a key principle: a compound can be non-mutagenic but still carcinogenic through non-genotoxic mechanisms (e.g., chronic inflammation, receptor mediation), which are more challenging for in-silico models to predict accurately.
Mechanistic Insights: The "Why" Behind the Toxicity
The toxicity of chloroanilines is primarily driven by metabolic activation in the liver. Cytochrome P450 enzymes oxidize the amino group to form N-hydroxylamine metabolites. These metabolites can undergo redox cycling, generating reactive oxygen species and oxidizing hemoglobin to methemoglobin, leading to cyanosis and hypoxia.
Experimental & Computational Protocols
A self-validating system requires robust and transparent methodologies. Below are standardized protocols for both an experimental assay and a computational workflow.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is based on the principles outlined in OECD Test Guideline 471. The Ames test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[15][16][17]
Step-by-Step Methodology:
-
Strain Preparation: Overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth at 37°C.[15]
-
Metabolic Activation (S9 Mix): For detecting chemicals that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to create the S9 mix.
-
Test Article Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a range of test concentrations.
-
Plate Incorporation Assay:
-
Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.[19]
In-Silico Protocol: QSAR Prediction Workflow
This workflow describes a general process for predicting toxicity using QSAR models, a process automated in many software platforms.[10][20]
Step-by-Step Methodology:
-
Data Collection & Curation: A high-quality dataset of chemicals with reliable experimental toxicity data (e.g., LD50 values for acute toxicity) is assembled. The data must be curated to remove errors and standardize formats.[21]
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated using software.
-
Data Splitting: The dataset is divided into a training set (used to build the model) and a test set (used to validate the model's predictive power).[10]
-
Model Building: A statistical or machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machines) is used to find the best mathematical relationship between the calculated descriptors and the experimental toxicity data for the training set.[22]
-
Model Validation: The model's ability to predict the toxicity of the "unseen" chemicals in the test set is evaluated using statistical metrics (e.g., R², Q²). Rigorous validation is critical for establishing model robustness.[23]
-
Prediction for Target Chemical: The structure of this compound is input into the validated QSAR model. The model calculates its descriptors and uses the established equation to predict its toxicity value.
-
Applicability Domain Assessment: The model's confidence in the prediction is assessed by determining if this compound falls within the model's "applicability domain"—the chemical space defined by the training set.
Conclusion and Expert Perspective
The comparison between experimental and in-silico toxicity data for chloroanilines demonstrates a powerful synergy. In-silico models show strong predictive capacity for endpoints driven by physicochemical properties, such as acute toxicity and ecotoxicity. They serve as invaluable tools for early-stage hazard identification, prioritization of chemicals for further testing, and filling data gaps, aligning with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).
However, experimental data remains the definitive standard, especially for complex toxicological endpoints like systemic, multi-organ effects or non-genotoxic carcinogenesis, which involve intricate biological pathways that are difficult to model. The true strength lies in an integrated approach: using in-silico predictions to guide and refine experimental testing, thereby creating a more efficient, cost-effective, and ethically sound framework for chemical safety assessment. For a compound like this compound, where specific data is sparse, validated QSAR models and read-across from close structural analogs provide the most reliable initial assessment of its potential hazards.
References
- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 2,4,6-Trichloroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neovarsity.org [neovarsity.org]
- 11. mdpi.com [mdpi.com]
- 12. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rivm.nl [rivm.nl]
- 14. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Predictive QSAR modeling workflow, model applicability domains, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
